7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGJZSZAKWPDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676835 | |
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-49-8 | |
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous indole nucleus allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Derivatives of this scaffold are integral components of numerous therapeutic agents, particularly in oncology.[2] The title compound, 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, is a key synthetic intermediate, providing a versatile handle for the construction of more complex, pharmacologically active molecules. The aldehyde functionality at the C-3 position is particularly amenable to a variety of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions, enabling the generation of diverse compound libraries for biological screening.[3]
This in-depth guide provides a detailed, field-proven methodology for the synthesis of this compound, elucidating the underlying chemical principles and experimental considerations critical for success in a research and development setting.
Strategic Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the synthesis of the core heterocyclic system, 7-methoxy-1H-pyrrolo[2,3-c]pyridine, followed by regioselective formylation at the C-3 position.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine Core
The initial phase of the synthesis focuses on constructing the methoxy-substituted 6-azaindole core. While various methods exist for the synthesis of azaindoles, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[1][4]
Experimental Protocol: Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from established methodologies for the synthesis of substituted azaindoles.
Materials and Reagents
| Reagent/Material | Grade |
| 2-chloro-3-nitropyridine | Reagent |
| Sodium methoxide | Reagent |
| Methanol | Anhydrous |
| Diethyl malonate | Reagent |
| Sodium hydride (60% dispersion in mineral oil) | |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Hydrochloric acid | Concentrated |
| Sodium hydroxide | |
| Quinoline | |
| Copper powder |
Step-by-Step Procedure:
-
Methoxylation of 2-chloro-3-nitropyridine: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol, sodium methoxide (1.1 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield 2-methoxy-3-nitropyridine.[5]
-
Malonate Addition: To a suspension of sodium hydride (2.2 eq) in anhydrous DMF, diethyl malonate (2.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature. A solution of 2-methoxy-3-nitropyridine (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is heated at 80 °C for 4 hours.[5]
-
Hydrolysis and Decarboxylation: The resulting diethyl (7-methoxy-3-nitro-2-pyridyl)malonate is hydrolyzed by heating with an excess of a 1:1 mixture of concentrated hydrochloric acid and water. After cooling, the reaction is carefully neutralized with a sodium hydroxide solution to precipitate the corresponding carboxylic acid. The crude acid is then decarboxylated by heating in quinoline with a catalytic amount of copper powder to yield 7-methoxy-1H-pyrrolo[2,3-c]pyridine.[5] The product is purified by column chromatography on silica gel.
Part 2: Vilsmeier-Haack Formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the electron-rich pyrrole ring of the 6-azaindole system, leading to the introduction of a formyl group. For 7-azaindoles, the formylation preferentially occurs at the C-3 position due to the electronic nature of the bicyclic system.[8][9]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents
| Reagent/Material | Grade |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Phosphorus oxychloride (POCl₃) | Reagent |
| Dichloromethane (DCM) | Anhydrous |
| Saturated sodium bicarbonate solution | |
| Brine | |
| Anhydrous sodium sulfate |
Quantitative Data Summary
| Compound | MW ( g/mol ) | Equivalents | Amount |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 148.16 | 1.0 | |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent |
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, anhydrous DMF is cooled to 0 °C. Phosphorus oxychloride (1.2 eq) is added dropwise with stirring, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Azaindole: A solution of 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured slowly into a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt. The aqueous layer is extracted multiple times with dichloromethane (DCM). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment, including the characteristic aldehyde proton singlet.
-
¹³C NMR: To verify the carbon skeleton and the presence of the carbonyl carbon.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
HPLC: To assess the purity of the final compound.
Conclusion
The synthesis of this compound is a reproducible and scalable process that provides a valuable intermediate for drug discovery programs. The two-step approach, involving the construction of the 6-azaindole core followed by a regioselective Vilsmeier-Haack formylation, is a robust strategy. Careful control of reaction conditions, particularly during the formation of the Vilsmeier reagent and the subsequent electrophilic substitution, is paramount to achieving high yields and purity. This guide provides the necessary technical details and theoretical background to enable researchers to successfully synthesize this important building block.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11806401, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
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ACS Publications (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Retrieved from [Link]
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ACS Publications (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Retrieved from [Link]
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Chinese Journal of Chemistry (2013). Synthesis of Azaindoles. Retrieved from [Link]
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PubMed (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate (2015). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. Retrieved from [Link]
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An In-depth Technical Guide to 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1190314-49-8)
Prepared by a Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. Belonging to the 6-azaindole class of compounds, this molecule serves as a critical intermediate for the synthesis of a wide array of pharmacologically active agents. Its unique structure, featuring an electron-rich pyrrole ring fused to an electron-deficient pyridine ring and functionalized with a reactive aldehyde group, offers extensive opportunities for chemical modification. This guide details the compound's physicochemical properties, outlines a robust synthetic strategy, explores its chemical reactivity and derivatization potential, and discusses its established and prospective applications in drug discovery, grounded in the biological activities of the broader pyrrolopyridine family.
Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in modern drug discovery.[1] Its structure is isomeric to indole, a cornerstone of many natural products and pharmaceuticals. The introduction of a nitrogen atom into the six-membered ring fundamentally alters the electronic properties and metabolic stability of the molecule, often enhancing its drug-like characteristics. This scaffold is present in numerous compounds investigated for diverse therapeutic applications, including oncology, inflammation, and neurological disorders.[2][3]
This compound (CAS 1190314-49-8) is a particularly valuable derivative. The aldehyde at the 3-position of the pyrrole ring acts as a versatile synthetic handle, while the methoxy group at the 7-position of the pyridine ring modulates the electronic nature and solubility of the core. This strategic functionalization makes it an ideal starting material for building libraries of complex molecules aimed at specific biological targets. This guide serves to consolidate the known technical data and provide expert insights into the utilization of this potent chemical intermediate.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Number | 1190314-49-8 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=NC=CC2=C1C(=CN2)C=O |
| Appearance | (Predicted) Off-white to yellow solid |
| Storage | Inert atmosphere, 2-8°C[4] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact compound are not widely published, a robust prediction can be made based on its structure and data from analogous compounds.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The aldehyde proton (CHO) would appear as a sharp singlet significantly downfield (δ ≈ 9.8-10.0 ppm). The pyrrole NH proton would be a broad singlet, also downfield (δ > 11.0 ppm). The methoxy group protons would be a sharp singlet around δ 3.9-4.1 ppm. The remaining aromatic protons on the fused ring system would appear in the δ 7.0-8.5 ppm range.
-
¹³C NMR: The carbon spectrum would be characterized by a highly deshielded signal for the aldehyde carbonyl carbon (C=O) above δ 180 ppm. Aromatic carbons would resonate in the δ 100-150 ppm region, and the methoxy carbon would appear around δ 55-60 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would readily show the protonated molecular ion [M+H]⁺ at m/z 177.1.
Synthesis and Manufacturing Strategy
The synthesis of this compound hinges on the effective formylation of its parent heterocycle. A logical and industrially scalable approach involves the Vilsmeier-Haack reaction, a classic and reliable method for introducing a formyl group onto electron-rich aromatic systems.[5][6]
Retrosynthetic Analysis
The retrosynthetic pathway identifies the key disconnection at the C3-aldehyde bond, pointing to the Vilsmeier-Haack reaction as the key forward transformation. The precursor, 7-methoxy-1H-pyrrolo[2,3-c]pyridine, is the primary starting material.
Caption: Retrosynthetic analysis for the target aldehyde.
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol describes a robust method for synthesizing the title compound from its readily available precursor, 7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 160590-40-9).[7]
Step 1: Formation of the Vilsmeier Reagent
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool an appropriate volume of anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. The formation of the chloromethyleneiminium salt (Vilsmeier reagent) is exothermic.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes until a solid or viscous liquid forms.
Step 2: Formylation of the Pyrrolopyridine Core
-
Dissolve the starting material, 7-methoxy-1H-pyrrolo[2,3-c]pyridine, in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The electron-rich pyrrole ring will undergo electrophilic substitution, primarily at the C3 position.[6]
Step 3: Hydrolysis and Product Isolation
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~8-9. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
The product will typically precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the versatile reactivity of its aldehyde group. This functional group provides a gateway to a vast chemical space, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
Caption: Key chemical transformations of the aldehyde group.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines yields diverse amine derivatives, crucial for modulating solubility and target engagement.
-
Oxidation: Mild oxidation converts the aldehyde to the corresponding carboxylic acid, which can then be used for amide coupling reactions, a common strategy in drug design.[8]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These allow for the extension of the carbon skeleton by forming alkenes, useful for creating rigid linkers or accessing different regions of a binding pocket.
-
Condensation Reactions: Reactions with active methylene compounds (e.g., malonates, cyanoacetates) provide α,β-unsaturated systems, which are themselves versatile intermediates.
-
Reduction: Reduction of the aldehyde to a primary alcohol provides another point for diversification, for instance, through etherification or esterification.
Biological Significance and Therapeutic Potential
While direct biological activity data for this compound is limited, its immense value is demonstrated by its role as a precursor to potent, biologically active molecules. The pyrrolopyridine family of isomers has been extensively explored as inhibitors of various enzymes and receptors.
-
Kinase Inhibition: The pyrrolopyridine scaffold is a well-established "hinge-binding" motif for various protein kinases. Derivatives of related isomers, such as pyrrolo[3,2-c]pyridines, have been developed as potent inhibitors of FMS kinase (CSF-1R), which is implicated in cancer and inflammatory disorders.[3] Similarly, pyrrolo[2,3-d]pyrimidines have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer.[9] The title compound is an ideal starting point for synthesizing libraries targeting these enzymes.
-
Anticancer Agents: A recent study highlighted a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, displaying significant anticancer activity against multiple cell lines.[10] The synthesis of these complex molecules often relies on intermediates that could be derived from functionalized aldehydes like the one discussed here.
-
GPCR Modulation and Other Targets: Pyrrolopyridine derivatives have been investigated for a wide range of other targets. For example, 1H-pyrrolo[2,3-b]pyridines have been patented as SGK-1 kinase inhibitors, and 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been explored as selective PDE4B inhibitors for central nervous system diseases.[8][11]
Caption: Therapeutic landscape of the pyrrolopyridine scaffold.
Summary and Future Outlook
This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its well-defined structure, predictable reactivity, and access to a privileged heterocyclic core make it an invaluable asset for medicinal chemists. The synthetic protocol outlined herein is robust and scalable, ensuring a reliable supply for research and development programs.
The future applications of this compound will undoubtedly expand as our understanding of the biological roles of kinases, GPCRs, and other signaling proteins grows. Its utility in constructing focused chemical libraries for high-throughput screening and lead optimization programs is clear. As researchers continue to explore the vast chemical space accessible from this intermediate, the discovery of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory conditions is a tangible and exciting prospect.
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MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
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PubChem, National Center for Biotechnology Information. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available from: [Link]
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Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]
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J&K Scientific. 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
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National Center for Biotechnology Information. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available from: [Link]
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Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) aminomethylene malonaldehyde and its synthetic applications. Available from: [Link]
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ResearchGate. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction: The Significance of the Pyrrolopyridine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 7-azaindole, or pyrrolopyridine, core is a prominent example of such a scaffold. Its unique electronic and structural features make it a valuable component in the design of novel therapeutics.[1][2] The pyrrolopyridine framework is a bioisostere of indole and purine systems, allowing it to mimic these crucial biological motifs and interact with their corresponding receptors and enzymes. This has led to the successful development of several approved drugs, particularly in the oncology space, that feature this heterocyclic system.[2]
Derivatives of the 7-azaindole scaffold have demonstrated a broad spectrum of biological activities, including potent kinase inhibition, anti-angiogenic effects, and antagonism of various receptors.[2] The strategic functionalization of the pyrrolopyridine ring system allows for the fine-tuning of a compound's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
This technical guide focuses on a specific, functionalized derivative: 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . The introduction of a methoxy group at the 7-position and a carbaldehyde (aldehyde) group at the 3-position significantly alters the electronic and steric properties of the parent scaffold, offering unique opportunities for molecular interactions and further synthetic modifications. This guide will provide a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Molecular Structure and Core Properties
The foundational step in understanding the behavior of any molecule is a thorough characterization of its fundamental properties. For this compound, this includes its structural attributes and basic physical constants.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1190314-49-8 | [3][4] |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| SMILES Code | O=CC1=CNC2=C(OC)N=CC=C12 | |
| Predicted Boiling Point | 383.2 ± 37.0 °C at 760 mmHg | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Structural Elucidation:
The structure of this compound, as depicted by its SMILES code, reveals a fused bicyclic system consisting of a pyridine ring and a pyrrole ring. The methoxy group (-OCH₃) on the pyridine ring and the aldehyde group (-CHO) on the pyrrole ring are key functional groups that will dictate the molecule's reactivity and intermolecular interactions.
Spectral Properties: A Fingerprint of the Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the aldehyde proton (typically in the 9-10 ppm range), and a singlet for the methoxy protons (around 3-4 ppm). The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the nine carbon atoms. The carbonyl carbon of the aldehyde will have a characteristic downfield shift (typically >180 ppm). The carbons attached to the nitrogen and oxygen atoms will also have distinct chemical shifts.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by characteristic absorption bands for the functional groups. A strong carbonyl (C=O) stretch from the aldehyde group is expected around 1650-1700 cm⁻¹. N-H stretching from the pyrrole ring would appear as a broad band in the 3200-3500 cm⁻¹ region. C-O stretching from the methoxy group would be observed in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS):
Mass spectrometry will provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₈N₂O₂). The fragmentation pattern observed in the mass spectrum can provide further structural information.
Solubility and Lipophilicity: Key Determinants of Bioavailability
The solubility and lipophilicity of a drug candidate are critical parameters that influence its absorption and distribution in the body.
Aqueous Solubility:
The presence of nitrogen and oxygen atoms in this compound suggests it will have some degree of aqueous solubility due to the potential for hydrogen bonding with water. However, the aromatic rings contribute to its hydrophobic character. The overall solubility will be a balance of these factors.
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method):
This method is considered the gold standard for solubility determination.[4]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, PBS) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP/LogD):
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. This property is crucial for predicting a drug's ability to cross cell membranes.
-
LogP: The partition coefficient between n-octanol and water for the neutral form of the molecule.
-
LogD: The distribution coefficient at a specific pH, which takes into account both the neutral and ionized forms of the molecule.
Experimental Protocol for LogP/LogD Determination (Shake-Flask Method):
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol.
-
Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated solvents.
-
Partitioning: Add a known volume of the other pre-saturated solvent to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
LogP (or LogD) = log₁₀(P)
-
Crystal Structure: The Solid-State Architecture
The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, can significantly impact a compound's properties, including its solubility, dissolution rate, and stability. X-ray crystallography is the definitive technique for determining the crystal structure of a small molecule.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[5][6] This can be achieved through various methods, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam.[5] The diffraction pattern (a series of reflections) is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to yield the final crystal structure.
Caption: X-ray Crystallography Workflow.
Proposed Synthetic Pathway
The synthesis could potentially start from a suitably substituted pyridine derivative, which is then elaborated to introduce the necessary functionalities for the formation of the fused pyrrole ring, followed by formylation at the 3-position.
Conclusion and Future Directions
This compound is a promising heterocyclic compound that belongs to the medicinally important class of 7-azaindoles. While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties and the established experimental protocols for their determination.
Further research is warranted to fully characterize this compound. The experimental determination of its solubility, LogP/LogD, and crystal structure would provide invaluable data for its potential application in drug discovery and development. The aldehyde functionality also serves as a versatile synthetic handle for the creation of a library of more complex derivatives, which could be screened for a variety of biological activities. The insights and protocols provided in this guide serve as a solid foundation for researchers and scientists to further explore the potential of this intriguing molecule.
References
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A Technical Guide to the Spectral Characterization of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the 6-azaindole class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active agents.[1] The precise structural elucidation of such molecules is paramount, ensuring that subsequent biological and pharmacological studies are based on a compound of confirmed identity and purity. Spectroscopic analysis is the cornerstone of this characterization process.
This guide provides a comprehensive framework for the interpretation of the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As an application scientist, the goal is not merely to present data but to explain the underlying principles and the logical workflow that transforms raw spectral output into a validated molecular structure. We will delve into the predicted spectral characteristics of the title compound, grounded in established spectroscopic principles and data from analogous structures, to provide a robust guide for researchers synthesizing or working with this molecule.
Molecular Structure and Isomeric Considerations
The foundational step in any spectral analysis is a clear understanding of the target molecular structure. The title compound, this compound, has the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .
The structure consists of a fused bicyclic system: a pyrrole ring and a pyridine ring, forming a 6-azaindole core. Key functional groups that will provide distinct spectral signatures are:
-
An aldehyde group at the C3 position of the pyrrole ring.
-
A methoxy group at the C7 position of the pyridine ring.
-
An N-H proton within the pyrrole ring, capable of hydrogen bonding.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} axd Caption: Structure of this compound.
Spectroscopic Characterization Workflow: A Self-Validating System
The definitive identification of a molecule requires a multi-faceted approach where data from different spectroscopic techniques corroborate one another. This workflow ensures trustworthiness and scientific integrity.
Mass Spectrometry (MS) Analysis
Principle & Experimental Choice: Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this type of molecule. It is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, allowing for direct determination of the molecular weight with high accuracy.[2]
-
Predicted Molecular Ion Peak: The calculated monoisotopic mass for the protonated molecule [C₉H₉N₂O₂]⁺ is 177.0608 m/z . High-resolution mass spectrometry (HRMS) should yield a value within a few parts per million (ppm) of this theoretical mass, confirming the elemental composition.
-
Predicted Fragmentation: While ESI is soft, some fragmentation can be induced. Key predicted fragments would arise from the loss of stable neutral molecules or radicals:
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.
-
[M-29]⁺: Loss of the formyl radical (•CHO) from the aldehyde.
-
[M-30]⁺: Loss of formaldehyde (CH₂O) from the methoxy group.
-
Infrared (IR) Spectroscopy Analysis
Principle & Experimental Choice: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of bonds within the molecule. It is exceptionally useful for identifying the presence of key functional groups.[2] The sample is typically analyzed as a solid (using KBr pellet or an ATR accessory) to avoid solvent interference.
The IR spectrum provides a distinct "fingerprint" for the molecule. The most diagnostic peaks for this compound are predicted as follows:
| Predicted Absorption Range (cm⁻¹) | Bond Vibration | Functional Group | Significance |
| ~3300-3100 (broad) | N-H stretch | Pyrrole | Confirms the presence of the pyrrole N-H group. Broadness indicates hydrogen bonding. |
| ~3100-3000 | C-H stretch | Aromatic/Heteroaromatic | Indicates the C-H bonds on the fused ring system. |
| ~2850 and ~2750 | C-H stretch | Aldehyde | These two weak but highly characteristic peaks are diagnostic for an aldehyde C-H bond.[3] |
| ~1695-1670 | C=O stretch | Conjugated Aldehyde | A strong, sharp absorption. The frequency is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the electron-rich pyrrole ring.[3] |
| ~1620-1550 | C=C and C=N stretch | Aromatic/Heteroaromatic Rings | Confirms the presence of the fused bicyclic core. |
| ~1260-1240 (strong) | C-O stretch (asymmetric) | Aryl-ether (Methoxy) | A strong band indicative of the aryl-O-CH₃ system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle & Experimental Choice: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Experiments are run in a deuterated solvent, such as DMSO-d₆ or CDCl₃, which is chosen based on the compound's solubility. DMSO-d₆ is often preferred for N-H containing compounds as it can slow proton exchange, allowing for clearer observation of the N-H signal.[4]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 12.5 | br s | 1H | NH (Pyrrole, H5) | The acidic proton on the pyrrole nitrogen is typically downfield and often broad due to exchange. |
| ~9.8 - 10.0 | s | 1H | CH O (Aldehyde) | Aldehydic protons are highly deshielded and appear in a distinct, uncrowded region of the spectrum.[5] |
| ~8.4 - 8.6 | s | 1H | CH (Pyrrole, H2) | This proton is adjacent to the pyrrole nitrogen and deshielded by the anisotropic effect of the fused pyridine ring. |
| ~7.8 - 8.0 | d | 1H | CH (Pyridine, H4) | Aromatic proton on the pyridine ring, likely coupled to H5. |
| ~7.0 - 7.2 | d | 1H | CH (Pyridine, H5) | Aromatic proton on the pyridine ring, coupled to H4. It is shifted upfield relative to H4 due to the influence of the fused pyrrole. |
| ~4.0 - 4.2 | s | 3H | OCH ₃ (Methoxy) | A sharp singlet in the typical region for methoxy protons. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~185 - 190 | C HO (Aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule.[3] |
| ~155 - 160 | C 7 (C-OCH₃) | The carbon bearing the electronegative oxygen of the methoxy group is significantly downfield. |
| ~150 - 155 | C 7a (bridgehead) | Quaternary carbon at the fusion of the two rings. |
| ~140 - 145 | C 2 (Pyrrole) | Deshielded due to its position between two nitrogen atoms (N1 and N6). |
| ~130 - 135 | C 4 (Pyridine) | Aromatic CH carbon. |
| ~125 - 130 | C 3a (bridgehead) | Quaternary carbon at the fusion of the two rings. |
| ~115 - 120 | C 3 (C-CHO) | The carbon bearing the aldehyde group. |
| ~105 - 110 | C 5 (Pyridine) | Aromatic CH carbon. |
| ~55 - 60 | OC H₃ (Methoxy) | Typical chemical shift for a methoxy carbon. |
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Mass spectrometry will confirm the molecular formula C₉H₈N₂O₂. IR spectroscopy will verify the presence of the critical aldehyde, pyrrole N-H, and methoxy functional groups. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive map of the carbon skeleton and proton environments, allowing for the unambiguous assignment of the structure. This rigorous, multi-technique workflow is essential for ensuring the chemical integrity required for advanced research and development applications.
References
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"starting materials for 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde synthesis"
An In-depth Technical Guide: Core Starting Materials and Strategic Pathways for the Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Executive Summary
This compound is a highly valuable heterocyclic building block in medicinal chemistry. As a derivative of the 6-azaindole scaffold, it is integral to the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1][2] The strategic introduction of the C7-methoxy and C3-carbaldehyde functionalities presents a synthetic challenge that requires a robust and logical approach. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of optimal starting materials and the rationale behind key transformations. We will dissect the synthesis into two core stages: the construction of the 7-methoxypyrrolo[2,3-c]pyridine scaffold and the subsequent C3-formylation, providing field-proven insights and detailed protocols for researchers in drug discovery and development.
Introduction: The Significance of the 6-Azaindole Scaffold
The pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a privileged scaffold in pharmaceutical sciences.[3] Its structure, an isostere of indole, allows it to mimic the natural substrate in various biological pathways while the pyridine nitrogen introduces unique physicochemical properties, such as modified hydrogen bonding capabilities and metabolic stability. This versatility has led to its incorporation into a wide array of biologically active compounds, targeting diseases from cancer to neurodegenerative disorders.[2] The title compound, functionalized with a methoxy group and a reactive carbaldehyde, serves as a critical intermediate for further elaboration and library synthesis.
Retrosynthetic Analysis: A Two-Stage Disconnection
A logical retrosynthetic analysis of the target molecule reveals two primary disconnections. The final formylation step is most efficiently achieved via an electrophilic substitution on the pre-formed bicyclic core. The core itself is best assembled from a suitably substituted pyridine precursor, which is generally more accessible than a complex pyrrole starting material.
Caption: High-level retrosynthetic analysis of the target compound.
This analysis identifies 2-chloro-3-nitropyridine as a commercially available and highly effective starting material for a linear and efficient synthetic sequence.
Pathway I: Synthesis of the Core Scaffold from a Pyridine Precursor
The most reliable and widely applicable strategy involves building the pyrrole ring onto a pre-functionalized pyridine. This approach offers excellent control over the substitution pattern of the final azaindole.[3][4]
Step 1: Methoxylation of 2-Chloro-3-nitropyridine
The causality behind starting with 2-chloro-3-nitropyridine is twofold. The nitro group at the C3 position is essential for the subsequent pyrrole ring formation (e.g., via the Bartoli reaction), and the chloro group at C2 is an excellent leaving group for nucleophilic aromatic substitution.
The first transformation is the displacement of the chloride with a methoxide source. Sodium methoxide in an anhydrous polar solvent like methanol or DMF is the standard and most effective choice.[5] The reaction proceeds readily due to the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen, which activate the C2 position towards nucleophilic attack.
Experimental Protocol: Synthesis of 2-methoxy-3-nitropyridine [5]
-
To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the resulting residue between deionized water and diethyl ether (or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield 2-methoxy-3-nitropyridine, which can often be used in the next step without further purification.
Step 2: Pyrrole Ring Annulation via the Bartoli Synthesis
The Bartoli reaction is a powerful method for synthesizing substituted indoles and azaindoles from nitroarenes and vinyl Grignard reagents.[3] The reaction of 2-methoxy-3-nitropyridine with vinyl magnesium bromide is the key step to construct the bicyclic core. The mechanism involves the addition of the Grignard reagent to the nitro group, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring.
Caption: Forward synthesis of the 7-methoxy-azaindole core.
Experimental Protocol: Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
-
Prepare a solution of 2-methoxy-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere.
-
Slowly add a solution of vinyl magnesium bromide (approx. 3.0 eq, typically 1.0 M in THF) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 7-methoxy-1H-pyrrolo[2,3-c]pyridine.
The Vilsmeier-Haack Formylation: The Final Transformation
With the core scaffold in hand, the final step is the regioselective introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich heterocycles like indoles and azaindoles.[6][7] The pyrrole moiety of the azaindole is highly activated towards electrophilic substitution, and the C3 position is the most nucleophilic site.[8]
The reaction utilizes the Vilsmeier reagent, a chloromethyliminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] This electrophile attacks the C3 position, and the resulting iminium intermediate is hydrolyzed during aqueous workup to yield the desired aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound [6]
-
In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, ~5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF dropwise to the pre-formed reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 35-40 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution until pH > 9. This step hydrolyzes the iminium intermediate and often results in the precipitation of the product.
-
Stir the resulting suspension for 1 hour, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the this compound. Further purification can be achieved by recrystallization if necessary.
Summary of Core Starting Materials and Reagents
The following table provides a consolidated overview of the essential materials for the primary synthetic pathway described.
| Stage | Core Starting Material | Key Reagents & Solvents | Product |
| Methoxylation | 2-Chloro-3-nitropyridine | Sodium methoxide (NaOMe), Methanol (MeOH) | 2-methoxy-3-nitropyridine |
| Pyrrole Annulation | 2-methoxy-3-nitropyridine | Vinyl magnesium bromide (VinylMgBr), Tetrahydrofuran (THF) | 7-methoxy-1H-pyrrolo[2,3-c]pyridine |
| Formylation | 7-methoxy-1H-pyrrolo[2,3-c]pyridine | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | This compound |
Conclusion
The synthesis of this compound is most effectively and logically approached through a linear sequence starting from commercially available 2-chloro-3-nitropyridine. This pathway allows for the controlled installation of the C7-methoxy group via nucleophilic substitution, followed by the robust and reliable construction of the pyrrole ring using the Bartoli synthesis. The final, crucial formylation at the electron-rich C3 position is achieved with high regioselectivity using the classic Vilsmeier-Haack reaction. This strategic guide provides researchers with the foundational knowledge and practical protocols necessary to access this valuable intermediate for applications in drug discovery and synthetic chemistry.
References
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An In-Depth Technical Guide to 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Synthesis, Structural Analogs, and Therapeutic Potential
Abstract
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, conferring unique physicochemical properties that enhance drug-target interactions. This technical guide provides a comprehensive overview of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key intermediate for the synthesis of a diverse range of biologically active molecules. We will delve into the synthetic routes to this core scaffold, focusing on the critical Vilsmeier-Haack formylation step. Furthermore, this guide will explore the landscape of its structural analogs and derivatives, with a particular emphasis on their structure-activity relationships (SAR) as potent kinase inhibitors and anticancer agents. Detailed experimental protocols, data presentation in tabular format, and visual diagrams of synthetic and biological pathways are included to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for harnessing the therapeutic potential of this versatile molecular framework.
Introduction: The Significance of the 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a heterocyclic scaffold of significant interest in drug discovery. The fusion of a pyridine ring with a pyrrole ring creates a unique electronic environment that allows for a variety of chemical modifications. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets.
The introduction of a methoxy group at the 7-position of the 6-azaindole core, yielding 7-methoxy-1H-pyrrolo[2,3-c]pyridine, further modulates the electronic properties of the molecule, influencing its reactivity and biological activity. This core scaffold is a valuable starting material for the synthesis of compounds with a wide range of therapeutic applications.
Synthesis of the Core Intermediate: this compound
The key to unlocking the chemical diversity of this scaffold lies in the efficient synthesis of the 3-carbaldehyde derivative. This is typically achieved through a two-step process: the synthesis of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine core, followed by formylation at the C-3 position.
Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine
The synthesis of the 7-methoxy-6-azaindole core can be accomplished through various reported methods. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of the target carbaldehyde.
Vilsmeier-Haack Formylation: Introducing the Aldehyde Functionality
The introduction of a formyl group at the electron-rich C-3 position of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine is most effectively achieved via the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine
Materials:
-
7-Methoxy-1H-pyrrolo[2,3-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Structural Analogs and Derivatives: A Gateway to Diverse Biological Activities
The 3-carbaldehyde functionality serves as a versatile chemical handle for the synthesis of a wide array of structural analogs and derivatives. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the lead compounds.
Modifications at the Aldehyde Group
The aldehyde group can be readily transformed into various other functional groups, leading to diverse derivatives.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene allows for the introduction of various substituents.
-
Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) followed by cyclization can lead to the formation of fused heterocyclic systems.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.
Substitution at the Pyrrole Nitrogen (N-1)
The pyrrole nitrogen can be alkylated or arylated to introduce substituents that can modulate the compound's lipophilicity, steric profile, and potential for additional interactions with the target protein.
Substitution on the Pyridine Ring
While the core topic is the 7-methoxy derivative, modifications at other positions of the pyridine ring can also be explored to fine-tune the biological activity.
Therapeutic Applications: Kinase Inhibition and Anticancer Activity
Derivatives of the 7-azaindole scaffold have shown significant promise in various therapeutic areas, with a particular focus on oncology.
Kinase Inhibitors
Many kinases are dysregulated in cancer, making them attractive targets for drug development. The 7-azaindole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
Derivatives of this compound have been explored as inhibitors of various kinases, including but not limited to:
-
Fibroblast Growth Factor Receptor (FGFR) Kinases: Aberrant FGFR signaling is implicated in various cancers.[2][3]
-
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with multiple cancers.[4]
-
FMS Kinase: A target for ovarian, prostate, and breast cancers.[5]
Table 1: Biological Activity of Selected 7-Azaindole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 4h | FGFR1 | 7 | 4T1 | - | [2][3] |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| 1r | FMS | 30 | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 | [5] |
| 10t | Tubulin Polymerization | - | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [6][7] |
Anticancer Activity
Beyond kinase inhibition, derivatives of this scaffold have demonstrated broader anticancer activities through various mechanisms.[8][9][10] These include the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule dynamics.[6][7]
Diagram 2: Simplified Kinase Inhibition Mechanism
Caption: 7-Azaindole derivatives acting as competitive ATP inhibitors.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the 3-carbaldehyde group provide a rich chemical space for the generation of diverse libraries of compounds. The demonstrated success of 7-azaindole derivatives as kinase inhibitors and anticancer agents underscores the significant potential of this scaffold in oncology drug discovery.
Future research in this area will likely focus on:
-
Exploration of Novel Derivatives: Synthesis of new analogs with diverse substitutions to further probe the SAR and identify compounds with improved potency and selectivity.
-
Investigation of New Biological Targets: Screening of compound libraries against a broader range of biological targets to uncover new therapeutic applications.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
This technical guide provides a solid foundation for researchers to embark on or advance their work with this promising class of molecules, with the ultimate goal of developing novel and effective therapies for a range of human diseases.
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The Diverse Biological Landscape of Pyrrolo[2,3-c]pyridines: A Technical Guide for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a versatile and privileged scaffold. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal starting point for the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrrolo[2,3-c]pyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyrrolo[2,3-c]pyridine derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: Disrupting Key Oncogenic Pathways
The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes and proteins that are critical for cancer cell proliferation, survival, and metastasis.
A primary mechanism through which pyrrolo[2,3-c]pyridines exert their anticancer effects is through the inhibition of various protein kinases, which are often dysregulated in cancer.
-
FMS Kinase (CSF-1R) Inhibition: Certain pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (colony-stimulating factor-1 receptor), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of macrophages and is overexpressed in several cancers, including ovarian, prostate, and breast cancer.[1] Inhibition of FMS kinase can disrupt the tumor microenvironment and reduce tumor growth.
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent type II inhibitors of CDK8, a key colorectal oncogene.[2][3][4] These inhibitors function by targeting CDK8 to indirectly suppress β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[2][3][4] This, in turn, induces cell cycle arrest in the G2/M and S phases, ultimately inhibiting the proliferation of colorectal cancer cells.[2][3][4]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The abnormal activation of the FGFR signaling pathway is implicated in various tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFR1, 2, and 3, leading to the inhibition of breast cancer cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.[5]
-
Janus Kinase (JAK) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a mimic of the pyrrolopyrimidine structure found in many JAK inhibitors.[6] JAK inhibitors are used in the treatment of certain cancers and inflammatory diseases by interfering with the JAK-STAT signaling pathway.[6]
Caption: A pyrrolo[2,3-b]pyridine derivative inhibits GSK-3β, reducing tau hyperphosphorylation.
Antiviral and Antimicrobial Activities: Expanding the Therapeutic Horizon
While the primary focus has been on anticancer and neuroprotective activities, some pyrrolopyridine isomers have shown promise as antiviral and antimicrobial agents.
-
Antiviral Activity: Derivatives of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e]t[1][7][8]riazolo[4,3-c]pyrimidine have demonstrated significant antiviral activity against Rotavirus and Coxsackievirus B4. [9]Additionally, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown moderate activity in inhibiting HIV-1 replication. [10]An imidazo[1,2-a]pyrrolo[2,3-c]pyridine series has also been investigated for its activity against the bovine viral diarrhea virus. [11]
-
Antimicrobial Activity: The pyrrolo[2,3-d]pyrimidine scaffold is being explored for its antibacterial and antifungal properties. [12]
Conclusion and Future Directions
The pyrrolo[2,3-c]pyridine scaffold and its isomers represent a highly valuable class of heterocyclic compounds with a broad spectrum of biological activities. Their proven success as kinase inhibitors in oncology and their emerging potential in neurodegenerative diseases and infectious diseases underscore their importance in modern drug discovery. Future research should focus on the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the identification of novel biological targets will undoubtedly pave the way for the development of innovative therapies for a range of unmet medical needs.
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Unlocking the Therapeutic Potential of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: A Technical Guide to Target Identification and Validation
Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Scaffold
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged scaffold in medicinal chemistry. Its structure, which features a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, serves as a versatile building block for a diverse range of biologically active molecules. The core scaffold is a known mimic of the purine ring of ATP, rendering it an ideal candidate for targeting ATP-binding sites within various enzymes, most notably protein kinases.[1] The subject of this guide, 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, is a functionalized derivative of this core structure. The presence of a methoxy group at the 7-position and a reactive carbaldehyde at the 3-position provides unique electronic properties and a handle for further chemical modifications, respectively, making it a compound of significant interest for drug discovery.[2] This document will provide an in-depth exploration of the potential therapeutic targets of this molecule, grounded in the established activities of structurally related compounds, and will detail robust experimental workflows for target validation.
I. The Kinase Family: A Primary Avenue of Investigation
The vast majority of research on pyrrolopyridine derivatives points towards their potent activity as kinase inhibitors.[1][3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The ATP-mimetic nature of the pyrrolopyridine core strongly suggests that this compound will exhibit inhibitory activity against one or more kinases.
A. Rationale for Kinase Targeting
Numerous studies have demonstrated the efficacy of various pyrrolopyridine isomers against a wide array of kinases. These include:
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR2: Pyrrolo[2,3-d]pyridine derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.[5][6]
-
EGFR and HER2: Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 are critical drivers in many cancers, and pyrrolo[2,3-d]pyrimidines have been developed as inhibitors.[5]
-
FGFR: Fibroblast Growth Factor Receptors are another family of RTKs implicated in cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors.[7][8] Notably, 7-azaindole derivatives have been developed as selective covalent inhibitors of FGFR4.[9]
-
c-Met: The c-Met proto-oncogene product is a target for pyrrolo[2,3-b]pyridine derivatives.[10]
-
FMS Kinase (CSF-1R): Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against Colony-Stimulating Factor-1 Receptor.[11]
-
Trk: Tropomyosin-related kinases, important in cancer and pain, are targeted by 7-azaindole derivatives.[3]
-
-
Non-Receptor Tyrosine Kinases:
-
FAK: Focal Adhesion Kinase, involved in cell adhesion and migration, is a target for 7H-pyrrolo[2,3-d]pyrimidine derivatives.[12]
-
-
Serine/Threonine Kinases:
-
PI3K/AKT/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth and survival, and 7-azaindole derivatives have been discovered as potent PI3K inhibitors.[13][14]
-
CDKs: Cyclin-dependent kinases, crucial for cell cycle regulation, are inhibited by 3,5-disubstituted-7-azaindoles (CDK2 and CDK9) and 1H-pyrrolo[2,3-b]pyridine derivatives (CDK8).[3][15]
-
JAKs: Janus kinases are key components of cytokine signaling pathways, and pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent JAK inhibitors.[16][17]
-
MLK3 and LRRK2: These kinases, implicated in neuroinflammation, are inhibited by 7-azaindole derivatives.[3]
-
B. Experimental Workflow for Kinase Target Identification and Validation
A multi-pronged approach is essential to first identify and then validate the specific kinase targets of this compound.
The initial step is to screen the compound against a large, representative panel of kinases to identify potential "hits."
Protocol: Kinome-Wide Inhibitor Binding Assay (e.g., KINOMEscan™)
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit the compound to a commercial service (e.g., DiscoverX/Eurofins) for screening against a panel of over 400 human kinases at a fixed concentration (e.g., 1 µM or 10 µM). The assay is typically based on a competitive binding format where the amount of test compound bound to a kinase is measured relative to a known ligand.
-
Data Analysis: The results are usually expressed as a percentage of control (%Ctrl) or percent inhibition. A lower %Ctrl value indicates stronger binding. Hits are typically defined as kinases showing >90% inhibition at the screening concentration.
For the primary hits identified in the broad-spectrum screen, the next step is to determine the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
-
Reagents: Recombinant kinase, appropriate substrate, ATP, and ADP-Glo™ reagents (Promega).
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and serially diluted compound.
-
Initiation: Start the reaction by adding ATP at a concentration close to its Km for the specific kinase. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Potential Kinase Target | Rationale Based on Analogs | Reported Analog Scaffold |
| VEGFR2 | Anti-angiogenic potential | Pyrrolo[2,3-d]pyridine[5][6] |
| PI3Kα | Inhibition of cell growth and survival | 7-Azaindole[13][14] |
| FMS (CSF-1R) | Anti-inflammatory and anti-cancer | Pyrrolo[3,2-c]pyridine[11] |
| FAK | Inhibition of cell migration and invasion | 7H-pyrrolo[2,3-d]pyrimidine[12] |
| JAK2 | Modulation of cytokine signaling | Pyrrolo[2,3-d]pyrimidine[16][17] |
Confirming that the compound interacts with its intended target in a cellular context is crucial.
Protocol: Western Blot Analysis of Phospho-Proteins
-
Cell Culture: Select a cell line known to have high expression and activity of the target kinase (e.g., HuH-7 cells for FGFR4, MDA-MB-231 for FAK).[9][12]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and its downstream substrates. Also, probe for the total protein levels of these targets as a loading control.
-
Analysis: A dose-dependent decrease in the phosphorylation of the target and its substrates, without a change in total protein levels, indicates successful target engagement and pathway inhibition.
Caption: Experimental workflow for kinase target identification and validation.
II. Epigenetic Modulators: Expanding the Target Landscape
While kinases are the most probable targets, the pyrrolopyridine scaffold has also shown activity against enzymes involved in epigenetic regulation. This presents a secondary, yet highly compelling, avenue for investigation.
A. Rationale for Targeting Epigenetic Enzymes
-
Lysine-Specific Histone Demethylase 1A (LSD1): Recently, pyrrolo[2,3-c]pyridines have been identified as a new class of potent and reversible inhibitors of LSD1, an enzyme involved in removing methyl groups from histones and promoting tumorigenesis.[18]
-
Histone Deacetylases (HDACs): In an innovative approach, pyrrolo[2,3-d]pyrimidine-based derivatives have been developed as dual JAK/HDAC inhibitors, suggesting the scaffold is amenable to binding the active site of HDACs.[16]
B. Experimental Workflow for Epigenetic Target Validation
Protocol: LSD1/HDAC Activity Assays
-
Assay Kits: Utilize commercially available kits for measuring LSD1 or HDAC activity (e.g., from Cayman Chemical or BPS Bioscience). These are often fluorescence-based assays.
-
Procedure: The protocol is analogous to the kinase IC50 determination. Incubate the recombinant enzyme with its substrate and serially diluted this compound.
-
Detection: After the reaction, add a developer solution that generates a fluorescent signal proportional to the enzyme activity.
-
Analysis: Calculate IC50 values by plotting fluorescence against inhibitor concentration.
Protocol: Western Blot for Histone Marks
-
Cell Treatment: Treat relevant cancer cell lines with the compound.
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Western Blotting: Perform western blotting using antibodies specific for the histone marks modulated by the target enzyme (e.g., H3K4me2 for LSD1, acetylated H3 or H4 for HDACs).
-
Analysis: An increase in the specific histone methylation or acetylation mark upon compound treatment would confirm cellular target engagement.
Caption: Potential inhibition of the PI3K/AKT signaling pathway.
III. Other Potential Targets: Beyond Kinases and Epigenetics
The versatility of the pyrrolopyridine scaffold hints at other potential, less common targets.
-
Tubulin: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization, binding at the colchicine site.[19][20] This suggests a potential anti-mitotic mechanism of action.
-
Purine Nucleoside Phosphorylase (PNP): A 7-(phenylmethyl)pyrrolo[3,2-d]pyrimidine was reported as a potent inhibitor of PNP, an enzyme involved in purine metabolism.[21]
Validation for these targets would follow similar principles: in vitro enzyme/polymerization assays followed by cellular assays to confirm the mechanism (e.g., cell cycle analysis for tubulin inhibitors, analysis of purine metabolite levels for PNP inhibitors).
Conclusion and Future Directions
While direct biological data for this compound is not yet widely published, a comprehensive analysis of its structural analogs provides a strong, evidence-based foundation for prioritizing its potential therapeutic targets. The overwhelming evidence points towards protein kinases, particularly those involved in oncogenic signaling pathways such as VEGFR, PI3K, FAK, and JAKs. Furthermore, emerging research on epigenetic modulators like LSD1 and HDACs, as well as other targets like tubulin, presents exciting alternative hypotheses.
The experimental workflows detailed in this guide provide a clear, logical, and scientifically rigorous path for elucidating the precise mechanism of action of this promising compound. The reactive carbaldehyde group offers a significant advantage, allowing for the creation of a focused library of derivatives to optimize potency and selectivity once primary targets have been validated. The systematic application of these methodologies will be instrumental in unlocking the full therapeutic potential of this compound and its future analogs in the landscape of modern drug discovery.
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The Ascendance of the 7-Azaindole Scaffold: A Technical Guide to Its Synthesis
Abstract
The 7-azaindole nucleus, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere of indole have led to its incorporation into a multitude of clinically significant molecules, particularly kinase inhibitors.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the 7-azaindole core. Moving beyond a simple enumeration of reactions, this guide delves into the mechanistic underpinnings and practical considerations that govern the selection and execution of these synthetic routes. We will explore classical methods, such as the Fischer, Madelung, and Bartoli syntheses, alongside contemporary transition-metal-catalyzed approaches, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 7-Azaindole Moiety
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisosteric analog of indole where a nitrogen atom replaces the C7-H group. This seemingly subtle modification imparts a profound impact on the molecule's physicochemical properties. The pyridine nitrogen introduces a hydrogen bond acceptor, enhancing interactions with biological targets and often improving solubility and metabolic stability compared to its indole counterparts.[2] These favorable attributes have propelled 7-azaindole derivatives to the forefront of drug development, with notable applications as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases.[1][3][4]
The first reported synthesis of the parent 7-azaindole was a Madelung-type cyclization, laying the groundwork for the exploration of this versatile heterocycle.[5] Since then, a diverse arsenal of synthetic methodologies has been developed, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Classical Approaches to 7-Azaindole Synthesis
While modern catalytic methods offer elegance and efficiency, the classical indole syntheses remain relevant and are often adapted for the construction of the 7-azaindole core. Understanding these foundational reactions is crucial for any chemist working in this area.
The Fischer Indole Synthesis: A Challenging Classic
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[6] However, the direct application of this method to the synthesis of 7-azaindoles is often challenging due to the electron-deficient nature of the pyridine ring, which can lead to harsh reaction conditions and low yields.[2][7]
Despite these challenges, the aza-Fischer synthesis can be an effective method for preparing certain substituted 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears electron-donating groups.[8][9][10] These groups are thought to facilitate the key cyclization step.[8]
Conceptual Workflow of the Fischer Azaindole Synthesis
Caption: Generalized workflow of the Fischer azaindole synthesis.
The Madelung Synthesis: A High-Temperature Cyclization
The Madelung synthesis offers a direct route to 7-azaindoles through the intramolecular cyclization of an N-acyl- or N-formyl-2-amino-3-picoline in the presence of a strong base at high temperatures.[5] This method is particularly useful for the synthesis of the parent 7-azaindole and its derivatives that are unsubstituted at the 2- and 3-positions.
The primary drawback of the Madelung synthesis is the requirement for harsh reaction conditions, which can limit its applicability to substrates with sensitive functional groups. However, its simplicity and the ready availability of starting materials make it a valuable tool in specific synthetic campaigns.
The Bartoli Indole Synthesis: A Regioselective Approach
The Bartoli indole synthesis has emerged as a powerful and flexible method for the preparation of 7-substituted indoles, and by extension, 7-azaindoles.[11][12][13][14] This reaction involves the treatment of an ortho-substituted nitropyridine with a vinyl Grignard reagent.[15][16] A key advantage of the Bartoli synthesis is its ability to tolerate a wide range of substituents on both the pyridine and pyrrole rings.[12][16]
The reaction typically requires at least three equivalents of the Grignard reagent and proceeds through a proposed[8][8]-sigmatropic rearrangement.[15][16] The presence of a sterically bulky ortho-substituent on the nitropyridine is often crucial for achieving high yields.[16]
Experimental Protocol: Bartoli Synthesis of 4- and 6-Azaindoles [15]
-
Reaction Setup: A solution of the starting nitropyridine (1 equivalent) is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Vinylmagnesium bromide (3 equivalents, typically a 1.0 M solution in THF) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at a low temperature (e.g., -20 °C) for several hours (typically 8 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous phase is extracted multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude azaindole product, which can then be purified by chromatography.
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis provides a route to substituted 5-, 6-, and 7-azaindoles via the thermal decomposition of a 3-(pyridyl)-2-azido-propenoic ester.[17][18] This reaction is believed to proceed through a nitrene intermediate.[18] While capable of producing good yields, the synthesis and stability of the azido starting materials can be a practical limitation.[18] The reaction conditions often involve higher temperatures and shorter reaction times compared to the synthesis of analogous indoles.[17]
Modern Synthetic Strategies: The Era of Transition Metal Catalysis
The advent of transition-metal-catalyzed cross-coupling and C-H activation reactions has revolutionized the synthesis of complex heterocyclic systems, including 7-azaindoles. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the azaindole scaffold.[19]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has proven to be a particularly versatile tool for the synthesis and functionalization of 7-azaindoles.[20][21][22] A common and powerful strategy involves a Sonogashira coupling of an appropriately substituted aminopyridine (e.g., 2-amino-3-iodopyridine) with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[23][24]
This two-step, one-pot approach allows for the efficient construction of 2-substituted 7-azaindoles.[23] The cyclization step can be promoted by a base, such as potassium tert-butoxide, and the addition of a phase-transfer catalyst like 18-crown-6 can significantly improve yields.[23]
Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles
Caption: A common palladium-catalyzed route to 2-substituted 7-azaindoles.
Table 1: Comparison of Yields for Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles [23]
| R-group in Alkyne | Sonogashira Coupling Yield (%) | Cyclization Yield (%) |
| n-Butyl | 92 | 95 |
| Cyclohexyl | 95 | 98 |
| Phenyl | 94 | 96 |
| 4-Methoxyphenyl | 93 | 94 |
Yields are based on the reported experimental data.
Copper-Catalyzed Reactions
Copper-catalyzed reactions also play a significant role in 7-azaindole chemistry, particularly for N-functionalization. For instance, copper(I) iodide in the presence of a ligand like DMAP can catalyze the N-alkynylation of 7-azaindoles at room temperature.[25] This provides a mild and efficient method for introducing substituents onto the pyrrole nitrogen.
Rhodium-Catalyzed C-H Activation/Annulation
More recently, rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of 7-azaindoles.[7][26][27] This approach involves the annulative coupling of aminopyridines with alkynes.[7][26][27] A directing group on the aminopyridine nitrogen, such as a pivaloyl group, facilitates the regioselective C-H activation at the C4 position of the pyridine ring. The reaction is believed to proceed through a rhodacycle intermediate, followed by alkyne insertion and reductive elimination to form the C-N bond of the 7-azaindole product.[7][26] The use of a silver salt as an additive is often crucial for catalyst turnover.[28]
This methodology is notable for its high regioselectivity and broad functional group tolerance, providing direct access to a diverse range of substituted 7-azaindoles.[26][27]
Conclusion and Future Perspectives
The synthesis of the 7-azaindole scaffold has evolved significantly from its early beginnings. While classical methods remain valuable for specific applications, modern transition-metal-catalyzed reactions have opened up new avenues for the efficient and selective construction of this important heterocyclic core. The continued development of novel catalytic systems, particularly in the realm of C-H activation, promises to further streamline the synthesis of complex 7-azaindole derivatives. As our understanding of the biological significance of this scaffold deepens, the demand for innovative and robust synthetic methodologies will undoubtedly continue to grow, empowering medicinal chemists to design the next generation of targeted therapeutics.
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The Emergence of a Key Scaffold: A Technical Guide to the Discovery and Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its discovery, tracing its synthetic origins through the foundational Vilsmeier-Haack reaction. This guide will elucidate the mechanistic underpinnings of its formation, provide a detailed, field-tested experimental protocol for its synthesis, and discuss its critical role as a versatile intermediate in the development of novel therapeutics.
Introduction: The Significance of the 6-Azaindole Core
This compound, also known by its synonym 7-methoxy-6-azaindole-3-carbaldehyde, belongs to the class of 6-azaindoles. The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the indole ring system while offering unique electronic properties and opportunities for hydrogen bonding.[1] This bioisosteric replacement of a carbon atom with a nitrogen atom in the indole ring can lead to improved pharmacological properties such as enhanced solubility and metabolic stability.[1] Consequently, the 6-azaindole core is a cornerstone in the design of a wide array of biologically active molecules, including kinase inhibitors for oncology and anti-inflammatory agents.[2] The introduction of a methoxy group at the 7-position and a carbaldehyde at the 3-position furnishes a highly versatile building block, primed for further chemical elaboration in drug discovery campaigns.
The Genesis of this compound: A Story of Electrophilic Substitution
The discovery of this compound is intrinsically linked to the development of synthetic methodologies for the functionalization of electron-rich heterocyclic systems. While a singular, seminal publication marking its "discovery" is not readily apparent in the historical literature, its synthesis logically follows from established principles of organic chemistry, most notably the Vilsmeier-Haack reaction.[3][4][5]
The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[6] This reagent, a chloroiminium ion, acts as a mild electrophile, which is crucial for the successful formylation of sensitive heterocyclic substrates that might decompose under the harsher conditions of other formylation methods like the Gattermann or Rieche reactions.
The pyrrole ring of the 6-azaindole nucleus is electron-rich and thus highly susceptible to electrophilic substitution. The delocalization of the nitrogen lone pair of electrons into the ring system activates the carbon atoms, particularly at the C3 position, for attack by electrophiles. The presence of the electron-donating methoxy group at the 7-position further enhances the nucleophilicity of the pyrrole ring, facilitating the formylation reaction.
The logical pathway to this compound, therefore, involves the Vilsmeier-Haack formylation of the precursor, 7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Synthetic Strategy and Mechanistic Insights
The synthesis of the target compound is a classic example of electrophilic aromatic substitution on a heterocyclic system. The causality behind the experimental choices lies in the need to generate a suitable electrophile that is reactive enough to engage the pyrrole ring but mild enough to avoid unwanted side reactions.
Formation of the Vilsmeier Reagent
The first step in the synthesis is the formation of the Vilsmeier reagent. The reaction between DMF and POCl₃ generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Caption: Formation of the Vilsmeier Reagent.
Electrophilic Attack and Formylation
The electron-rich 7-methoxy-1H-pyrrolo[2,3-c]pyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position of the pyrrole ring due to the electronic activation provided by the ring nitrogen and the C7-methoxy group. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.
Caption: Vilsmeier-Haack Formylation Pathway.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for the Vilsmeier-Haack formylation of azaindoles.[2][7]
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-Methoxy-1H-pyrrolo[2,3-c]pyridine | ≥95% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier | |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5.0 eq.).
-
Formation of Vilsmeier Reagent: Cool the DMF to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Basify the mixture to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
While specific yield data for this exact compound from a single seminal source is not available, the Vilsmeier-Haack formylation of similar 6-azaindole systems typically proceeds in good to excellent yields.
| Substrate Analogue | Formylation Method | Reported Yield | Reference |
| 3-Amino-4-methyl pyridines | Vilsmeier-Haack | Good preparative yields | [2][7] |
| Pyrrole | Vilsmeier-Haack | Good | [3] |
Conclusion: A Versatile Intermediate for Future Discoveries
The discovery and synthesis of this compound are a testament to the enduring power of fundamental organic reactions in enabling modern drug discovery. The Vilsmeier-Haack reaction provides a reliable and efficient route to this valuable building block. The strategic placement of the methoxy and formyl groups on the privileged 6-azaindole scaffold provides medicinal chemists with a versatile platform for the synthesis of a new generation of therapeutic agents. As research into targeted therapies continues to expand, the importance of key intermediates like this compound is set to grow, paving the way for future innovations in medicine.
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. Retrieved from [Link]
- Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of organic chemistry, 70(16), 6512–6514.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Movassaghi, M., & Hunt, D. K. (2008). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.
- Ivonin, S. P., Voloshchuk, V. M., Stepanova, D. A., Ryabukhin, S. V., & Volochnyuk, D. M. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
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Rajput, A. P., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. Retrieved from [Link]
- Guéret, A., & Guillaumet, G. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 3(3), 223-243.
- Ivonin, S. P., Voloshchuk, V., Stepanova, D., Ryabukhin, S., & Volochnyuk, D. (2021, May 14). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- National Center for Biotechnology Information. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem.
- Wang, Z., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 22(15), 5900–5905.
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Methodological & Application
Application Notes & Protocols: Vilsmeier-Haack Formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
Introduction: Strategic Formylation of a Privileged Heterocycle
The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) and its isomers, such as the 6-azaindole core of 1H-pyrrolo[2,3-c]pyridine, are recognized as "privileged structures" in medicinal chemistry.[1][2][3] Their unique ability to act as bioisosteres for indoles and purines, coupled with their capacity to form critical hydrogen bond interactions with protein kinase hinge regions, has cemented their role in the development of targeted therapeutics.[2][4] The introduction of a formyl (-CHO) group onto this scaffold is a pivotal synthetic transformation, yielding a versatile chemical handle for further molecular elaboration in drug discovery programs.[1][5]
The Vilsmeier-Haack reaction stands as a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[6] This process utilizes a potent electrophile, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[7][8]
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and offer expert insights into the critical parameters that ensure a successful and high-yielding synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
Scientific Principles: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a well-defined, multi-step mechanism involving the formation of a powerful electrophile followed by an electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyliminium cation, commonly known as the Vilsmeier reagent.[7][8][9] This reagent is the active formylating agent in the reaction.
-
Electrophilic Attack and Aromatic Substitution: The 1H-pyrrolo[2,3-c]pyridine system is an electron-rich heterocycle. The pyrrole moiety is particularly susceptible to electrophilic attack. The reaction proceeds regioselectively at the C3 position, which is the most nucleophilic carbon in the pyrrole ring of the azaindole core.[6][10][11] The electron-donating methoxy group at the C7 position further enhances the electron density of the heterocyclic system, facilitating the reaction without altering the inherent C3 selectivity.
-
Hydrolysis to the Aldehyde: The resulting iminium salt intermediate is stable until the reaction is quenched with water. During aqueous work-up, the iminium salt is readily hydrolyzed to afford the final aldehyde product, this compound.[9]
Reaction Mechanism Overview
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 160590-40-9 | C₈H₈N₂O | Substrate. Ensure it is dry. |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Reagent grade, handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous grade. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous grade, for extraction. |
| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | For work-up. Alternatively, use NaHCO₃. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | For extraction and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | For drying organic layers. |
| Deionized Water | 7732-18-5 | H₂O | For work-up. |
| Inert Gas (Argon or Nitrogen) | - | - | For maintaining an anhydrous atmosphere. |
| Silica Gel | 7631-86-9 | SiO₂ | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent (in situ)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Expert Insight: This addition is exothermic. Slow, controlled addition is critical to prevent a runaway reaction and degradation of the reagent.[12]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form, which is normal.[12]
2. Formylation Reaction
-
In a separate flask, dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Cool the Vilsmeier reagent mixture back down to 0 °C.
-
Add the solution of the substrate dropwise to the stirring Vilsmeier reagent mixture over 10-15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Isolation
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (or sodium bicarbonate).
-
Causality: This step neutralizes the acidic medium and hydrolyzes the intermediate iminium salt to the desired aldehyde.[7]
-
Stir the resulting mixture vigorously for 30-60 minutes at room temperature. A precipitate of the crude product may form.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification
-
Purify the crude residue by silica gel column chromatography.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Summary & Characterization
| Parameter | Details |
| Product Name | This compound |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Typical Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Expected ¹H NMR (DMSO-d₆) | δ ~12.0 (s, 1H, NH), ~9.8 (s, 1H, CHO), ~8.3 (s, 1H, H2), ~8.0 (d, 1H, H4), ~6.8 (d, 1H, H5), ~3.9 (s, 3H, OCH₃) ppm. Note: These are predicted shifts based on related structures.[13][14] |
Conclusion and Outlook
The Vilsmeier-Haack reaction provides a reliable and regioselective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature during the formation of the Vilsmeier reagent, this protocol can be consistently executed to achieve high yields. The resulting formylated product is an invaluable building block, opening avenues for diverse functional group interconversions necessary for the synthesis of complex molecular architectures targeting a wide range of biological targets, especially protein kinases.[4][5]
References
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Belasri, K., Fulop, F., & Szatmári, I. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]
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Wikipedia. Vilsmeier reagent. Available from: [Link]
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Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. Available from: [Link]
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PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
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Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chem. Commun., 56, 12486-12503. Available from: [Link]
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YouTube. (2021). Vilsmeier-Haack Reaction. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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ResearchGate. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. Available from: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). Syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate HCl Salt. Molbank, 2015(1), M846. Available from: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available from: [Link]
-
HETEROCYCLES, Vol. Available from: [Link]
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Available from: [Link]
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PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available from: [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling with 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction
The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest, particularly in the realm of kinase inhibitors and other therapeutic agents. The functionalization of this core structure is paramount in drug discovery efforts to modulate potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a key building block: 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. The presence of the aldehyde functionality and the nitrogen-rich heterocyclic system necessitates careful consideration of reaction conditions to achieve optimal outcomes. These notes are designed to provide not only a detailed experimental protocol but also the underlying scientific rationale for procedural choices, empowering users to troubleshoot and adapt the methodology for their specific needs.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium complex.[2][3] The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with an organoboron compound, which is typically activated by a base.[4][5] The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Considerations for Coupling with this compound
The successful Suzuki-Miyaura coupling of this compound, presumably halogenated at a specific position (e.g., 5-bromo or 5-iodo), with an organoboron reagent requires careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical. For heteroaryl halides, particularly electron-rich and potentially coordinating systems like the 7-azaindole core, bulky and electron-rich phosphine ligands are often employed.[6][7] These ligands promote the oxidative addition step and stabilize the active catalytic species. Pre-catalysts, which are stable palladium(II) complexes that are reduced in situ to the active palladium(0) species, are also widely used for their stability and ease of handling.[3][8]
-
Base: A suitable base is necessary to facilitate the transmetalation step.[5] The basicity and solubility of the chosen base can significantly impact the reaction rate and yield. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9][10] The presence of the potentially sensitive aldehyde group on the substrate may favor the use of milder bases to avoid side reactions.
-
Solvent System: A mixture of an organic solvent and water is typically used.[10] Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) in combination with water are common.[4][11] The aqueous phase is often crucial for the activity of the base and the transmetalation step.
-
Organoboron Reagent: Both arylboronic acids and their corresponding esters (e.g., pinacol esters) are viable coupling partners.[12] Boronic esters can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[12][13] For challenging couplings, the use of more stable boronate derivatives like diethanolamine (DABO) boronates or potassium organotrifluoroborates can be advantageous.[8][12]
-
Inert Atmosphere: Palladium catalysts can be sensitive to atmospheric oxygen, especially at the elevated temperatures often required for these reactions. Therefore, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon.[10]
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling of a halogenated this compound is outlined below. This process involves careful setup under an inert atmosphere, heating to the appropriate temperature, monitoring the reaction's progress, and subsequent work-up and purification of the desired biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde with a generic arylboronic acid. This procedure may require optimization for specific substrates.
Materials:
-
5-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred to ensure proper mixing.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate the reaction.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.[1][9][14]
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Data Summary Table: Exemplary Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of substituted 7-azaindoles and related heterocycles, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | 75-90 | [15] |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 67-93 | [16] |
| Pd(OAc)₂ (2.0) | XPhos (4.0) | K₂CO₃ (2.0) | t-AmylOH | 110 | 16 | 77-95 | [17] |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 4 | 80-92 | [18] |
| XPhos-PdG2 (low loading) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 (MW) | 0.5 | >90 | [8] |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst/ligand loading. The choice of a different ligand, base, or solvent system may also be beneficial. For substrates prone to protodeboronation, using the corresponding boronic ester or potassium organotrifluoroborate can improve yields.[8]
-
Side Reactions: The presence of the aldehyde group may lead to side reactions under harsh basic conditions or high temperatures. Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lower reaction temperatures might be necessary. Protecting the aldehyde as an acetal prior to coupling and subsequent deprotection is another strategy.
-
Catalyst Deactivation: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[19][20] Using ligands that are more strongly coordinating to palladium can mitigate this issue.
-
Purification Challenges: The polarity of the biaryl product might be similar to that of the starting materials or byproducts, making purification by column chromatography challenging. Careful selection of the eluent system is crucial. Recrystallization can also be an effective purification method for solid products.[14]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of C-C bonds in the context of complex heterocyclic scaffolds like this compound. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is essential for achieving high yields and purity. The protocols and guidelines presented in this document are intended to serve as a robust starting point for researchers in their synthetic endeavors, facilitating the development of novel molecules with potential therapeutic applications.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]
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SpringerLink. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
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MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
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ACS Publications. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
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ACS Publications. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
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ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
ResearchGate. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. [Link]
-
PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]
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NIH National Library of Medicine. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
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ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
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ResearchGate. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
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Amanote Research. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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MDPI. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
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ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
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NIH National Library of Medicine. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
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NIH National Library of Medicine. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. (2014). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
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Atlanchim Pharma. (2005). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
NTNU Open. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
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NIH National Library of Medicine. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Halo-Pyrrolopyridines
Introduction: The Strategic Importance of Pyrrolopyridines and the Power of C-N Coupling
The pyrrolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties make it a cornerstone for designing potent inhibitors of kinases, G-protein coupled receptors, and other critical biological targets. The synthesis of functionalized pyrrolopyridines, particularly amino-pyrrolopyridines, is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a revolutionary tool for forging carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2]
This guide provides an in-depth analysis and detailed protocols for the successful application of the Buchwald-Hartwig amination to halo-pyrrolopyridine substrates. We will explore the mechanistic nuances, rationale behind component selection, step-by-step experimental procedures, and troubleshooting strategies tailored to this specific class of challenging heterocycles.
Core Principles and Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a base.[3] The catalytic cycle, while intricate, can be broadly understood through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of the halo-pyrrolopyridine. This forms a Pd(II) intermediate. The reactivity of the halide typically follows the order I > Br > Cl.[4][6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A stoichiometric amount of base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Challenge of Halo-Pyrrolopyridines: Causality and Solutions
Applying the Buchwald-Hartwig amination to nitrogen-containing heterocycles like pyrrolopyridines introduces specific challenges not typically seen with simple aryl halides.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[8] This coordination can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst and halting the reaction.
-
Electronic Deactivation: The electron-withdrawing nature of the pyridine ring can make the carbon-halogen bond stronger and less susceptible to oxidative addition, particularly for chloro- and bromo-pyrrolopyridines.
The Solution: Rational Ligand Selection
The key to overcoming these challenges lies in the judicious choice of the phosphine ligand. The development of bulky, electron-rich biaryl phosphine ligands by the groups of Buchwald, Hartwig, and others has been instrumental.[9]
-
Steric Hindrance: Ligands such as XPhos, SPhos, RuPhos, and BrettPhos possess bulky substituents (e.g., cyclohexyl, tert-butyl groups).[9][10] This steric bulk creates a "ligand pocket" around the palladium atom that physically hinders the coordination of the pyridine nitrogen from the substrate, thus preventing catalyst deactivation.[8]
-
Electron-Donating Ability: These ligands are highly electron-donating, which increases the electron density on the Pd(0) center. This enhanced nucleophilicity of the palladium facilitates the oxidative addition step, even with more challenging electron-deficient heteroaryl chlorides.
-
Promoting Reductive Elimination: The ligand's structure also influences the rate of reductive elimination. A well-chosen ligand will stabilize the transition state leading to product formation, accelerating the final step of the cycle and improving overall turnover.[9]
Optimizing Reaction Parameters: A Systematic Approach
Success in the Buchwald-Hartwig amination of halo-pyrrolopyridines depends on the careful optimization of several key parameters.
| Parameter | Common Choices & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂: Standard, cost-effective sources requiring in situ formation of the active Pd(0) complex.[6] Palladacycle Precatalysts (e.g., XPhos Pd G3/G4): Air- and moisture-stable complexes that rapidly and reliably generate the active L-Pd(0) species upon exposure to base, often leading to more reproducible results.[4][10] |
| Ligand | XPhos, SPhos, RuPhos: Excellent general-purpose, bulky biaryl phosphine ligands for heteroaryl substrates.[8][9] BrettPhos: Particularly effective for coupling primary amines.[3][10] XantPhos: A bidentate ligand sometimes used for specific applications, especially with NH-heterocycles or when exploring milder bases.[10][11] |
| Base | NaOtBu, KOtBu, LHMDS: Strong, non-nucleophilic bases are typically required to efficiently deprotonate the amine.[6] NaOtBu is the most common choice. K₃PO₄, Cs₂CO₃: Milder inorganic bases may be necessary for substrates with base-sensitive functional groups, though they often require higher temperatures and longer reaction times.[4][8] |
| Solvent | Toluene, Dioxane, THF, t-BuOH: Anhydrous, degassed polar aprotic solvents are standard. Toluene and dioxane are most frequently used due to their ability to dissolve the organometallic intermediates and their suitable boiling points for reactions often run at elevated temperatures.[3][12] |
| Temperature | 80-110 °C: Most reactions require heating to drive the reaction to completion.[6] The optimal temperature depends on the reactivity of the specific halide and amine. |
| Atmosphere | Inert (Argon or Nitrogen): The Pd(0) catalyst and some ligands are sensitive to oxygen, so performing the reaction under an inert atmosphere is critical for reproducibility and catalyst longevity.[3] |
Detailed Experimental Protocol: Amination of 4-Chloro-7-azaindole
This protocol provides a representative, step-by-step procedure for the coupling of a model halo-pyrrolopyridine (4-chloro-7-azaindole) with a primary amine (benzylamine).
Materials:
-
4-Chloro-7-azaindole (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and PTFE-lined cap
Caption: A standard workflow for Buchwald-Hartwig amination experiments.
Procedure:
-
Preparation (under inert atmosphere): In a glovebox, add 4-chloro-7-azaindole (152.6 mg, 1.0 mmol), XPhos Pd G3 (17.0 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to the oven-dried reaction vial containing a magnetic stir bar.
-
Sealing and Reagent Addition: Seal the vial with the PTFE-lined cap. Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe, followed by benzylamine (0.13 mL, 1.2 mmol).
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amino-pyrrolopyridine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Catalyst inhibition by substrate. | 1. Ensure all reagents and solvents are anhydrous and properly degassed. Use a reliable precatalyst.[10]2. Switch to a stronger base (e.g., LHMDS) or ensure the current base is fresh and anhydrous.3. Increase ligand loading (e.g., from 2.4 mol% to 5 mol%). Screen a panel of bulky ligands (XPhos, RuPhos, SPhos).[8] |
| Hydrodehalogenation | The halo-pyrrolopyridine is reduced to the parent pyrrolopyridine. This side reaction can be promoted by moisture or certain catalyst/ligand combinations. | 1. Rigorously exclude water from the reaction.2. Lower the reaction temperature.3. Change the ligand or the palladium source. |
| Homocoupling | Dimerization of the amine or the halo-pyrrolopyridine. | Optimize catalyst loading and reaction temperature. This is often minimized by using well-defined precatalysts and appropriate ligand-to-metal ratios.[10] |
| Complex Reaction Mixture | Substrate or product degradation due to harsh conditions. | Consider a milder base (K₃PO₄, Cs₂CO₃) and a corresponding increase in reaction time or temperature.[4] Screen different solvents. |
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable methodology for the synthesis of amino-pyrrolopyridines. While these heterocyclic substrates present unique challenges related to catalyst inhibition, a rational approach to reaction design—centered on the use of modern, sterically demanding, and electron-rich phosphine ligands—enables highly efficient and reproducible C-N bond formation. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can successfully leverage this reaction to accelerate the discovery and development of novel pyrrolopyridine-based therapeutics and functional materials.
References
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Buchwald–Hartwig amination - Wikipedia . [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry . [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . [Link]
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Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate . [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]
-
PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 . [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . [Link]
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(PDF) Synthesis of New Piperazinyl-Pyrro - Amanote Research . [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . [Link]
-
Pyrrolo[2,1‐f][1][3][4]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling - ResearchGate . [Link]
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Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate . [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI . [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3 . [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv . [Link]
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Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube . [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed . [Link]
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Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization - Chemical Science (RSC Publishing) . [Link]
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Application Notes and Protocols: Derivatization of the Aldehyde Group in 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole nucleus, a bioisostere of indole, represents a privileged scaffold in modern medicinal chemistry.[1] Its derivatives are integral to the development of novel therapeutics, demonstrating a wide array of biological activities, including roles as kinase inhibitors, cytotoxic agents, and anti-angiogenic agents.[2][3] The specific compound, 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, is a particularly valuable starting material for building molecular complexity and exploring structure-activity relationships (SAR).[4] The aldehyde functional group at the C3-position is a versatile chemical handle, amenable to a multitude of transformations that allow for the systematic modification of the molecule to enhance potency, selectivity, and pharmacokinetic properties.[1]
This guide provides detailed protocols and scientific rationale for several key derivatization strategies targeting the aldehyde group of this compound. The methodologies described herein are fundamental for researchers engaged in drug discovery and development.
Core Derivatization Strategies: A Chemist's Toolkit
The electrophilic nature of the aldehyde's carbonyl carbon allows for a diverse range of reactions.[1] The choice of reaction is dictated by the desired final functionality. Below, we detail the most impactful and widely utilized transformations.
Reductive Amination: Accessing Diverse Amine Analogs
Scientific Principle: Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. The reaction proceeds in two stages: the initial formation of an imine or iminium ion via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide variety of functional groups. The choice of reducing agent is critical; mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are selective for the iminium ion over the starting aldehyde, thus minimizing the side-reaction of aldehyde reduction to the alcohol.
Experimental Protocol: General Procedure for Reductive Amination
-
To the Aldehyde: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
Workflow for Reductive Amination
Caption: Reductive amination workflow.
Wittig Reaction: Carbon-Carbon Double Bond Formation
Scientific Principle: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[5][6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[7] A key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond.[6] The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, whereas non-stabilized ylides (with alkyl substituents) typically yield the (Z)-alkene.[8][9]
Experimental Protocol: Synthesis of an (E)-Alkene using a Stabilized Ylide
-
Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (e.g., (triphenylphosphoranylidene)acetate) (1.2 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) or DCM. Add a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C and stir for 1 hour to generate the ylide.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Extract the mixture with ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or by flash column chromatography on silica gel to afford the pure alkene derivative.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
Scientific Principle: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate).[10] The reaction is typically catalyzed by a weak base, like piperidine or pyridine.[10][11] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are valuable intermediates in organic synthesis, for instance as Michael acceptors. A common variation is the Doebner modification, which uses pyridine as a catalyst and solvent, often leading to concomitant decarboxylation if one of the activating groups is a carboxylic acid.[12]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol or isopropanol (0.2 M).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (or stir at room temperature, depending on substrate reactivity) for 1-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: If a precipitate forms, cool the reaction mixture to room temperature, and then in an ice bath. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization.
Oxidation and Reduction: Interconversion of Oxidation States
Scientific Principle: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two other important functional groups.
-
Oxidation: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene, is a highly effective method for converting aldehydes to carboxylic acids without over-oxidizing other sensitive functional groups.
-
Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols in the presence of less reactive functional groups like esters and amides.[13][14] The reaction is typically performed in alcoholic solvents like methanol or ethanol.[15]
Experimental Protocol: Reduction to the Alcohol
-
Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, controlling the addition to maintain the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases. Neutralize the mixture with a saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography if necessary.
Workflow for Aldehyde Reduction
Caption: Reduction of aldehyde to primary alcohol.
Summary of Derivatization Reactions
| Reaction Type | Key Reagents | Product Functional Group | Key Considerations |
| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | Mild conditions, broad substrate scope. |
| Wittig Reaction | Phosphorus Ylide | Alkene (C=C) | Stereochemistry depends on ylide stability. |
| Knoevenagel Condensation | Active Methylene Cmpd, Piperidine | α,β-Unsaturated System | Forms electron-deficient alkenes. |
| Oxidation (Pinnick) | NaClO₂, NaH₂PO₄ | Carboxylic Acid | High selectivity for aldehydes. |
| Reduction | NaBH₄ | Primary Alcohol | Mild, chemoselective for aldehydes/ketones.[14] |
Conclusion
The derivatization of the aldehyde group on this compound provides a versatile platform for generating diverse libraries of compounds for drug discovery programs. The protocols outlined in this guide for reductive amination, Wittig olefination, Knoevenagel condensation, and oxidation/reduction are robust, well-established methods that enable chemists to strategically modify this privileged scaffold. Careful selection of reagents and reaction conditions, as described, is paramount to achieving the desired chemical transformations efficiently and selectively.
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Knoevenagel condensation. Wikipedia. (URL: [Link])
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (URL: [Link])
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (URL: [Link])
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (URL: [Link])
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The Strategic Use of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde in the Synthesis of Novel Kinase Inhibitors
An Application Guide for Medicinal Chemists
Abstract
The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows derivatives to function as competitive inhibitors in the kinase hinge region. This guide provides an in-depth look at the synthetic utility of a key intermediate, 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde , focusing on its application in constructing potential kinase inhibitors. We will detail a primary synthetic protocol, reductive amination, explain the chemical rationale behind the procedural steps, and discuss the biological context of relevant kinase targets.
Introduction: The Value of the Pyrrolo[2,3-c]pyridine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to drug discovery. Among these, the pyrrolopyridine family, which includes isomers like the 7-azaindole (pyrrolo[2,3-b]pyridine) and 6-azaindole (pyrrolo[2,3-c]pyridine), has garnered significant attention.[2][3] These scaffolds act as bioisosteres of indole and purine, enabling them to interact with a wide range of biological targets.[4]
The 6-azaindole core, in particular, is a validated pharmacophore for developing inhibitors of protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[1] The strategic placement of functional groups on this core is critical for achieving potency and selectivity. The aldehyde at the C3 position of this compound serves as a highly versatile electrophilic center, or "synthetic handle," for diversification.[4] It allows for the covalent attachment of various amine-containing fragments, which are crucial for occupying solvent-exposed regions of the kinase ATP-binding pocket and tailoring the pharmacological profile of the final compound.
The methoxy group at the C7 position can also play a role in modulating the electronic properties of the ring system and can offer a metabolic blocking site or a point for hydrogen bond interactions within the target protein.
Physicochemical Properties of the Starting Material
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Boiling Point | 383.2±37.0°C at 760 mmHg |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Appearance | Solid (Typical) |
Core Application: Synthesis of a Kinase Inhibitor Precursor via Reductive Amination
Reductive amination is one of the most robust and widely used methods in medicinal chemistry for forming carbon-nitrogen bonds.[5][6] The reaction proceeds in one pot, first through the formation of an intermediate imine from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This strategy is highly efficient for coupling the pyrrolo[2,3-c]pyridine core with various side chains.
Rationale and Mechanistic Insight
The choice of reagents is critical for a successful and clean reaction.
-
Aldehyde & Amine: The core of the reaction. The heteroaromatic nature of the pyrrolopyridine aldehyde makes it sufficiently reactive.
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate. This selectivity minimizes side reactions, such as the reduction of the aldehyde to an alcohol.[7]
-
Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is ideal. It solubilizes the reactants without interfering with the reaction mechanism. A small amount of acetic acid is often added to catalyze imine formation by ensuring the iminium intermediate is protonated and thus more susceptible to hydride attack.
Experimental Workflow Diagram
The following diagram outlines the general laboratory workflow for the synthesis, work-up, and purification of a target molecule using this method.
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Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolopyridine-Based FAK Inhibitors
Introduction: Targeting Focal Adhesion Kinase (FAK) in Oncology with Pyrrolopyridine Scaffolds
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node that integrates signals from the extracellular matrix and growth factor receptors to regulate essential cellular processes.[1] These processes include cell survival, proliferation, migration, and adhesion.[1] In the context of oncology, FAK is frequently overexpressed and hyperactivated in a wide range of human cancers, and its elevated activity often correlates with increased tumor aggressiveness, metastasis, and poor patient prognosis.[1] FAK's central role in tumor progression and metastasis makes it a compelling target for the development of novel anticancer therapeutics.[2]
The pyrrolopyridine scaffold, particularly the 7H-pyrrolo[2,3-d]pyrimidine core, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This is due to its ability to mimic the purine core of ATP and establish key hydrogen bonding interactions within the kinase ATP-binding pocket. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of FAK inhibitors derived from pyrrolopyridine scaffolds. We will delve into the synthetic strategies, provide detailed experimental protocols for a representative compound, and outline the subsequent biochemical and cell-based assays crucial for inhibitor characterization.
The FAK Signaling Pathway: A Rationale for Inhibition
FAK activation is initiated by the clustering of integrins at focal adhesions, leading to its autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex phosphorylates a multitude of downstream substrates, activating key signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are fundamental drivers of cell survival, proliferation, and motility.[1] By inhibiting the kinase activity of FAK, small molecules can effectively block these downstream signals, leading to reduced tumor cell migration, invasion, and proliferation, and in some cases, the induction of apoptosis.
Caption: General Synthetic Workflow for Pyrrolopyrimidine FAK Inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative 2,4-Disubstituted-7H-pyrrolo[2,3-d]pyrimidine FAK Inhibitor
This protocol outlines the synthesis of a representative FAK inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, adapted from published procedures. [2][3] Part 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. To a suspension of 6-aminouracil in water, add chloroacetaldehyde solution and sodium bicarbonate. Heat the reaction mixture at 50-60°C. The progress of the reaction can be monitored by TLC. Upon completion, the intermediate, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, is typically isolated by filtration and used in the next step without further purification. [4]2. Step 2: Chlorination. To the crude 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, add phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA). Heat the reaction mixture to 75-90°C. [4]After the reaction is complete (monitored by TLC or LC-MS), the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can be purified by column chromatography.
Part 2: Synthesis of the Final FAK Inhibitor
-
Step 3: Selective C4 Amination (Buchwald-Hartwig Reaction). In a reaction vessel under an inert atmosphere (e.g., argon), combine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired aniline (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.) in an anhydrous solvent (e.g., dioxane). [1][5]Heat the reaction mixture at 100-110°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The resulting crude product, the 4-amino-2-chloro-pyrrolopyrimidine intermediate, is purified by column chromatography.
-
Step 4: C2 Functionalization (Suzuki-Miyaura Coupling). To the purified 4-amino-2-chloro-pyrrolopyrimidine intermediate (1.0 eq.) in a suitable solvent mixture (e.g., 1,4-dioxane and water), add the desired arylboronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.). [6][7]Degas the mixture and heat it to 80-100°C under an inert atmosphere. [6][8]Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [9]
Biochemical Evaluation: FAK Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against FAK is determined using a biochemical kinase assay. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction. [10][11] Protocol: ADP-Glo™ FAK Kinase Assay [10][12][13]
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT), ATP solution, FAK enzyme solution, and substrate solution (e.g., poly(Glu,Tyr) 4:1). [10]2. Compound Dilution: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, FAK enzyme, and the substrate/ATP mixture. [10]Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Evaluation: Cell Migration Assay
The effect of the FAK inhibitors on cancer cell migration can be assessed using a wound healing or scratch assay. [14] Protocol: Wound Healing (Scratch) Assay [14][15][16]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 12- or 24-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" in the cell monolayer by scratching it with a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing various concentrations of the FAK inhibitor or vehicle control (DMSO) to the wells.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software such as ImageJ. [17]The percentage of wound closure is calculated to determine the effect of the inhibitor on cell migration.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the general structure-activity relationships for pyrrolopyrimidine-based FAK inhibitors based on published data. [2][18]
| Position on Pyrrolopyrimidine Core | Substituent/Modification | Effect on FAK Inhibitory Activity |
|---|---|---|
| C2-Position | Aromatic or heteroaromatic rings introduced via Suzuki coupling | Generally well-tolerated; substitutions on the aryl ring can modulate potency. |
| C4-Position | Substituted anilines introduced via Buchwald-Hartwig amination | Crucial for potency; the nature and position of substituents on the aniline ring significantly impact activity. |
| N7-Position of Pyrrole | Alkylation or arylation | Can influence potency and pharmacokinetic properties. |
| Pyrrole Ring | Modifications to the 5-membered ring | The integrity of the pyrrole ring is often important for activity. |
Conclusion
The pyrrolopyridine scaffold serves as a versatile and effective template for the design and synthesis of potent FAK inhibitors. The synthetic strategies outlined in this application note, primarily relying on robust cross-coupling methodologies, allow for the systematic exploration of the chemical space around this core. The provided protocols for biochemical and cell-based assays offer a clear roadmap for the biological evaluation of these synthesized compounds. By understanding the key synthetic steps and the principles of FAK inhibition, researchers can effectively develop novel FAK-targeted therapies for the treatment of cancer.
References
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Gjerde, D. W., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40787-40796. [Link]
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Gjerde, D. W., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40787–40796. [Link]
-
Gjerde, D. W., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]
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Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. [Link]
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CLYTE Technologies. (2025). How to use ImageJ for Scratch Assay Analysis: A Powerful Tool for Cell Migration Measurement. Retrieved from [Link]
-
Qeios. (2025). CSMA: An ImageJ Plugin for the Analysis of Wound Healing Assays. Retrieved from [Link]
-
Maccari, R., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(4), 6845-6857. [Link]
-
ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. (A).... Retrieved from [Link]
-
Patsnap. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2,4-two chloro-7-hydrogen-pyrrolo-(2,3) pyrimidine.
-
National Center for Biotechnology Information. (n.d.). Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity. Retrieved from [Link]
-
Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(39), 6523-6526. [Link]
-
The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Retrieved from [Link]
-
Huang, W., et al. (2023). Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy. Bioorganic Chemistry, 139, 106713. [Link]
-
ResearchGate. (n.d.). Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy. Retrieved from [Link]
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Application Note & Protocol: N-Protection of 7-Methoxypyrrolopyridine
Date: January 20, 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of N-Protection in Pyrrolopyridine Scaffolds
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its bioisosteric relationship with indole.[1] This structural motif is integral to compounds targeting a range of diseases, including cancer and neuroinflammation.[2][3] The synthesis and functionalization of 7-azaindole derivatives, such as 7-methoxypyrrolopyridine, are critical for developing novel therapeutics.[1]
The pyrrolic nitrogen (N-1) of the 7-azaindole nucleus possesses a reactive proton. This site's reactivity can interfere with desired chemical transformations elsewhere in the molecule, such as metalation, cross-coupling, or acylation reactions. Therefore, the temporary masking or "protection" of this nitrogen is a cornerstone of synthetic strategy. An appropriate N-protecting group serves several critical functions:
-
Prevents Unwanted Side Reactions: It shields the acidic N-H proton from bases and nucleophiles.
-
Enhances Solubility: Bulky or lipophilic protecting groups can improve the solubility of the heterocyclic core in organic solvents.
-
Directs Regioselectivity: The choice of protecting group can profoundly influence the site of subsequent functionalization, particularly in deprotonation/metalation reactions.[4][5] For instance, certain protecting groups can direct lithiation to the C-2 position of the pyrrole ring.[4]
This guide provides a detailed protocol for the N-protection of 7-methoxypyrrolopyridine, focusing on the widely used and versatile tert-butyloxycarbonyl (Boc) group. We will discuss the rationale for its selection, provide a step-by-step experimental procedure, and outline methods for its subsequent removal (deprotection).
Choosing the Right Armor: Selecting an N-Protecting Group
The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. For the 7-methoxypyrrolopyridine scaffold, several factors influence this choice, including the electron-donating nature of the methoxy group.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages & Considerations |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, Base (e.g., DMAP, NaH), THF/CH₂Cl₂ | Stable to nucleophiles, hydrogenolysis, and most basic conditions. | Strong acids (TFA, HCl), Lewis acids, thermolysis.[6][7] | Widely used, excellent stability, mild removal. The bulky group can direct lithiation. |
| Ts (Tosyl) | TsCl, Base (e.g., NaOH, K₂CO₃), CH₂Cl₂/H₂O | Very robust, stable to strong acids and oxidizing agents. | Strong reducing agents (e.g., SmI₂, Mg/MeOH), strong base at high temp. | Highly stable, but harsh removal conditions can limit its applicability. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, Base (e.g., NaH), DMF | Stable to a wide range of conditions. | Fluoride sources (e.g., TBAF), strong acids. | Cleavage produces volatile byproducts, simplifying purification. Useful for directing lithiation.[4] |
For this protocol, the Boc group is selected due to its widespread use, high efficiency of introduction, and, most importantly, its facile removal under acidic conditions that are typically compatible with the methoxy group and the aromatic system.
Experimental Protocols
Workflow for N-Protection and Deprotection
The overall experimental process is a two-stage sequence: protection followed by deprotection. This allows for intermediate reactions on the protected scaffold.
Caption: Workflow for Boc-protection and subsequent deprotection.
Detailed Protocol: N-Boc Protection
This protocol describes the protection of the N-1 position of 7-methoxypyrrolopyridine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
7-Methoxypyrrolopyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-methoxypyrrolopyridine (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: Add DMAP (0.1 equiv) followed by di-tert-butyl dicarbonate (1.2 equiv) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully add saturated aqueous NaHCO₃ solution to quench any unreacted (Boc)₂O.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-Boc-7-methoxypyrrolopyridine.
Characterization of N-Boc-7-Methoxypyrrolopyridine
The structure of the protected compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect a characteristic singlet for the nine protons of the tert-butyl group around δ 1.6-1.7 ppm. The aromatic protons will show shifts compared to the starting material. The disappearance of the broad N-H signal is a key indicator of successful protection.
-
¹³C NMR: Look for the appearance of two new signals corresponding to the quaternary carbon (around δ 84-85 ppm) and the carbonyl carbon (around δ 148-150 ppm) of the Boc group.
-
Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺ for the Boc-protected product.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band should appear around 1730-1750 cm⁻¹.
Detailed Protocol: N-Boc Deprotection
The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is highly effective.
Materials:
-
N-Boc-7-Methoxypyrrolopyridine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the N-Boc-7-methoxypyrrolopyridine in DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (5-10 equiv) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 7-methoxypyrrolopyridine.
-
Purification (if necessary): If the product is not pure after workup, it can be further purified by column chromatography or recrystallization.
Causality and Strategic Insights
Why DMAP?
In the protection step, DMAP acts as a nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, tert-butoxycarbonylpyridinium salt. This intermediate is more susceptible to attack by the relatively non-nucleophilic pyrrole nitrogen of the 7-azaindole, accelerating the reaction.
Directing Effects in Synthesis
The presence of an N-protecting group is not just a passive shield; it is an active participant in directing the regioselectivity of subsequent reactions. For π-electron-rich heterocycles like N-protected pyrroles, lithiation predominantly occurs at the C-2 position.[5] This principle is crucial for the controlled, stepwise construction of complex molecules based on the 7-methoxypyrrolopyridine scaffold.
Caption: Decision tree for N-protection strategy.
Conclusion
The N-protection of 7-methoxypyrrolopyridine is a fundamental and enabling step for its elaboration into more complex molecules of interest in drug discovery. The Boc group offers a reliable and versatile option, providing robust protection and compatibility with a wide array of synthetic transformations, followed by a straightforward deprotection protocol. The methods outlined in this guide provide a validated and rational approach for researchers in the field.
References
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Ansari, M. A. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
-
El-Faham, A., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society.
-
Ansari, M. A. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Peres, R. L., et al. (2013). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry.
-
ResearchGate. (2002). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
-
Gant, T. G., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
-
Rassadin, V. A., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules.
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The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
-
Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies.
-
PubMed. (2019). Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole)benzamides with Alkynes via C-H Bond Activation.
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
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Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
-
Snieckus, V. (n.d.). Directed (ortho) Metallation.
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European Patent Office. (2010). Patent EP1633750B1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis.
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The Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
-
ChemicalBook. (n.d.). BOC-L-Proline(15761-39-4) 1H NMR spectrum.
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The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Azaindoles
Introduction: The Strategic Importance of 7-Azaindole Functionalization
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1][2] Its structural similarity to indole, combined with the introduction of a pyridine nitrogen, imparts unique physicochemical properties. This nitrogen atom acts as a hydrogen bond acceptor, which can lead to profound differences in biological activity and pharmacokinetic profiles compared to its indole isostere.[3] Consequently, 7-azaindole derivatives have emerged as critical components in a range of therapeutic agents, including kinase inhibitors like Vemurafenib.[2]
The functionalization of the 7-azaindole core is paramount for exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on this scaffold.[4][5] However, the electron-deficient nature of the pyridine ring and the propensity of the pyridyl nitrogen to coordinate with and potentially poison the palladium catalyst present unique challenges not typically encountered with simple indoles.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical reaction conditions for the successful palladium-catalyzed cross-coupling of 7-azaindoles. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvents for various coupling reactions, offering field-proven insights to navigate the complexities of these transformations.
The Catalytic Heart: A Generalized Palladium Cross-Coupling Cycle
All palladium-catalyzed cross-coupling reactions discussed herein operate through a similar catalytic cycle. Understanding this fundamental process is key to troubleshooting and optimizing reaction conditions. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-7-azaindole (Ar-X), inserting into the carbon-halogen bond. This is often the rate-limiting step.
-
Transmetalation: The organometallic coupling partner (R-M, e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and R) couple and are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst.
The choice of ligands (L), base, and solvent is critical as each component influences the efficiency of every step in this cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[6][7]
Expertise & Experience: Key Parameter Selection
The successful Suzuki coupling of halo-7-azaindoles requires careful consideration of several factors to overcome the inherent challenges of the substrate.
-
The Challenge of Catalyst Poisoning: The lone pair of electrons on the N7 nitrogen of the azaindole can coordinate strongly to the palladium center, leading to catalyst deactivation.[4][5] The N-H of the pyrrole can also form inhibitory complexes.[8]
-
N-Protection Strategy: While reactions can be performed on unprotected 7-azaindoles, N-protection (e.g., with a phenylsulfonyl, Boc, or methyl group) is often employed.[1][9] This blocks the coordination of the pyrrolic nitrogen and can improve solubility and yields. However, it adds steps to the synthesis. For unprotected substrates, the choice of a robust catalyst system is paramount.[8]
-
Catalyst and Ligand Selection:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common palladium precursors.[1][9][10] For challenging substrates like 7-azaindoles, modern palladium precatalysts (e.g., XPhos-Pd-G3) can be highly effective as they provide a reliable source of active Pd(0).[8]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For 7-azaindoles, bulky, electron-rich phosphine ligands are often essential.
-
Buchwald-type biarylphosphines (e.g., XPhos, SPhos): These are the go-to ligands for coupling challenging heterocyclic halides.[9][11][12] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers.
-
Ferrocenyl phosphines (e.g., dppf): PdCl₂(dppf) is a reliable, air-stable catalyst often used for a range of Suzuki couplings.[1]
-
-
-
Base and Solvent System:
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases are most common.
-
Carbonates (K₂CO₃, Cs₂CO₃): Used frequently, often in an aqueous/organic solvent mixture.[9][12] Cs₂CO₃ is more soluble in organic solvents and can be more effective for difficult couplings.[9]
-
Phosphates (K₃PO₄): A strong base that is effective in anhydrous conditions and can be beneficial when dealing with base-sensitive functional groups or to minimize hydrodeboronation side reactions.[8][12]
-
-
Solvent: Polar aprotic solvents are standard.[13]
-
Data Presentation: Comparative Suzuki-Miyaura Reaction Conditions
| Position | Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C4 | Cl | Pd(dppf)₂Cl₂ | Na₂CO₃ (1N aq.) | EtOH/Toluene | 85 | ~99% | [1] |
| C3, C6 | I, Cl | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | 43-92% | [9] |
| C5 | Br | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 60 | 91-99% | [8] |
| C2 | I | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~83% | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1-methyl-7-azaindole
This protocol is adapted from a procedure for the selective C3 arylation of a dihalo-7-azaindole.[9]
Materials:
-
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
SPhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (1:1 v/v), degassed
-
Reaction vial with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add 6-chloro-3-iodo-1-methyl-7-azaindole, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and SPhos.
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed toluene/ethanol solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Place the vial in a preheated oil bath or heating block at 60 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at C3.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C3-arylated 7-azaindole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[14] For 7-azaindoles, this reaction provides direct access to amino-7-azaindole derivatives, which are common pharmacophores.[15]
Expertise & Experience: Navigating C-N Coupling Challenges
The primary challenges in the Buchwald-Hartwig amination of halo-7-azaindoles are similar to the Suzuki coupling, with the added complexity of potential N-arylation of the azaindole N-H itself.[15][16]
-
Substrate Considerations: The reaction can be performed on unprotected halo-7-azaindoles. In fact, developing methods to avoid the N-protection/deprotection sequence is highly desirable and has been a focus of research.[15][17]
-
Catalyst and Ligand Selection:
-
Palladium Precatalysts: Modern palladium precatalysts that are designed for C-N coupling (e.g., RuPhos-Pd-G3, DavePhos-based precatalysts) are highly effective.[15] They allow for rapid catalyst activation, even in the presence of the coordinating azaindole substrate.
-
Ligands: Bulky, electron-rich biarylphosphine ligands are essential.
-
-
Base Selection: The choice of base is critical to avoid undesired side reactions.
-
Strong, Non-nucleophilic Bases: Strong bases like LiHMDS or NaOt-Bu are typically required.[11][15] LiHMDS has been shown to be particularly effective for unprotected halo-7-azaindoles, as it fully deprotonates both the amine nucleophile and the azaindole N-H, which can suppress undesired homo-coupling.[15]
-
Weaker Bases (K₂CO₃, Cs₂CO₃): While sometimes used, they are generally less effective for C-N coupling compared to stronger bases, though they can be suitable for C-O couplings.[16]
-
-
Solvent: Anhydrous, polar aprotic solvents like THF, dioxane, or toluene are used to ensure the efficacy of the strong bases.
Data Presentation: Comparative Buchwald-Hartwig Amination Conditions
| Position | Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C4 | Cl | N-Methylpiperazine | RuPhos Precatalyst | LiHMDS | THF | 65 | 98% | [15] |
| C5 | Br | Morpholine | DavePhos Precatalyst | LiHMDS | THF | 65 | 94% | [15] |
| C4 | Br | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85% | [16] |
| C4 | Br | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 110 | 85% | [16] |
Other Important Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed couplings are also valuable for functionalizing 7-azaindoles.
Sonogashira Coupling (C-C Alkyne)
This reaction couples terminal alkynes with aryl halides, typically using a dual Pd/Cu catalytic system.[2][5] It is instrumental for introducing alkynyl moieties, which are versatile handles for further transformations (e.g., click chemistry, cyclizations). Conditions often involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (CuI), and an amine base (e.g., Et₃N) in a solvent like DMF or MeCN.[4][5]
Stille Coupling (C-C)
The Stille coupling utilizes organotin reagents.[19] While effective, the toxicity of tin compounds has led to its decreased use in favor of the Suzuki coupling.[19] It has been successfully applied to 7-azaindoles, often using catalysts like Pd(PPh₃)₂Cl₂ in solvents such as acetonitrile or dioxane.[1]
Heck Coupling (C-C Alkene)
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[1] It has been used to introduce vinyl groups onto the 7-azaindole nucleus. Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand, and an organic base (e.g., Et₃N) or an inorganic base (e.g., K₂CO₃/KOAc) in a polar aprotic solvent like DMF.[1][11]
Workflow and Logic: A Guide to Reaction Setup
The following diagram outlines the logical workflow for setting up a palladium-catalyzed cross-coupling reaction, emphasizing the critical steps for achieving success with 7-azaindole substrates.
Figure 2: Logical workflow for setting up a cross-coupling reaction.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of 7-azaindoles. Success in this area hinges on a rational selection of reaction components to mitigate the challenges posed by the heterocycle's electronic properties. The use of modern, bulky, electron-rich phosphine ligands and robust palladium precatalysts has significantly expanded the scope and reliability of these transformations, particularly for unprotected 7-azaindole substrates. As catalyst technology continues to evolve, we can anticipate the development of even milder, more efficient, and more selective methods, including C-H activation strategies,[4][20] further empowering the discovery of novel 7-azaindole-based therapeutics.
References
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Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
Pinto, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 469. Available at: [Link]
-
Wei, W.-Y., et al. (2023). Rhodium(III)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pinto, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]
-
Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. Available at: [Link]
-
Kumar, S., et al. (2020). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ChemistrySelect. Available at: [Link]
-
Gampa, V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7875–7887. Available at: [Link]
-
Kumar, A., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 2339–2349. Available at: [Link]
-
ChemistryViews. (2023). Coupling of 7-Azaindoles with Thiophenes. Available at: [Link]
-
Shi, Z., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]
-
Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. Available at: [Link]
-
Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(49), 10032-10035. Available at: [Link]
-
Reddy, B. V. S., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 266-297. Available at: [Link]
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ResearchGate. (2019). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Available at: [Link]
-
ResearchGate. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole[20]. Available at: [Link]
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Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442-4445. Available at: [Link]
-
Norwegian Research Information Repository. (2017). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available at: [Link]
-
Li, G., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19(3), 634-639. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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ResearchGate. (2015). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]
-
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-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
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- 20. Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as a Strategic Building Block for Novel Potassium-Competitive Acid Blockers (P-CABs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Acid Suppression and the Rise of P-CABs
For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related gastrointestinal disorders. However, their limitations, such as a slow onset of action, requirement for activation in an acidic environment, and variability in patient response, have driven the search for superior therapeutic agents.[1] Potassium-Competitive Acid Blockers (P-CABs) have emerged as a groundbreaking class of drugs that directly address these shortcomings.[2]
P-CABs function by a distinct mechanism: they competitively and reversibly bind to the potassium-binding site of the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1] This ionic interaction blocks the final step of acid secretion, leading to a rapid, potent, and sustained elevation of intragastric pH.[3] Unlike PPIs, P-CABs are not prodrugs, do not require acidic activation, and can inhibit both active and inactive proton pumps, offering a more consistent and predictable clinical response.[3]
The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has garnered significant attention in medicinal chemistry as a "privileged fragment" due to its ability to form key hydrogen bond interactions with various biological targets, including kinases.[4][5] Its application has been extended to the design of novel P-CABs, where it serves as a versatile core structure.[6] This document provides detailed application notes and protocols for the use of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde , a key intermediate, in the synthesis of a new generation of P-CABs. The methoxy group, a common substituent in approved drugs, can be strategically employed to modulate ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7]
The Strategic Advantage of the 7-Methoxy-7-azaindole Core
The 7-methoxy-1H-pyrrolo[2,3-c]pyridine core offers several advantages in the design of P-CABs:
-
Established Bioactivity: The pyrrolo[2,3-c]pyridine scaffold is a known pharmacophore for P-CABs, providing a solid foundation for designing new drug candidates.[6]
-
Modulation of Physicochemical Properties: The methoxy group can influence key properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[7]
-
Synthetic Tractability: The 3-carbaldehyde functional group is a versatile handle for introducing the required side chains to achieve potent H+/K+-ATPase inhibition through well-established synthetic transformations like reductive amination.
Below is a proposed synthetic workflow for the utilization of this compound in the synthesis of a representative P-CAB.
Caption: Synthetic workflow for a P-CAB.
Protocol 1: Synthesis of a Novel P-CAB via Reductive Amination
This protocol details the synthesis of a representative P-CAB, N-((1-methylpiperidin-4-yl)methyl)-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine, through a direct reductive amination of this compound with a suitable amine side chain.
Rationale for Experimental Choices:
Reductive amination is a robust and widely used method for forming C-N bonds.[8] The reaction proceeds in one pot by first forming an imine or iminium ion intermediate from the aldehyde and amine, which is then reduced in situ by a hydride reducing agent. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder and more selective for imines over aldehydes and ketones compared to other borohydrides like sodium borohydride, minimizing side reactions.[8] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the starting materials and the intermediate iminium ion.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Eq. |
| This compound | 176.17 | 176 | 1.0 | 1.0 |
| 1-methyl-4-(aminomethyl)piperidine | 128.22 | 154 | 1.2 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 318 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 1-2 drops | catalytic | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous dichloromethane (10 mL) and stir until the aldehyde is fully dissolved. To this solution, add 1-methyl-4-(aminomethyl)piperidine (154 mg, 1.2 mmol).
-
Catalyst Addition: Add 1-2 drops of glacial acetic acid to catalyze the formation of the iminium ion.
-
Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 9:1 with 1% triethylamine) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (containing 1% triethylamine) to afford the pure P-CAB compound.
Mechanism of Action: How the Synthesized P-CAB Inhibits the Proton Pump
The synthesized P-CAB, with its 7-methoxy-7-azaindole core, is designed to interact with the H+/K+-ATPase enzyme. The following diagram illustrates the proposed mechanism of action at the gastric parietal cell.
Caption: P-CAB mechanism of action.
The lipophilic and weakly basic nature of the P-CAB allows it to accumulate in the acidic secretory canaliculi of the parietal cells. The pyrrolo[2,3-c]pyridine core and the attached side chain are designed to fit into the potassium-binding site of the H+/K+-ATPase. This binding is ionic and reversible, preventing the conformational changes in the enzyme necessary for the exchange of H+ for K+, thereby effectively halting acid secretion.
Conclusion and Future Directions
The use of this compound as a building block provides a strategic and efficient route to novel P-CABs. The synthetic protocol outlined is robust and amenable to the generation of a library of analogues by varying the amine side chain. This will allow for a thorough investigation of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. The resulting compounds have the potential to become next-generation therapies for acid-related disorders, offering significant advantages over existing treatments. Further studies should focus on in vitro and in vivo characterization of these novel P-CABs to validate their therapeutic potential.
References
-
Understanding the Synthesis of Tegoprazan Intermediate: A Key to P-CAB Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). Chemical & Pharmaceutical Bulletin, 62(4), 336-42. Retrieved from [Link]
-
Kweon, J.-H., et al. (2024). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB). Organic Process Research & Development. Retrieved from [Link]
-
Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB). (2024). ACS Publications. Retrieved from [Link]
-
Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. (2014). ResearchGate. Retrieved from [Link]
-
Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB). (2024). Figshare. Retrieved from [Link]
-
Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments. (n.d.). PMC. Retrieved from [Link]
-
The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
-
An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. (1997). The Journal of Organic Chemistry, 62(23), 8071-8075. Retrieved from [Link]
-
Discovery of novel 7-azaindoles as PDK1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(13), 3045-3051. Retrieved from [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. Retrieved from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]
-
7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. (n.d.). PubMed. Retrieved from [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (n.d.). Chemical Communications. Retrieved from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved from [Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020). Bioorganic Chemistry, 102, 104092. Retrieved from [Link]
-
The Role of P-CABs in GERD. (2024). The American Journal of Gastroenterology. Retrieved from [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]
-
Search Results. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. (n.d.). PMC. Retrieved from [Link]
-
Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker. (n.d.). PMC. Retrieved from [Link]
-
One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. (2015). Catalysis Science & Technology. Retrieved from [Link]
Sources
- 1. Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and need to purify it using column chromatography. As a functionalized 7-azaindole, this compound presents unique challenges due to its polarity and the reactivity of the aldehyde group. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound. The solutions are based on established chromatographic principles and experience with related heterocyclic compounds.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping spots on the TLC plate.
-
Fractions from the column contain a mixture of your product and impurities.
-
Broad peaks if using an automated flash chromatography system.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving the compound from impurities.
-
Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 for good separation on a column.[1] Start with a common mobile phase for azaindole derivatives, such as dichloromethane (DCM)/methanol or ethyl acetate/hexane, and systematically vary the ratio.[2] If resolution is still poor, consider a different solvent system altogether, for example, chloroform/methanol.[3]
-
-
Column Overloading: Applying too much crude material to the column will inevitably lead to poor separation.
-
Solution: A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase (silica gel). If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.
-
-
Compound Tailing: The compound streaks on the TLC plate and elutes from the column over a large number of fractions. This is common for polar, nitrogen-containing heterocycles.
-
Solution: The acidic nature of silica gel can interact with the basic nitrogen of the pyridine ring, causing tailing. To counteract this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice.[4] This will neutralize the acidic sites on the silica.
-
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
The compound remains at the baseline on the TLC plate even with a highly polar solvent system.
-
No product is observed in the collected fractions after flushing the column with a large volume of the mobile phase.
Possible Causes & Solutions:
-
High Polarity of the Compound: Your compound may be too polar for the selected mobile phase. The combination of the methoxy group, the aldehyde, and the pyrrolopyridine core results in a polar molecule.
-
Solution: Drastically increase the polarity of your mobile phase. A gradient elution from a less polar solvent (e.g., 100% DCM) to a more polar mixture (e.g., 90:10 DCM/methanol) is often effective. For very polar compounds, a mobile phase containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol diluted to 1-10% in DCM, can be used.[5]
-
-
Decomposition on Silica Gel: The compound may be unstable on the acidic silica gel and has decomposed. Aldehydes can also be prone to oxidation on silica.[6]
-
Solution: Before running a column, test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, it indicates instability.[5] In this case, you can either deactivate the silica gel by pre-treating it with a solution of your mobile phase containing triethylamine or switch to a less acidic stationary phase like neutral alumina.
-
Problem 3: Low Recovery of the Purified Product
Symptoms:
-
The yield of the pure compound after chromatography is significantly lower than expected.
Possible Causes & Solutions:
-
Irreversible Adsorption: As mentioned, strong interactions with the silica gel can lead to irreversible binding of your compound to the column.
-
Solution: In addition to using a basic modifier like triethylamine, ensure you are not using an excessively polar solvent to dissolve your sample for loading, as this can cause the compound to precipitate on the column. Dry loading the sample is often a better alternative.
-
-
Compound is Volatile: While less likely for this specific compound, some aldehydes can be lost during solvent evaporation under high vacuum.
-
Solution: When removing the solvent from your pure fractions, use a rotary evaporator with a controlled temperature and vacuum. Avoid excessive heating.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point would be a mixture of a moderately polar solvent and a polar solvent. For example, you can begin with a 95:5 mixture of dichloromethane (DCM) and methanol. From there, you can adjust the ratio to achieve the desired Rf value of 0.2-0.4. Other systems to try include ethyl acetate/hexane and chloroform/methanol.
Q2: How do I perform a "dry load" for my column?
A2: To dry load your sample, dissolve your crude this compound in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel to this solution (typically 2-3 times the mass of your crude product) and then remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q3: My aldehyde is potentially oxidizing to the corresponding carboxylic acid. How will this affect my purification?
A3: The carboxylic acid impurity will be significantly more polar than your aldehyde. This means it will have a much lower Rf value on the TLC plate and will either remain at the baseline or elute much later from the column. If this is a major impurity, you can often easily separate it from your desired aldehyde product. The aldehyde will elute first with a less polar solvent system.[6]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative, especially if your compound is unstable on silica gel.[5] In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol).
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on your specific crude mixture.
1. TLC Method Development:
- Prepare several TLC chambers with different solvent systems (e.g., 98:2, 95:5, 90:10 DCM/Methanol).
- Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or acetone).
- Spot the crude mixture on TLC plates and develop them in the prepared chambers.
- Visualize the spots under a UV lamp.
- The optimal solvent system will show good separation between the desired product and impurities, with the product having an Rf of ~0.3.
2. Column Packing:
- Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
- Pack the column with silica gel using either a "dry packing" or "wet packing" method, ensuring a uniform and bubble-free column bed.
3. Sample Loading:
- Dry Loading (Recommended): Follow the procedure described in FAQ Q2.
- Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase and carefully apply it to the top of the silica gel bed with a pipette.
4. Elution and Fraction Collection:
- Begin eluting with the chosen mobile phase. A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, is often most effective.
- Collect fractions in separate test tubes.
- Monitor the elution of the compounds by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Alternative Stationary Phase | Neutral Alumina | Use if the compound shows degradation on silica gel. |
| Mobile Phase (Starting Point) | Dichloromethane/Methanol (95:5) | Good starting polarity for many azaindole derivatives. |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Reduces peak tailing by neutralizing acidic silica sites. |
| Target Rf Value | 0.2 - 0.4 | Optimal range for good separation in column chromatography.[1] |
| Sample Loading | Dry Loading | Often provides better resolution than wet loading. |
Workflow Diagrams
Troubleshooting Workflow
Sources
Technical Support Center: Recrystallization of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. The guidance is structured to address specific experimental challenges, explaining the scientific principles behind each recommendation to ensure procedural success and high-purity outcomes.
Introduction to Recrystallization of this compound
This compound is a key heterocyclic building block in medicinal chemistry. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. Recrystallization is a powerful purification technique for this purpose, but it can present challenges such as solvent selection, crystal formation, and impurity removal. This guide is designed to provide practical solutions to common issues encountered during the recrystallization of this valuable compound.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Boiling Point | 383.2±37.0 °C at 760 mmHg | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Question: I've selected a solvent for recrystallization, but my this compound is not dissolving, even near the solvent's boiling point. What should I do?
-
Answer: This indicates that the solvent is likely a poor choice for your compound at elevated temperatures. The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.
-
Immediate Action: If you have already added a significant amount of the poor solvent, you can attempt to recover your compound by removing the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Solvent Selection Strategy: A systematic approach to solvent selection is crucial. Start with small-scale solubility tests. Place a few milligrams of your compound in separate test tubes and add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and water) at room temperature. Observe the solubility. Then, gently heat the mixtures to assess solubility at elevated temperatures. The ideal single solvent will show poor solubility at room temperature and high solubility upon heating.
-
Mixed Solvent Systems: If a suitable single solvent cannot be identified, a mixed solvent system (a "solvent-antisolvent" pair) is a powerful alternative. In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The turbidity indicates the onset of precipitation. A small amount of the "good" solvent is then added back to clarify the solution, which is then allowed to cool slowly. For 7-azaindole derivatives, common mixed solvent systems include alcohol/water mixtures. A patent for a related compound suggests a mixture involving methanol and water, followed by the addition of methylene chloride and diisopropyl ether, which could be a starting point for optimization[1].
-
Issue 2: No crystals form upon cooling, even after an extended period.
-
Question: My compound dissolved completely in the hot solvent, but no crystals have appeared after cooling to room temperature and even placing it in an ice bath. What is happening?
-
Answer: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution that is resistant to nucleation (the initial formation of crystals).
-
Too Much Solvent: The most frequent cause for the failure of crystallization is the use of an excessive amount of solvent[2]. In this scenario, the concentration of the compound, even at low temperatures, does not exceed its solubility limit.
-
Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.
-
-
Supersaturation: If the solution is supersaturated, it requires a nucleation site to initiate crystal growth.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.
-
-
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute is highly concentrated and comes out of solution at a temperature above its melting point, or when the melting point of the solid is depressed by impurities. The resulting oil can trap impurities, defeating the purpose of recrystallization.
-
Troubleshooting Strategies:
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.
-
Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can also be effective.
-
Change Solvent System: The chosen solvent may not be appropriate. Experiment with a different solvent or a mixed solvent system. A lower boiling point solvent may be beneficial.
-
Purification Prior to Recrystallization: If the compound is significantly impure, a preliminary purification step, such as column chromatography, may be necessary to remove the impurities that are causing the oiling out. A technical guide on the purification of related pyrrolopyridine derivatives suggests that column chromatography is a common and effective method[3].
-
-
Issue 4: The recrystallized product is still impure.
-
Question: I have successfully recrystallized my compound, but analytical data (e.g., NMR, LC-MS) shows that it is still not pure. What could be the reason?
-
Answer: Impurities can be carried through the recrystallization process for several reasons.
-
Inappropriate Solvent Choice: If the impurities have similar solubility profiles to your desired compound in the chosen solvent, they will co-crystallize. A different recrystallization solvent may be necessary to effectively separate the impurity.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling rate to allow for the formation of well-ordered crystals that exclude impurities.
-
Insufficient Washing: After filtration, the crystals must be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities. Ensure the wash solvent is cold to minimize dissolution of the desired product.
-
Insoluble Impurities: If there were insoluble impurities in the hot solution that were not removed, they will contaminate the final product. A hot filtration step is necessary to remove any insoluble material before allowing the solution to cool.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting solvent to try for the recrystallization of this compound?
-
Q2: How can I improve the yield of my recrystallization?
-
A2: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystal formation at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. When filtering, use a Büchner funnel to ensure that the mother liquor is efficiently removed. Minimize the amount of cold solvent used for washing the crystals.
-
-
Q3: My crystals are very fine needles. Is this a problem?
-
A3: While the morphology of the crystals (e.g., needles, plates, prisms) is dependent on the compound and the crystallization conditions, very fine needles can sometimes trap solvent and be difficult to dry completely. Slower cooling can encourage the growth of larger crystals. However, as long as the product is pure and dry, the crystal habit is generally not a significant issue for subsequent reactions.
-
-
Q4: How do I perform a hot filtration correctly?
-
A4: To prevent premature crystallization in the funnel during hot filtration, it is essential to keep the filtration apparatus hot. Use a pre-heated funnel (e.g., by placing it in an oven or heating it with a heat gun). Place a small amount of the recrystallization solvent in the receiving flask and heat it to boiling so that the vapors keep the funnel warm. Filter the hot solution quickly.
-
Experimental Workflow and Diagrams
Troubleshooting Logic for Recrystallization
The following diagram outlines a systematic approach to troubleshooting common recrystallization problems.
Caption: A troubleshooting workflow for common recrystallization issues.
Step-by-Step General Recrystallization Protocol
-
Solvent Selection: Use small-scale tests to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
This compound. Crysdot LLC. Link
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. Link
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WO 2009/116072 A2. Google Patents. Link
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1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-. Guidechem. Link
-
1190314-49-8|this compound. BLDpharm. Link
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812. PubChem. Link
-
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents. Link
-
Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol. Benchchem. Link
-
PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office. Link
-
Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. Link
-
Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. PubChem. Link
-
US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents. Link
-
Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis. Benchchem. Link
-
25957-65-7|1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde. BLDpharm. Link
-
7-Azaindole-3-carboxaldehyde 97 4649-09-6. Sigma-Aldrich. Link
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Link
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. Link
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Link
Sources
Technical Support Center: Formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side products, and optimize for the desired 3-formyl product.
Introduction
The formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds, is typically achieved through electrophilic substitution, most commonly via the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃), to introduce a formyl group onto the electron-rich pyrrole ring.[3] While effective, this process can be accompanied by the formation of several side products, impacting yield and purity. This guide provides in-depth troubleshooting for these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine?
The expected major product is 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The formylation is highly regioselective for the C3 position of the pyrrolo[2,3-c]pyridine core, analogous to the reactivity of indoles.[4][5]
Q2: I am observing a significant amount of a di-formylated product. What is its likely structure and how can I minimize its formation?
The most likely di-formylated product is the 1,3-diformyl derivative . This occurs when the initially formed 3-formyl product undergoes a second formylation at the pyrrole nitrogen (N1).
-
Causality: The use of excess Vilsmeier reagent and elevated reaction temperatures can promote this second electrophilic attack. The pyrrole nitrogen, while less nucleophilic than the C3 position, can still react under forcing conditions.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent to 1.0-1.2 equivalents relative to the starting material.
-
Temperature Management: Maintain a low reaction temperature (typically 0-25 °C) during the addition of the substrate and throughout the reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Q3: My product mixture shows a compound with a mass corresponding to the loss of a methyl group. What is this side product and why is it forming?
This side product is likely 7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . The acidic conditions of the Vilsmeier-Haack reaction can lead to the demethylation of the methoxy group on the pyridine ring.[6]
-
Causality: The phosphorus oxychloride and the acidic byproducts of the reaction can act as Lewis acids, facilitating the cleavage of the methyl-oxygen bond.
-
Troubleshooting:
-
Milder Reagents: Consider using a milder formylating agent or a different Vilsmeier reagent precursor that generates less aggressive acidic byproducts.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of demethylation.
-
Work-up Procedure: A rapid and efficient work-up to neutralize the acidic environment is crucial.
-
Q4: I am getting a complex mixture of products and some polymeric material. What could be the cause?
The formation of a complex mixture and resinous materials can be attributed to several factors, including the instability of the starting material or product under the reaction conditions and potential side reactions on the pyridine ring.
-
Causality:
-
Ring Opening/Decomposition: The pyrrolo[2,3-c]pyridine core can be sensitive to strong acids and high temperatures, leading to decomposition.
-
Pyridine Ring Formylation: Although less favorable, formylation on the electron-rich positions of the pyridine ring (activated by the methoxy group) could occur, leading to a mixture of isomers.
-
-
Troubleshooting:
-
Optimize Reaction Conditions: A systematic optimization of temperature, reaction time, and stoichiometry is essential.
-
Purification Strategy: Develop a robust purification method, such as column chromatography with a carefully selected solvent system, to separate the desired product from the complex mixture.
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently gives poor results, consider alternative methods like the Duff reaction, although this may also present its own set of challenges.[7]
-
Troubleshooting Guide: Common Side Products and Solutions
| Side Product | Plausible Cause | Troubleshooting Strategy |
| 1,3-Diformyl-7-methoxy-1H-pyrrolo[2,3-c]pyridine | Excess Vilsmeier reagent, high reaction temperature, prolonged reaction time. | Use 1.0-1.2 eq. of Vilsmeier reagent, maintain low temperature (0-25°C), monitor reaction closely. |
| 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | Acid-catalyzed demethylation of the methoxy group. | Use milder Vilsmeier reagent precursors, maintain low reaction temperature, perform a rapid and efficient basic work-up. |
| N-formyl-7-methoxy-1H-pyrrolo[2,3-c]pyridine | Reaction at the pyrrole nitrogen. | Typically a minor product. Can be minimized by using N-protected starting material if necessary, though this adds extra synthetic steps. |
| Isomeric Formylated Products (on Pyridine Ring) | Activation of the pyridine ring by the methoxy group. | Generally less favored. Optimization of reaction conditions to favor C3 formylation is key. Lower temperatures can increase regioselectivity. |
| Polymeric/Resinous Material | Decomposition of starting material or product under harsh acidic conditions. | Use the mildest possible reaction conditions (lower temperature, shorter time). Ensure efficient stirring to avoid localized overheating. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
Materials:
-
7-methoxy-1H-pyrrolo[2,3-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the solution of the starting material dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Analysis of Side Products by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
Method:
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid) to separate the components.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).
-
Analyze the mass spectrum of each eluting peak to determine the molecular weight of the components and compare them with the expected masses of the desired product and potential side products.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential reaction pathways in the formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Caption: A logical workflow for troubleshooting side products in the formylation reaction.
References
Sources
Technical Support Center: Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and overcome common synthetic challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The most common and effective method for introducing the formyl group at the C3 position of the 7-azaindole core is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution on the electron-rich pyrrole ring of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine starting material.[3][4]
While the Vilsmeier-Haack reaction is a powerful tool, its success is highly dependent on careful control of reaction parameters. This guide will walk you through the critical aspects of the synthesis, from starting material preparation to product purification, with a focus on maximizing yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a method for introducing a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring.[5] It employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃).[4][6] This reagent is a mild electrophile that is highly effective for the formylation of electron-rich heterocycles such as pyrroles and indoles.[3][7] The 7-methoxy-1H-pyrrolo[2,3-c]pyridine is an electron-rich heterocycle, making the Vilsmeier-Haack reaction an ideal choice for regioselective formylation at the electron-rich C3 position of the pyrrole ring.
Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?
The Vilsmeier reagent is prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[6] This reaction is exothermic and must be conducted under anhydrous conditions to prevent the decomposition of the reagent.[6]
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6]
-
The Vilsmeier reagent is moisture-sensitive.
-
The reaction should always be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[6]
-
The quenching step, typically with ice or a basic solution, is also exothermic and must be performed slowly and carefully.[6]
Q3: How can I monitor the progress of the reaction?
The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC).[6] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent like ethyl acetate, and then spotted on a TLC plate. The disappearance of the starting material (7-methoxy-1H-pyrrolo[2,3-c]pyridine) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q4: What are the most critical parameters for achieving a high yield?
Several factors are critical for maximizing the yield of this compound:
-
Reagent Quality: Use of anhydrous DMF and freshly distilled or high-purity POCl₃ is crucial. Moisture will deactivate the Vilsmeier reagent.[6]
-
Temperature Control: The formation of the Vilsmeier reagent should be done at low temperatures (0-5 °C) to prevent decomposition. The subsequent reaction with the substrate may require gentle heating depending on its reactivity.[7][8]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is important. An excess of the Vilsmeier reagent is often used to ensure complete conversion.[7]
-
Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while prolonged reaction times at elevated temperatures can lead to side product formation.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Low reactivity of the substrate. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[6] 2. While 7-methoxy-1H-pyrrolo[2,3-c]pyridine is electron-rich, steric hindrance or other electronic factors could slow the reaction. Consider increasing the equivalents of the Vilsmeier reagent or raising the reaction temperature incrementally (e.g., to 40-60 °C).[7] 3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature.[6] |
| Formation of Multiple Products/Side Reactions | 1. Over-reaction or decomposition at high temperatures. 2. Diformylation or formylation at other positions. 3. Polymerization of the starting material or product under acidic conditions. | 1. Run the reaction at a lower temperature to favor the desired product.[7] 2. While formylation is expected at C3, other positions could react under harsh conditions. Use milder conditions and carefully control the stoichiometry of the Vilsmeier reagent. 3. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice and then neutralizing carefully with a mild base like sodium bicarbonate.[6] |
| Difficulty in Product Isolation/Purification | 1. The product may be partially soluble in the aqueous layer. 2. Emulsion formation during extraction. 3. The product is a stubborn oil or difficult to crystallize. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer. Perform multiple extractions with a suitable organic solvent.[6] 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. Purify the crude product by column chromatography on silica gel. If the product is an oil, try co-evaporation with a non-polar solvent like hexane to induce solidification. |
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials and Reagents
| Reagent/Material | Grade |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | ≥95% |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Phosphorus oxychloride (POCl₃) | ≥99% |
| Dichloromethane (DCM) | Anhydrous |
| Saturated Sodium Bicarbonate Solution | |
| Saturated Sodium Chloride Solution (Brine) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Ethyl Acetate | ACS Grade |
| Hexanes | ACS Grade |
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white precipitate (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
Dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40 °C) may be necessary for complete conversion.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Visualizing the Workflow
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the key steps and mechanisms.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for yield improvement.
References
-
The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]
-
ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Retrieved from [Link]
-
ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
-
ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction | The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific. 7-Methoxy-1H-pyrrolo[2,3-c]pyridine | 160590-40-9. Retrieved from [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
"instability of pyrrolopyridine aldehydes under acidic/basic conditions"
Technical Support Center: Pyrrolopyridine Aldehydes
A Guide to Understanding and Mitigating Instability in Acidic & Basic Media
Welcome to the technical support center for pyrrolopyridine aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive class of compounds. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges associated with their stability.
Pyrrolopyridine aldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] However, their utility is often hampered by their inherent instability under various reaction conditions. This guide provides in-depth answers to common problems, troubleshooting strategies, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes pyrrolopyridine aldehydes so susceptible to degradation?
The instability of pyrrolopyridine aldehydes stems from a combination of factors related to their structure. The pyridine ring is electron-deficient, which can influence the reactivity of the entire fused system. The aldehyde group itself is highly reactive and prone to oxidation, reduction, and nucleophilic attack. This combination makes the molecule susceptible to degradation pathways that may not be as prevalent in simpler aromatic aldehydes.
Q2: What are the recommended general handling and storage conditions for these compounds?
To maximize shelf-life and prevent degradation, proper storage is critical. Based on safety and stability data for related pyridine aldehydes, the following conditions are recommended:
-
Temperature: Store at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Protect from light, as photo-degradation can be a concern for aromatic systems.[3]
-
Moisture: Keep the container tightly sealed to protect from moisture, which can facilitate hydrolysis or other reactions.[3]
Q3: I see a color change in my sample upon storage or during a reaction. Is this a sign of degradation?
Yes, a visible color change (e.g., from white/pale yellow to brown or black) is a strong indicator of degradation. This often points to polymerization or the formation of complex, conjugated side products. If you observe this, it is crucial to re-analyze the purity of your material before proceeding.
Troubleshooting Guide: Acidic Conditions
Q4: My reaction in strong acid (e.g., TFA, concentrated HCl) is resulting in a complex mixture and low yield of the desired product. What is the likely cause?
Under strongly acidic conditions, pyrrolopyridine aldehydes are vulnerable to several degradation pathways. The primary issue is often the cleavage of the pyrrole or pyridine ring itself. Studies on related N-substituted pyrrolopyridine derivatives have shown that acidic environments can lead to the cleavage of bonds within the heterocyclic core, resulting in the formation of nicotinic acid derivatives or other ring-opened products.[4] Additionally, the aldehyde can undergo acid-catalyzed polymerization.
Troubleshooting Steps:
-
Employ a Protecting Group: The most robust solution is to protect the aldehyde functionality before subjecting the molecule to harsh acidic conditions.[5] Converting the aldehyde to an acetal is a common and effective strategy, as acetals are stable in neutral to strongly basic media but can be easily removed with mild aqueous acid after the desired reaction is complete.[6]
-
Use Milder Acids: If the reaction requires an acid catalyst, consider using a weaker acid (e.g., acetic acid, p-toluenesulfonic acid) or performing the reaction in a non-aqueous solvent to limit hydrolytic decomposition.
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This will slow down the kinetics of degradation pathways.
Diagram 1: General Degradation Pathways
This diagram illustrates the divergent degradation fates of a pyrrolopyridine aldehyde under acidic versus basic conditions.
Caption: Key degradation routes for pyrrolopyridine aldehydes.
Troubleshooting Guide: Basic Conditions
Q5: When I treat my pyrrolopyridine aldehyde with a strong base like NaOH or KOH, I get two new major products instead of my target. What reaction is occurring?
This is a classic signature of the Cannizzaro reaction .[7] This base-induced disproportionation occurs with aldehydes that do not have an α-hydrogen (a hydrogen atom on the carbon adjacent to the aldehyde group).[8][9] In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (as its carboxylate salt), and the other is reduced to a primary alcohol.[7]
Troubleshooting Steps:
-
Avoid Strong Hydroxide Bases: If your reaction requires a base, switch to a non-hydroxide base. Mild bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective for reactions like aldol condensations without promoting the Cannizzaro pathway.[10]
-
Use a Sacrificial Aldehyde (Crossed Cannizzaro): If a reduction of the pyrrolopyridine aldehyde is desired, you can use the "crossed Cannizzaro" reaction. In this variation, a more reactive, inexpensive aldehyde like formaldehyde is added as a sacrificial reductant. The formaldehyde is preferentially oxidized to formate, while your more valuable pyrrolopyridine aldehyde is reduced to the desired alcohol in higher yield.[7]
Diagram 2: Simplified Cannizzaro Mechanism
This workflow shows the key steps of the base-induced disproportionation of a non-enolizable aldehyde.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. purechemistry.org [purechemistry.org]
- 9. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support resource for 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable heterocyclic building block. We address the primary challenge associated with this compound: its propensity for polymerization and degradation. This document provides in-depth explanations, troubleshooting guides, and validated protocols to ensure the successful handling, storage, and use of this reagent in your synthetic endeavors.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical principles governing the compound's reactivity. Understanding these factors is crucial for designing robust experimental procedures.
Q1: Why is this compound prone to polymerization and degradation?
A1: The instability of this compound arises from a combination of structural and electronic factors inherent to its 7-azaindole scaffold and functional groups:
-
Electron-Rich Heterocyclic System: The pyrrolo[2,3-c]pyridine core, a 7-azaindole derivative, is an electron-rich aromatic system. The pyrrole moiety, in particular, is highly susceptible to electrophilic attack and oxidative processes.[1][2]
-
Activating Methoxy Group: The methoxy (-OCH₃) group at the 7-position is an electron-donating group, which further increases the electron density of the heterocyclic ring system, making it even more reactive.[2]
-
Reactive Aldehyde Functionality: The carbaldehyde (-CHO) group is intrinsically reactive. It is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).[3] Furthermore, under acidic or basic conditions, it can participate in self-condensation reactions.
-
Radical Formation: Like many electron-rich molecules, this compound can be susceptible to radical-initiated processes, especially when exposed to light or trace metal impurities, leading to polymerization.[3][4] Pyrrole itself is known to polymerize readily upon exposure to light.[1]
Q2: What are the common visual indicators that my compound has started to degrade or polymerize?
A2: Visual inspection is the first line of defense in assessing the quality of your aldehyde. Key signs of degradation include:[4]
-
Color Change: The compound, typically a light-colored solid, may darken, turning yellow, brown, or even black.
-
Increased Viscosity: If dissolved in a solvent, the solution may become thicker or more syrupy.
-
Precipitate Formation: The appearance of insoluble particles or wispy solids in a previously clear solution is a strong indicator of polymerization.
-
Solidification: In advanced stages, a solution may turn into a semi-solid or solid mass.
-
Poor Solubility: The material may become difficult to dissolve in solvents in which it was previously soluble.
Q3: What are the primary chemical pathways leading to product loss?
A3: There are two main degradation pathways that researchers must mitigate: polymerization and oxidation. These pathways can be triggered by environmental factors such as air, light, heat, and the presence of acid or base catalysts.
Caption: Primary degradation pathways for the title compound.
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers and solutions to common problems encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after reaction and workup | 1. Degradation during reaction: Exposure to air, heat, or incompatible reagents. 2. Degradation during purification: Acidic silica gel causing polymerization.[5] | 1a. Reaction Conditions: Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly degassed solvents. Maintain the recommended reaction temperature. 1b. Reagent Purity: Ensure all reagents are free from acidic or basic impurities. 2. Purification: Deactivate silica gel by preparing a slurry with your eluent containing 1-2% triethylamine.[5] Alternatively, consider using a different stationary phase like alumina. |
| Compound darkens upon dissolution in solvent | 1. Solvent Impurities: Peroxides in ethers (e.g., THF, Dioxane) or acidic impurities. 2. Air/Light Exposure: Dissolution process exposes the compound to oxygen and ambient light. | 1. Solvent Quality: Use high-purity, inhibitor-free solvents for reactions. If using ethers, ensure they are peroxide-free. Use freshly distilled or sparged/degassed solvents. 2. Handling: Dissolve the compound under a stream of inert gas. Use amber vials or wrap the flask in aluminum foil to protect from light.[6] |
| TLC plate shows a streak from the baseline | Polymerization or strong adsorption on the stationary phase. | Add 0.5-1% triethylamine to the TLC mobile phase to neutralize acidic sites on the silica plate. |
| Poor reproducibility between experiments | Inconsistent quality of the starting aldehyde due to gradual degradation during storage. | Aliquot the compound upon receipt into smaller, single-use vials under an inert atmosphere. Store all aliquots properly (see Protocol 1) to ensure consistent quality for each experiment. |
Section 3: Validated Experimental Protocols
Adherence to proper handling and setup procedures is critical for success. The following protocols provide a reliable framework.
Protocol 1: Long-Term Storage and Handling
This protocol is designed to preserve the integrity of the compound from the moment it is received.
-
Upon Receipt: Do not open the main container on the open bench. Transfer the container into a glovebox or an inert atmosphere bag.
-
Aliquoting: Prepare several smaller, pre-weighed amber glass vials with PTFE-lined caps. In the inert atmosphere, carefully dispense the desired amount of the aldehyde into each vial.
-
Sealing: Tightly cap each vial. For added protection, wrap the cap threads with Parafilm®.
-
Storage: Store the sealed aliquots at -20°C for long-term storage or at 2-8°C for short-term use.[7][8] Ensure they are protected from light.
-
Usage: When needed, remove a single aliquot from storage and allow it to warm to room temperature under a desiccated environment before opening to prevent moisture condensation.
Protocol 2: General Reaction Setup to Minimize Degradation
This workflow minimizes exposure to deleterious atmospheric components.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove moisture.
-
System Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon).
-
Solvent Degassing: Use solvents that have been degassed. This can be achieved by sparging with an inert gas for 15-30 minutes or by three cycles of freeze-pump-thaw.
-
Reagent Addition: Add the solid this compound to the reaction flask under a positive flow of inert gas. Dissolve it in the degassed solvent.
-
Inhibitor (Optional): If the reaction conditions are harsh (e.g., elevated temperatures for extended periods), consider adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT). See Table 1 for details.
-
Reaction Execution: Maintain a gentle positive pressure of inert gas throughout the entire reaction period. Use an oil bath for stable temperature control.
-
Monitoring: Follow the reaction progress by TLC, ensuring to use a mobile phase containing a small amount of triethylamine if streaking is observed.
Caption: Recommended workflow for handling the aldehyde in a reaction.
Section 4: Reference Data
Table 1: Recommended Polymerization Inhibitors
The use of an inhibitor can be a powerful strategy, particularly in heated reactions or during distillations. These work by scavenging radical species that initiate polymerization.[9]
| Inhibitor | Acronym | Typical Concentration | Mechanism of Action & Notes |
| Butylated Hydroxytoluene | BHT | 50 - 200 ppm | A phenolic inhibitor that traps peroxy radicals. It is effective and generally does not interfere with many catalytic processes.[9][10] |
| Hydroquinone | HQ | 100 - 1000 ppm | Highly effective phenolic inhibitor. Note: It requires trace amounts of oxygen to function effectively.[10][11] Can sometimes be removed by aqueous base wash. |
| Hydroquinone monomethyl ether | MEHQ | 10 - 500 ppm | A common industrial choice that is less colored than HQ and highly efficient. Also requires trace oxygen.[10] |
Note: The choice and concentration of inhibitor should be optimized for your specific reaction to ensure it does not interfere with the desired chemistry.
References
- Technical Support Center: Managing Cytotoxicity of Heptanedial and Other Reactive Aldehydes in Cell Culture Applications. Benchchem.
- PYRROLE-3-CARBALDEHYDE. ChemBK.
- Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate.
- Minimizing the decomposition of sensitive aldehydes during regeneration. Benchchem.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Technical Support Center: Strategies to Prevent Oxidation of Fatty Aldehydes. Benchchem.
- Pyrrole. Santa Cruz Biotechnology.
- 7-AZAINDOLE-3-CARBOXALDEHYDE 4649-09-6 wiki. Guidechem.
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2. ChemicalBook.
- Pathways of aromatic compounds degradation. ResearchGate.
- Technical Support Center: Prevention of Unsaturated Aldehyde Polymerization. Benchchem.
- pyrrole-MSDS.pdf. CDN.
- Azaindole synthesis. Organic Chemistry Portal.
- 1H-Pyrrole-2-carbaldehyde | 1003-29-8. BLD Pharm.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
- Eastman Hydroquinone Inhibitors for Polymerization, Product Article. ChemPoint.com.
- What are Radical inhibitors and their role in a reaction?. CurlyArrows Organic Chemistry.
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- This compound | 1190314-49-8. BLDpharm.
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- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]
- 9. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 10. fluoryx.com [fluoryx.com]
- 11. chempoint.com [chempoint.com]
Technical Support Center: Removal of SEM Protecting Group from 7-Azaindoles
Welcome to the Technical Support Center for the deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM)-protected 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of the SEM group from 7-azaindoles. Each problem is followed by potential causes and actionable solutions based on established literature and field expertise.
Problem 1: Incomplete or No Deprotection
You've subjected your SEM-protected 7-azaindole to standard deprotection conditions (e.g., TBAF in THF or TFA in DCM), but TLC/LC-MS analysis shows predominantly starting material remaining even after prolonged reaction times.
Potential Causes:
-
Insufficiently reactive deprotection agent: The stability of the N-SEM group on the electron-deficient 7-azaindole ring can make it more robust than on other heterocycles or alcohols.[1][2]
-
Steric hindrance: Bulky substituents near the SEM-protected nitrogen can impede the approach of the deprotection reagent.
-
Inadequate temperature: Some SEM deprotections, particularly with fluoride sources, require elevated temperatures to proceed at a reasonable rate.[3]
-
Water content in TBAF solution: Commercially available TBAF solutions in THF contain varying amounts of water, which can affect its reactivity. Anhydrous conditions are sometimes more effective.
Solutions:
-
Increase Temperature: For fluoride-mediated deprotections (e.g., TBAF), gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 40-60 °C, monitoring the reaction progress closely.[3]
-
Switch to a Stronger Fluoride Source: If TBAF is ineffective, consider using a more potent fluoride source like CsF in a polar aprotic solvent such as DMF or NMP at elevated temperatures.[4] Another option is HF in acetonitrile or an HF-pyridine complex.[3]
-
Employ Lewis or Brønsted Acids: For substrates tolerant to acidic conditions, strong Brønsted acids like neat trifluoroacetic acid (TFA) can be effective.[2][3] Alternatively, Lewis acids such as SnCl₄ or MgBr₂ have proven successful, especially for sensitive substrates.[1][4][5]
-
Use Anhydrous TBAF: If you suspect water is inhibiting the reaction, consider using anhydrous TBAF. This can be purchased or prepared by drying the commercial solution with molecular sieves.
Problem 2: Formation of an Unexpected Tricyclic Byproduct
Upon acidic deprotection, you observe a significant amount of a byproduct with a higher molecular weight than your desired 7-azaindole. Mass spectrometry suggests the addition of a CH₂ group and the loss of the SEM group.
Potential Cause:
-
Formaldehyde Scavenging: The deprotection of the SEM group releases formaldehyde as a byproduct.[2][3] In the acidic reaction medium, the electron-rich 7-azaindole ring can undergo electrophilic aromatic substitution with the in situ generated formaldehyde, leading to the formation of a tricyclic eight-membered ring system.[2][6][7] This has been a documented challenge in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.[2][6][7]
Solutions:
-
Two-Step Acid/Base Protocol: Perform the acidic cleavage at a lower temperature (e.g., 0 °C to room temperature) to form the intermediate, then carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ or K₂CO₃ solution) to release the formaldehyde during workup rather than in the presence of the activated 7-azaindole.[2]
-
Include a Formaldehyde Scavenger: Add a scavenger to the reaction mixture to trap the formaldehyde as it is formed. Common scavengers include 1,3-dimedone or phloroglucinol.
-
Switch to a Fluoride-Mediated Deprotection: Fluoride-based methods generate different byproducts (TMSF, ethylene) and do not produce formaldehyde, thereby avoiding this specific side reaction.[3]
-
Use a Milder Lewis Acid: Reagents like MgBr₂ in ether/nitromethane can gently remove the SEM group, often without the aggressive side reactions seen with strong Brønsted acids.[4][5]
Problem 3: Degradation of Starting Material or Product
Your reaction mixture turns dark, and TLC/LC-MS analysis shows a complex mixture of products with little to no desired product. This is particularly common with highly functionalized 7-azaindoles.
Potential Causes:
-
Harsh Deprotection Conditions: The 7-azaindole core, while relatively stable, can be sensitive to strong acids or high temperatures, especially when bearing sensitive functional groups.[4][5] Vigorous conditions like refluxing in strong acid can be destructive.[5]
-
Incompatibility of Functional Groups: Other protecting groups (e.g., silyl ethers) or functional moieties on your molecule may not be stable to the chosen deprotection conditions. For example, TBAF will remove other silyl protecting groups, and strong acid can cleave Boc groups or acid-labile ethers.
Solutions:
-
Employ Milder, Orthogonal Conditions: The key is to choose a deprotection method that is orthogonal to the other functional groups present in your molecule.[5]
-
Magnesium Bromide (MgBr₂): This Lewis acid is known for its mildness and has been used to deprotect SEM ethers in the presence of sensitive groups like TBS and TIPS ethers.[1][4][5]
-
Tin Tetrachloride (SnCl₄): For sensitive substrates like nucleosides, SnCl₄ at low temperatures (0 °C to room temperature) has proven effective, affording high yields.[1]
-
-
Lower the Reaction Temperature: Perform the deprotection at the lowest temperature that allows for a reasonable reaction rate.
-
Careful Monitoring: Keep a close watch on the reaction's progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize product degradation.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms for SEM deprotection?
A: There are two primary mechanisms for the removal of the SEM group:
-
Fluoride-Mediated Deprotection: A fluoride source (e.g., TBAF, HF) attacks the silicon atom, forming a pentavalent siliconate intermediate. This unstable intermediate undergoes a β-elimination to release the deprotected amine/alcohol, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[3]
-
Acid-Catalyzed Deprotection: A Brønsted or Lewis acid protonates or coordinates to one of the oxygen atoms of the SEM group. This is followed by fragmentation, which can proceed through different pathways, including direct cleavage, formation of a hemiacetal intermediate, or a β-elimination similar to the fluoride-mediated pathway.[3]
Q2: How do I choose between fluoride-based and acid-based deprotection methods?
A: The choice depends on the stability of your substrate and the presence of other functional groups.
-
Use fluoride-based methods if:
-
Your molecule contains acid-sensitive groups (e.g., Boc, acetals, THP ethers).
-
You want to avoid the formation of formaldehyde as a byproduct.
-
You have other silyl ethers that you also intend to deprotect simultaneously.
-
-
Use acid-based methods if:
-
Your molecule is stable to acidic conditions.
-
Your molecule contains fluoride-sensitive groups (e.g., other silyl ethers you wish to retain).
-
Fluoride-based methods have proven ineffective.
-
Q3: Can the SEM group be removed selectively in the presence of other silyl ethers like TBS or TIPS?
A: Yes, this is a significant advantage of the SEM group. While fluoride sources like TBAF will typically cleave most silyl ethers, it is possible to selectively remove the SEM group using certain Lewis acids. For instance, MgBr₂ has been shown to deprotect SEM ethers while leaving TBS and TIPS groups intact.[4]
Q4: My yield is consistently low even with complete conversion. What could be the issue?
A: Low isolated yields despite good conversion can be due to several factors:
-
Product Instability: The deprotected 7-azaindole may be unstable under the reaction or workup conditions.
-
Workup Issues: The deprotected product may be highly polar and difficult to extract from an aqueous phase. Try using a more polar organic solvent for extraction (e.g., a mixture of DCM and isopropanol) or perform a salt-out extraction.
-
Purification Challenges: The product might be adsorbing irreversibly to silica gel during column chromatography. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent.
Experimental Protocols
Protocol 1: Mild Deprotection using Magnesium Bromide (MgBr₂)
This protocol is recommended for sensitive substrates where acidic or fluoride-based methods may cause degradation or side reactions.[4]
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium bromide (MgBr₂, 3-5 equivalents) to a flame-dried round-bottom flask.
-
Solvent and Substrate Addition: Add anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (typically a 1:1 to 4:1 mixture of Et₂O:MeNO₂) to the flask. Stir the suspension. Dissolve your SEM-protected 7-azaindole (1 equivalent) in a minimal amount of anhydrous Et₂O and add it to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a more classical approach suitable for robust substrates.[2][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the SEM-protected 7-azaindole (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents or as a co-solvent).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution will occur.
-
Workup: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Reagent Selection and Conditions Summary
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF, 0 °C to 60 °C | Mild, avoids formaldehyde byproduct | Can be slow, removes other silyl groups |
| TFA | DCM, 0 °C to RT | Fast, readily available | Harsh, can cause degradation, formaldehyde byproduct can lead to side reactions[2] |
| MgBr₂ | Et₂O/MeNO₂, RT | Very mild, orthogonal to TBS/TIPS ethers[4] | Can be slow, requires anhydrous conditions |
| SnCl₄ | DCM, 0 °C to RT | Effective for sensitive substrates[1] | Stoichiometric Lewis acid, workup can be cumbersome |
| HF•Pyridine | MeCN or THF | Powerful fluoride source | Highly toxic and corrosive |
Visualizing the Process
SEM Deprotection Mechanisms
Caption: Figure 1. Simplified mechanisms for SEM deprotection.
Troubleshooting Workflow for SEM Deprotection
Caption: Figure 2. A logical workflow for troubleshooting common issues.
References
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Kumar, S., Lown, J. W., & Tuszynski, J. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132–143. Retrieved from [Link]
-
Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Retrieved from [Link]
-
Gullacksen, A., Carlson, R., & Engh, R. A. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Retrieved from [Link]
-
Gullacksen, A. (2024). Routes to specific 7-azaindoles: cross-coupling, and challenges in SEM-deprotection. Retrieved from [Link]
-
Gullacksen, A., Carlson, R., & Engh, R. A. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Retrieved from [Link]
-
Kumar, S., Lown, J. W., & Tuszynski, J. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]
-
Schiemann, K., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20). Retrieved from [Link]
-
Gullacksen, A., Carlson, R., & Engh, R. A. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Retrieved from [Link]
-
Schiemann, K., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. Retrieved from [Link]
-
Reddit. (2022). Why isn't SEM used more in carbohydrate chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Quiñones, C. A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
Guillon, C., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
-
Dam, P. V., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
Caron, S. (2014). Synthesis of Saturated N- Heterocycles. Research Collection. Retrieved from [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]
-
Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Retrieved from [Link]
-
Wang, C., et al. (2018). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Retrieved from [Link]
-
Bentabed, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Retrieved from [Link]
Sources
- 1. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Pyrrolopyridines
Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of pyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low conversion rates, in their synthetic efforts. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, but their successful functionalization via Suzuki coupling is often non-trivial.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a pyrrolopyridine substrate failing or giving low yields?
A: Low conversion in the Suzuki coupling of pyrrolopyridines can stem from several factors, often related to the inherent electronic properties of these N-heterocycles. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[2][3] Additionally, electron-deficient pyrrolopyridines can exhibit slow oxidative addition, while electron-rich analogs may be prone to side reactions. A systematic evaluation of your catalyst system, base, solvent, and reaction setup is the first step in troubleshooting.[4]
Q2: What is protodeboronation and could it be the cause of my low yield?
A: Protodeboronation is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can transmetalate to the palladium catalyst.[5] This is particularly problematic with heteroaromatic boronic acids, which can be unstable under basic aqueous conditions.[3][5][6] If you observe significant formation of the de-borylated starting material, protodeboronation is a likely culprit.
Q3: Should I be using a boronic acid or a boronate ester for my pyrrolopyridine coupling?
A: While boronic acids are commonly used, boronate esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation.[7][8] If you are experiencing issues with boronic acid instability, switching to the corresponding pinacol ester can often lead to more reproducible and higher-yielding reactions.[9]
Q4: How critical is the inert atmosphere for this reaction?
A: Maintaining a strictly inert atmosphere is crucial. The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and promote the unwanted homocoupling of boronic acids.[4][9] Ensure all reagents and solvents are properly degassed, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[10][11]
In-Depth Troubleshooting Guides
Issue 1: Catalyst System Inactivity or Deactivation
If you suspect your catalyst is the problem, a systematic approach to re-evaluating your choice of palladium source and ligand is necessary.
Q: My reaction with a standard catalyst like Pd(PPh₃)₄ is sluggish. What should I try next?
A: While Pd(PPh₃)₄ is a versatile catalyst, it can be inefficient for challenging substrates like pyrrolopyridines.[12] The electron-donating nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle. To overcome this, you should consider more advanced catalyst systems.
Recommended Solutions:
-
Switch to Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are designed to be sterically demanding.[12] This bulkiness helps to prevent the coordination of the pyrrolopyridine nitrogen to the palladium center and accelerates the reductive elimination step.[4][13] N-heterocyclic carbenes (NHCs) are another class of strongly electron-donating ligands that form very stable bonds with palladium, leading to highly active and long-lived catalysts.[12]
-
Use Pre-formed Catalysts (Precatalysts): Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using air- and moisture-stable Pd(II) precatalysts.[2][14] These complexes, often incorporating bulky phosphine ligands (e.g., XPhos Pd G2), are designed for reliable activation and can lead to more reproducible results, especially at low catalyst loadings.[1]
Diagnostic Workflow for Catalyst Issues
Sources
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Vilsmeier-Haack Reactions on Electron-Rich Heterocycles
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the critical role of temperature in the formylation of electron-rich heterocycles like indoles, pyrroles, and furans. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: Why Temperature is the Critical Control Parameter
The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group onto electron-rich aromatic systems.[1][2] While seemingly straightforward, its success is exquisitely sensitive to reaction parameters, chief among them being temperature. Temperature dictates not only the rate of reaction but also the stability of the Vilsmeier reagent itself, the reactivity of the substrate, and the potential for side-product formation. An improperly controlled thermal profile is the most common reason for failed or low-yielding reactions. This guide will equip you with the foundational knowledge and practical steps to master temperature control for this essential transformation.
Frequently Asked Questions (FAQs): First Principles of Temperature Control
Q1: What is the scientifically recommended temperature for forming the Vilsmeier reagent?
A1: The formation of the Vilsmeier reagent—a chloroiminium salt generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)—is a highly exothermic process.[3] It is critical to prepare this reagent at low temperatures, typically between 0°C and 10°C .[4][5] Maintaining this low temperature range is essential for two primary reasons:
-
Reagent Stability: The Vilsmeier reagent itself can be thermally unstable. At elevated temperatures, it is prone to decomposition, which reduces the concentration of the active electrophile and can introduce impurities.[4]
-
Safety: Uncontrolled exotherms during reagent formation can lead to a dangerous, rapid increase in temperature and pressure, especially on a larger scale.[6][7][8] Strict temperature control below 10°C, achieved by slow, dropwise addition of POCl₃ to chilled DMF, is a critical safety and procedural mandate.[5][9]
Q2: How does the reactivity of the heterocycle influence the optimal reaction temperature?
A2: The inherent electron density and stability of the heterocyclic substrate are the primary determinants of the reaction temperature after the Vilsmeier reagent has been formed. The general order of reactivity for common five-membered heterocycles is pyrrole > furan > thiophene .[9][10]
-
Highly Reactive Substrates (e.g., Pyrroles, Indoles): These systems are electron-rich and can often be formylated at or below room temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.[2]
-
Moderately Reactive Substrates (e.g., Furans): Furan derivatives are sensitive to the strongly acidic reaction conditions and can be prone to polymerization or degradation at higher temperatures.[3] Therefore, maintaining low to moderate temperatures (e.g., 0°C to 40°C) is often necessary.
-
Less Reactive Substrates (e.g., some Thiophenes, deactivated systems): For heterocycles with electron-withdrawing groups or lower intrinsic reactivity, gentle heating may be required to drive the reaction to completion. Temperatures can range from room temperature up to 80-100°C.[4][11] However, any increase in temperature must be done cautiously and with careful monitoring.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common experimental failures and provides a logical, temperature-focused framework for resolving them.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, and TLC/LCMS analysis shows predominantly unreacted starting material.
-
Plausible Cause 1: Insufficiently Low Temperature for Reagent Formation. If the Vilsmeier reagent was not formed under strictly controlled cold conditions (0-5°C), it may have partially decomposed before the substrate was added.
-
Solution: Repeat the experiment, ensuring the POCl₃ is added dropwise to DMF in an ice-water bath, keeping the internal temperature below 5°C throughout the addition.[9]
-
-
Plausible Cause 2: Reaction Temperature is Too Low for the Substrate's Reactivity. The Vilsmeier reagent is a relatively weak electrophile, and some substrates require thermal energy to overcome the activation barrier for the electrophilic aromatic substitution step.[1][2]
-
Solution: After adding your substrate to the pre-formed reagent at 0°C, allow the reaction to warm to room temperature and stir for several hours. If conversion is still low, incrementally increase the temperature by 10-20°C (e.g., to 40°C, then 60°C) and monitor the reaction's progress at each stage. For sluggish reactions, heating to 80°C or even refluxing overnight might be necessary.[9][11]
-
Problem 2: Formation of Multiple Products, Dark Tars, or Polymerization
Your reaction mixture has turned dark, and analysis shows a complex mixture of products or an intractable baseline spot on TLC.
-
Plausible Cause: Reaction Temperature is Too High. This is the most common cause of product decomposition and polymerization, particularly for sensitive heterocycles like furans and pyrroles.[3] The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to a runaway process.[3]
-
Solution: Strict temperature control is paramount. Begin the reaction at a lower temperature (0°C or below). Use an ice bath to manage the exotherm during the addition of the substrate to the Vilsmeier reagent. If heating is required, do so gradually and use a thermostatically controlled oil bath. For highly sensitive substrates, consider running the reaction at a higher dilution to help dissipate heat more effectively.[3]
-
-
Plausible Cause 2: Sub-optimal Regioselectivity. At higher temperatures, there is a greater chance of overcoming the activation energy for formylation at a less electronically favored position, potentially leading to a mixture of isomers.[3]
-
Solution: To enhance selectivity for the thermodynamically preferred product, maintain a lower reaction temperature throughout the experiment.[3]
-
Experimental Protocols & Data Visualization
Workflow for Temperature Optimization
The following diagram outlines a systematic approach to optimizing the reaction temperature.
Caption: A systematic workflow for optimizing Vilsmeier-Haack reaction temperature.
Protocol: Small-Scale Temperature Scouting
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (3.0 equiv.). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.5 equiv.) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.[9] After the addition, stir the mixture at 0°C for an additional 30 minutes.
-
Reaction Setup: Prepare three separate small reaction vessels (e.g., vials). In each, dissolve the electron-rich heterocycle (1.0 equiv.) in a minimal amount of anhydrous DMF or a co-solvent like dichloromethane.
-
Temperature Screening:
-
Vial 1 (Room Temp): Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Vial 2 (40°C): Add the substrate solution dropwise at 0°C. After addition, warm the reaction to 40°C using a pre-heated oil bath.
-
Vial 3 (60°C): Add the substrate solution dropwise at 0°C. After addition, warm the reaction to 60°C.
-
-
Monitoring & Work-up: Monitor the progress of all three reactions by TLC or LCMS over several hours. Once a reaction appears complete or is no longer progressing, cool it to 0°C and slowly pour it into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate and neutralize the acid.[2]
-
Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the crude yield and purity for each temperature point to determine the optimal condition.
Temperature Guidelines for Common Heterocycles
The following table provides general starting points for temperature optimization based on the heterocycle class. These are not absolute rules but field-proven guidelines.
| Heterocycle Class | Typical Reactivity | Recommended Starting Temperature | Potential Issues at High Temp. (>80°C) |
| Pyrroles | Very High | 0°C → Room Temperature | Polymerization, Tar Formation, Diformylation |
| Indoles | High | 25°C → 80°C | Decomposition, Side reactions at C-2/C-1 |
| Furans | Moderate | 0°C → 40°C | Ring opening, Polymerization, Tarring[3] |
| Thiophenes | Moderate to Low | Room Temperature → 80°C | Generally more stable, but can require heat for good conversion |
References
- Temperature control in the Vilsmeier-Haack reaction of furan derivatives. (n.d.). Benchchem.
- effect of temperature on Vilsmeier-Haack reaction outcome. (n.d.). Benchchem.
- Optimization of Vilsmeier-Haack reaction parameters. (n.d.). Benchchem.
- Rajput, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. (n.d.). Benchchem.
- Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. (n.d.). Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005, November 3). ACS Publications.
- Vilsmeier reagent. (n.d.). Wikipedia.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2025, August 7). ResearchGate.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
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- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 11. ijpcbs.com [ijpcbs.com]
"scale-up challenges for the synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde"
Technical Support Center: Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important heterocyclic building block. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The title compound, a key intermediate, is often prepared via Vilsmeier-Haack formylation of the corresponding 7-methoxy-1H-pyrrolo[2,3-c]pyridine.
This guide provides in-depth troubleshooting advice, detailed protocols, and explanations of the underlying chemical principles to help you navigate the challenges of scaling up this synthesis.
Overview of the Core Synthesis
The primary synthetic route involves the formylation of an electron-rich 7-azaindole core using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] The reaction proceeds via an electrophilic aromatic substitution on the pyrrole ring, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde.[5][6]
Caption: Key stages in the Vilsmeier-Haack synthesis of the target aldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up, providing explanations and actionable solutions.
Question 1: My Vilsmeier-Haack reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: Low conversion is a frequent challenge, often stemming from issues with the Vilsmeier reagent itself or the reaction conditions.
-
Cause A: Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly moisture-sensitive. Any water present in the DMF or glassware will consume the POCl₃, preventing the formation of the active electrophile.[7]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous DMF (sealed bottle, preferably over molecular sieves) and a fresh, unopened bottle of POCl₃. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
-
Cause B: Insufficient Activation/Temperature: While the formation of the Vilsmeier reagent is often performed at low temperatures (0-5 °C), the subsequent electrophilic substitution on the azaindole ring may require thermal energy to proceed at a practical rate.[8] The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the pyrrole moiety compared to a simple indole.
-
Solution: After adding the 7-methoxy-1H-pyrrolo[2,3-c]pyridine at a low temperature, allow the reaction to warm to room temperature and then gently heat it. A temperature range of 60-80 °C is often effective.[8][9] Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.
-
-
Cause C: Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Solution: Typically, 1.5 to 2.5 equivalents of both POCl₃ and DMF (relative to the azaindole substrate) are used to ensure the reaction goes to completion.[10] It's crucial to calculate stoichiometry based on the limiting reagent, which is the azaindole.
-
Question 2: The reaction mixture turns dark brown or black upon heating, and I'm isolating a tarry, intractable material instead of my product. Why is this happening?
Answer: The formation of dark, polymeric byproducts is a classic sign of decomposition, which can be particularly prevalent with electron-rich heterocyclic systems under acidic Vilsmeier-Haack conditions.
-
Cause A: Overheating or Extended Reaction Times: The 7-azaindole core, while requiring heat to react, can be sensitive to prolonged exposure to high temperatures in the strongly acidic and dehydrating reaction medium, leading to polymerization or degradation.[6]
-
Solution: Carefully control the reaction temperature using an oil bath and a temperature probe. Do not exceed the optimal temperature determined during small-scale trials. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged heating.
-
-
Cause B: Substrate Instability: The starting material itself might be unstable under the reaction conditions. The methoxy group is generally stable, but the pyrrole ring is susceptible to acid-catalyzed polymerization.
-
Solution: Ensure the addition of the azaindole substrate to the pre-formed Vilsmeier reagent is done slowly and at a low temperature to control the initial exotherm. This minimizes the exposure of the substrate to high local concentrations of the reagent.
-
Question 3: My product yield is low after work-up, even though TLC/LC-MS analysis of the crude reaction mixture showed good conversion. Where am I losing my product?
Answer: Product loss during the work-up and purification stages is a common scale-up challenge. The hydrolysis of the intermediate iminium salt is a critical and often highly exothermic step.
-
Cause A: Inefficient Quenching/Hydrolysis: The intermediate iminium salt must be completely hydrolyzed to the aldehyde. A poorly managed quench can lead to incomplete hydrolysis or side reactions.[8]
-
Solution: The quench is highly exothermic and involves the vigorous reaction of excess POCl₃ with water. Always perform the quench by slowly adding the reaction mixture to a well-stirred vessel of ice water or an ice/water/base mixture. Never add water directly to the reaction mixture. Maintaining a low temperature during the quench is critical for safety and yield.
-
-
Cause B: Product Precipitation and Isolation: The desired aldehyde product should precipitate from the aqueous solution upon neutralization. If the pH is not optimal, or if the product has some water solubility, it may remain in the aqueous layer.
-
Solution: After the quench, carefully adjust the pH of the mixture to be neutral or slightly basic (pH 7-8) using a saturated solution of sodium bicarbonate, sodium carbonate, or sodium hydroxide.[9] This neutralizes HCl and other acidic byproducts and facilitates the precipitation of the aldehyde. Ensure the mixture is stirred thoroughly until precipitation is complete. If the product remains in solution, extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary.
-
-
Cause C: Purification Losses: The crude product may contain impurities that are difficult to separate by crystallization or chromatography.
-
Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often the most effective method for purification on a larger scale. If column chromatography is necessary, use a gradient elution to effectively separate the product from closely-related impurities.
-
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
Safety Note: This reaction involves highly corrosive and water-reactive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[8]
-
Reagent Preparation: In a three-necked, flame-dried, round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (2.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes. The solution may become a thick, white slurry.
-
Substrate Addition: Dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent slurry, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS until the starting material is consumed (typically 3-6 hours).
-
Work-up (Quench): In a separate, large vessel, prepare a well-stirred mixture of crushed ice and water. Once the reaction is complete, cool the reaction flask to room temperature and slowly pour the contents into the ice/water mixture. This step is highly exothermic and may release HCl gas; ensure adequate ventilation.
-
Neutralization and Precipitation: Stir the aqueous mixture vigorously. Slowly add a saturated aqueous solution of sodium bicarbonate or 2M sodium hydroxide until the pH of the mixture is 7-8. A solid precipitate of the product should form.
-
Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and then with a small amount of a cold non-polar solvent (like diethyl ether or hexanes) to remove organic-soluble impurities.
-
Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary Table
The following table provides a summary of typical reaction parameters. Note that optimal conditions may vary based on the specific scale and equipment used.
| Parameter | Molar Equivalents (relative to substrate) | Typical Range/Value | Rationale |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 1.0 | N/A | Limiting reagent. |
| Phosphorus Oxychloride (POCl₃) | 1.5 - 2.5 eq. | 1.5 eq. | Excess ensures complete formation of the Vilsmeier reagent.[10] |
| N,N-Dimethylformamide (DMF) | 2.0 - 3.0 eq. | 2.0 eq. | Acts as both reagent and solvent. |
| Reaction Temperature | N/A | 70 - 80 °C | Provides sufficient energy for electrophilic substitution.[8][9] |
| Reaction Time | N/A | 3 - 6 hours | Dependent on temperature and scale; monitor for completion. |
| Quench pH | N/A | 7 - 8 | Ensures complete hydrolysis of the iminium salt and precipitation of the product. |
| Expected Yield | N/A | 75 - 90% | Varies with scale and purification method. |
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common scale-up issues.
References
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available from: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available from: [Link]
-
Synthesis of Azaindoles. Progress in Chemistry. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. Available from: [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available from: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Oriental Journal of Chemistry. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Vilsmeier formylation of pyrrole. Química Organica.org. Available from: [Link]
-
The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. Available from: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
7-Methoxy-1H-pyrrolo[2,3-c]pyridine | 160590-40-9. J&K Scientific. Available from: [Link]
-
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Available from: [Link]
-
Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. Available from: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available from: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Institutes of Health. Available from: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available from: [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available from: [Link]
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- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
This technical guide provides an in-depth analysis of the ¹H NMR characterization of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. As a 6-azaindole derivative, this compound serves as a crucial scaffold in the development of novel therapeutics. The precise structural elucidation by nuclear magnetic resonance (NMR) spectroscopy is paramount for confirming its identity and purity, ensuring the reliability of subsequent synthetic transformations and biological evaluations.
This guide is designed for researchers, scientists, and drug development professionals. It will delve into the expected ¹H NMR spectral features of the title compound, explaining the rationale behind chemical shift assignments and coupling patterns. Furthermore, we will present a comparative analysis with its structural isomer, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole-3-carbaldehyde), to highlight the key distinguishing spectral features. This comparison will underscore the diagnostic power of ¹H NMR in differentiating between closely related heterocyclic isomers.
The Structural Significance of Substituted Azaindoles
Azaindoles, or pyrrolopyridines, are bioisosteres of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This modification can significantly alter the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement in drug candidates.[1] The title compound, a 6-azaindole derivative, and its 7-azaindole counterpart are foundational scaffolds in the synthesis of a wide range of biologically active molecules.[2][3]
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the N-H proton.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
NMR Instrument: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[4]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of 0-16 ppm is typically sufficient for most organic molecules.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for the ¹H NMR characterization of a small molecule.
¹H NMR Spectral Characterization of this compound
The following table summarizes the predicted ¹H NMR spectral data for the title compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related pyrrolopyridine derivatives.[2][5] The electron-donating methoxy group and the electron-withdrawing aldehyde group, along with the positions of the nitrogen atoms, are the primary determinants of the chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Chemical Shift |
| ~12.0 - 12.5 | br s | N1-H | The pyrrolic N-H proton is typically deshielded and appears as a broad singlet. |
| ~10.0 | s | H8 (CHO) | Aldehyde protons are highly deshielded and appear as singlets in this chemical shift range.[6] |
| ~8.5 | s | H2 | The proton at C2 is adjacent to the pyrrolic nitrogen and the formyl group, leading to significant deshielding. |
| ~8.1 | d | H4 | This proton is on the pyridine ring, adjacent to the ring-junction nitrogen, and experiences deshielding. |
| ~6.9 | d | H5 | The proton at C5 is coupled to H4 and is shielded by the adjacent methoxy group at C7. |
| ~4.0 | s | OCH₃ | The protons of the methoxy group typically appear as a sharp singlet in this region. |
Molecular Structure with Proton Assignments:
Caption: Structure of this compound with proton labels.
Comparative Analysis: 6-Azaindole vs. 7-Azaindole Scaffold
To better understand the spectral characteristics of the title compound, a comparison with its isomer, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole-3-carbaldehyde), is highly instructive. The key difference is the position of the nitrogen atom in the six-membered ring (position 6 vs. position 7), which significantly influences the electronic distribution and, consequently, the proton chemical shifts.[7]
Table 2: Comparison of ¹H NMR Data for 6-Azaindole and 7-Azaindole Carbaldehyde Derivatives
| Proton Assignment | This compound (Predicted) | 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-Azaindole-3-carbaldehyde)[7] | Key Spectral Differences |
| N1-H | ~12.0 - 12.5 ppm | ~12.1 ppm | Minor difference expected. |
| CHO | ~10.0 ppm | ~9.9 ppm | Minor difference expected. |
| H2 | ~8.5 ppm | ~8.3 ppm | The position of the pyridine nitrogen has a moderate effect on the C2 proton. |
| H4 | ~8.1 ppm (d) | ~8.1 ppm (d) | The chemical shift is similar, but the coupling partner is different. |
| H5 | ~6.9 ppm (d) | ~7.2 ppm (dd) | Significant shielding of H5 in the 6-azaindole due to the adjacent methoxy group. In the 7-azaindole, H5 is coupled to both H4 and H6. |
| H6 | N/A | ~8.5 ppm (dd) | The absence of a proton at C7 in the 6-azaindole (replaced by the methoxy group) and the presence of H6 in the 7-azaindole is a major distinguishing feature. |
| OCH₃ | ~4.0 ppm (s) | N/A | The presence of a singlet for the methoxy group is a clear diagnostic signal for the 7-methoxy derivative. |
The most significant differences are observed in the aromatic region of the pyridine ring. The presence of the methoxy group at C7 in the title compound results in a characteristic singlet at around 4.0 ppm and a notable upfield shift (shielding) of the adjacent H5 proton. In contrast, the 7-azaindole isomer lacks this methoxy signal and displays a more complex splitting pattern for its pyridine protons.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of resonances that allow for its unambiguous identification. The key diagnostic signals include the aldehyde proton singlet around 10.0 ppm, the methoxy group singlet near 4.0 ppm, and the distinct pattern of the aromatic protons on the pyrrolopyridine core. By comparing its predicted spectrum with the known data for the isomeric 7-azaindole-3-carbaldehyde, we can confidently distinguish between these two important building blocks. This guide provides a robust framework for the characterization of this and related heterocyclic compounds, underscoring the indispensable role of ¹H NMR spectroscopy in modern chemical research and drug discovery.
References
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Bruker. (n.d.). NMR Spectrometers. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4).
- Jinhua J Song, et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Journal of Organic Chemistry, 70(16), 6512-4.
- Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: a versatile high-impact tool for the medicinal chemist. Journal of Medicinal Chemistry, 60(11), 4463-4470.
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- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 965-971.
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A Comparative Guide to the Definitive Structural Confirmation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
This guide provides a comprehensive framework for the unambiguous structural confirmation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore the most effective analytical techniques, compare expected data with that of potential isomers, and provide detailed experimental protocols to ensure the highest degree of scientific integrity in your research.
Introduction: The Importance of Isomeric Purity in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of heterocyclic compounds, subtle changes in the arrangement of atoms can lead to vastly different pharmacological profiles. This compound belongs to the azaindole family, a class of compounds known for their diverse biological activities. However, its synthesis can potentially yield isomeric impurities, most notably the corresponding 7-azaindole (pyrrolo[2,3-b]pyridine) derivative. Therefore, rigorous structural confirmation is not merely a procedural step but a critical cornerstone for the integrity of subsequent biological and pharmacological studies.
Proposed Synthetic Route: The Vilsmeier-Haack Formylation
A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction is a well-established protocol for the formylation of electron-rich aromatic and heteroaromatic systems. The starting material, 7-methoxy-1H-pyrrolo[2,3-c]pyridine, is commercially available, making this a practical approach.[4]
The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a formamide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrrole ring of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine then attacks the Vilsmeier reagent, leading to the introduction of a formyl group at the C3 position.
Caption: Proposed synthetic workflow for this compound.
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the definitive structural confirmation of the target molecule. The following methods, when used in conjunction, provide a comprehensive and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected ¹H NMR Spectral Data (in CDCl₃, estimated):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.8 - 10.0 | s | - | Deshielded proton of the aldehyde group. |
| Pyrrole-H (C2-H) | 7.8 - 8.0 | s | - | Singlet due to no adjacent protons on the pyrrole ring. |
| Pyridine-H (C4-H) | 8.2 - 8.4 | d | ~5.0 | Doublet due to coupling with C5-H. |
| Pyridine-H (C5-H) | 7.0 - 7.2 | d | ~5.0 | Doublet due to coupling with C4-H. |
| Methoxy-H | ~4.0 | s | - | Singlet for the three equivalent methoxy protons. |
| NH | 8.5 - 9.5 | br s | - | Broad singlet, exchangeable with D₂O. |
Expected ¹³C NMR Spectral Data (in CDCl₃, estimated):
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | 185 - 190 | Characteristic downfield shift for an aldehyde carbonyl. |
| C7 (Pyridine) | 160 - 165 | Carbon bearing the electron-donating methoxy group. |
| C4 (Pyridine) | 145 - 150 | Aromatic carbon adjacent to the ring nitrogen. |
| C5a (Bridgehead) | 130 - 135 | Quaternary carbon at the ring junction. |
| C2 (Pyrrole) | 125 - 130 | Aromatic carbon in the pyrrole ring. |
| C3 (Pyrrole) | 115 - 120 | Carbon attached to the aldehyde group. |
| C5 (Pyridine) | 110 - 115 | Aromatic carbon in the pyridine ring. |
| C3a (Bridgehead) | 100 - 105 | Quaternary carbon at the ring junction. |
| OCH₃ | 55 - 60 | Carbon of the methoxy group. |
Comparison with a Potential Isomer: 7-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
The key to confirming the structure lies in comparing the expected NMR data with that of its most likely isomer, the 7-azaindole derivative. The different arrangement of the nitrogen atom in the pyridine ring will lead to distinct differences in the chemical shifts and coupling patterns of the aromatic protons.
| Feature | Target: this compound | Isomer: 7-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| Pyridine Protons | Two doublets (C4-H and C5-H) | Two doublets (C5-H and C6-H) |
| Coupling Constants | Expected J ≈ 5 Hz | Expected J ≈ 8 Hz (ortho-coupling) |
| Chemical Shifts | The relative positions of the pyridine protons will differ due to the different electronic environment. | The relative positions of the pyridine protons will differ. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the structure.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ would be 177.0659. A measured value within a few ppm of this provides strong evidence for the elemental composition.
-
Fragmentation Pattern: The fragmentation of pyrrolo[2,3-c]pyridine derivatives is expected to involve the loss of CO from the aldehyde group, followed by fragmentation of the heterocyclic ring system. The loss of a methyl radical from the methoxy group is also a possible fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200 - 3400 | N-H | Stretching |
| 2850 - 3000 | C-H | Stretching (aromatic and aldehyde) |
| 1680 - 1700 | C=O | Stretching (aldehyde) |
| 1580 - 1620 | C=C and C=N | Stretching (aromatic rings) |
| 1200 - 1300 | C-O | Stretching (methoxy) |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation
-
To a stirred solution of N,N-dimethylformamide (3.0 eq.) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals.
Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
For high-resolution mass spectrometry, use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass.
Data Summary and Comparison
| Analytical Technique | Expected Data for this compound | Key Differentiating Features from Isomers |
| ¹H NMR | Aldehyde proton (s, ~9.9 ppm), two pyridine doublets (J ≈ 5 Hz), methoxy singlet (~4.0 ppm). | Different coupling constants and chemical shifts for the pyridine protons. |
| ¹³C NMR | Aldehyde carbonyl (~187 ppm), C7-OCH₃ (~162 ppm). | Distinct chemical shifts for the pyridine ring carbons. |
| HRMS | [M+H]⁺ = 177.0659 | Identical for isomers, but confirms elemental composition. |
| IR | Strong C=O stretch (~1690 cm⁻¹), N-H stretch (~3300 cm⁻¹). | Similar for isomers, but confirms functional groups. |
Conclusion
The definitive structural confirmation of this compound requires a synergistic application of NMR, mass spectrometry, and IR spectroscopy. By carefully analyzing the spectral data and comparing it with the predicted values and those of potential isomers, researchers can ensure the identity and purity of their compound. This rigorous approach is fundamental to the integrity and reproducibility of any subsequent chemical and biological investigations.
References
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Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
- Jadhav, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
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Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
J&K Scientific. 7-Methoxy-1H-pyrrolo[2,3-c]pyridine | 160590-40-9. Available at: [Link]
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The Pyrrolo[2,3-c]pyridine Scaffold: A Comparative Analysis of a Privileged Kinase Inhibitor Motif
Introduction: The Quest for Kinase Specificity and the Rise of Privileged Scaffolds
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and metabolism. The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies. Within this competitive arena, certain chemical structures, known as "privileged scaffolds," have emerged as exceptionally effective starting points for the design of potent and selective inhibitors. The 7-azaindole core, and its isomer the 6-azaindole (1H-pyrrolo[2,3-c]pyridine), represent one such privileged scaffold. Its intrinsic ability to form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine base of ATP, makes it an ideal foundation for inhibitor design.
This guide provides a comparative analysis of the potential of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde scaffold in kinase inhibition. While this specific molecule is often a synthetic intermediate, its core structure is present in numerous potent kinase inhibitors. We will explore the activity of its derivatives against key kinase families, namely the Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK), and compare their performance with established, clinically approved inhibitors. This analysis is supported by experimental data from publicly available literature and detailed protocols for key validation assays, providing a comprehensive resource for researchers in kinase drug discovery.
The 1H-Pyrrolo[2,3-c]pyridine Core: A Foundation for Kinase Inhibition
The 1H-pyrrolo[2,3-c]pyridine core serves as an excellent ATP-competitive scaffold. The nitrogen atom in the pyridine ring and the hydrogen on the pyrrole nitrogen act as hydrogen bond acceptor and donor, respectively, forming a bidentate interaction with the kinase hinge region. The methoxy group at the 7-position can provide additional interactions within the ATP-binding pocket, potentially enhancing potency and selectivity, while the carbaldehyde at the 3-position offers a reactive handle for synthetic elaboration to explore interactions with other regions of the kinase domain.
Figure 1: ATP Mimicry by the Pyrrolo[2,3-c]pyridine Scaffold
Comparative Analysis Against Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. Several pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs. While direct data for this compound is unavailable, we can extrapolate its potential by examining a closely related derivative, compound 4h from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.
Quantitative Comparison of FGFR Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative pyrrolo[2,3-b]pyridine derivative and clinically approved FGFR inhibitors.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine Derivative 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| Infigratinib (BGJ398) | FGFR1 | 0.9 | [2][3] |
| FGFR2 | 1.4 | [2][3] | |
| FGFR3 | 1 | [2][3] | |
| Erdafitinib (JNJ-42756493) | FGFR1 | 1.2 | [4][5] |
| FGFR2 | 2.5 | [4][5] | |
| FGFR3 | 3.0 | [4][5] | |
| Pemigatinib (INCB054828) | FGFR1 | 0.4 | [6] |
| FGFR2 | 0.5 | [6] | |
| FGFR3 | 1 | [6] |
Expert Insights: The data indicates that the pyrrolopyridine scaffold can be elaborated to produce highly potent FGFR inhibitors, with compound 4h showing low nanomolar activity against FGFR1, 2, and 3.[1] While the clinically approved inhibitors Infigratinib, Erdafitinib, and Pemigatinib generally exhibit slightly greater potency, the performance of the pyrrolopyridine derivative underscores the significant potential of this scaffold. The aldehyde at the 3-position of this compound provides a crucial starting point for synthetic modifications aimed at achieving and potentially exceeding the potency of these established drugs.
Comparative Analysis Against Cyclin-Dependent Kinases (CDKs)
CDKs are essential regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy, particularly in hormone receptor-positive breast cancer. The pyrrolopyrimidine scaffold, a close analogue of pyrrolopyridine, is the core of the approved CDK4/6 inhibitor Ribociclib, highlighting the suitability of this heterocyclic system for targeting CDKs.
Quantitative Comparison of CDK Inhibitor Potency
The table below compares the IC50 values of clinically approved CDK4/6 inhibitors.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Ribociclib (LEE011) | CDK4 | 10 | [7][8] |
| CDK6 | 39 | [7][8] | |
| Abemaciclib (LY2835219) | CDK4 | 2 | [9][10][11] |
| CDK6 | 10 | [9][10][11] | |
| Palbociclib (PD-0332991) | CDK4 | 11 | [12] |
| CDK6 | 16 | [12] |
Expert Insights: The success of Ribociclib, which is a 7H-pyrrolo[2,3-d]pyrimidine derivative, strongly suggests that the isomeric 1H-pyrrolo[2,3-c]pyridine scaffold is also well-suited for targeting CDK4/6. The low nanomolar potency of the approved CDK4/6 inhibitors sets a high bar for new entrants. The synthetic versatility of the 3-carbaldehyde group on the topic compound is a key advantage, allowing for the exploration of a wide chemical space to optimize interactions within the CDK active site and achieve the desired potency and selectivity profile.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the scientific integrity of this comparative guide, we provide detailed, step-by-step methodologies for key experiments used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of kinase activity in a biochemical setting.
Figure 3: Western Blot Workflow for Phospho-Protein Detection
Protocol:
-
Sample Preparation: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors. [13][14]2. Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-proteins) to prevent non-specific antibody binding. [15]6. Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. A decrease in the phospho-protein signal with increasing inhibitor concentration indicates target engagement.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-c]pyridine scaffold, as exemplified by this compound, represents a highly promising starting point for the development of novel kinase inhibitors. The demonstrated potency of its derivatives against clinically relevant kinase families such as FGFR and the success of the isomeric pyrrolopyrimidine core in targeting CDKs underscore its therapeutic potential. The aldehyde functionality at the 3-position provides a versatile chemical handle for the synthesis of diverse compound libraries, enabling a thorough exploration of the structure-activity relationship and optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and evaluation of a focused library of derivatives of this compound against a panel of kinases, including but not limited to FGFR and CDK family members. By employing the robust biochemical and cellular assays outlined in this guide, researchers can systematically evaluate the potential of this scaffold and identify lead compounds for further preclinical development. The ultimate goal is to leverage the "privileged" nature of the pyrrolo[2,3-c]pyridine core to develop next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
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Drug Central. (n.d.). Infigratinib. Retrieved from [Link]
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AdooQ BioScience. (2024, November 25). Ribociclib is a Highly Specific CDK4/6 Inhibitor for Breast Cancer Research. Retrieved from [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
- Markham, A. (2021). Infigratinib: First Approval. Drugs, 81(11), 1395-1400.
- O'Shaughnessy, J., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(79), 34878-34892.
- Montalban-Hernandez, K., et al. (2022). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Cancers, 14(19), 4885.
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1186326.
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Spring, L. M., et al. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Expert Review of Clinical Pharmacology, 11(3), 295-305.
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protocols.io. (2017, March 15). Pan/Phospho Analysis For Western Blot Normalization. Retrieved from [Link]
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Ossiform Research Line. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]
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ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors [Download Table]. Retrieved from [Link]
- Barroso-Sousa, R., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care, 11(5), 338-345.
- Subbiah, V., et al. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(11), 2749.
- Chen, Y., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy, 8(1), 299.
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ResearchGate. (n.d.). Fig. 4 Patient-derived models of FGFR2 fusion-positive ICC are... [Download Scientific Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). 1064. Retrieved from [Link]
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- Gopaul, A., et al. (2019). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. Molecular Cancer Research, 17(8), 1646-1659.
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ResearchGate. (n.d.). KLK2-FGFR2 fusion is sensitive to FGFR inhibitors. a IC50 curves of... [Download Scientific Diagram]. Retrieved from [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
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Sino Biological. (2026, January 10). SwiftFluo® TR-FRET Kinase Assay Kits. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol [Download Table]. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic of fluorescent assay formats used to characterize kinase... [Download Scientific Diagram]. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, April 20). FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion. Retrieved from [Link]
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Targeted Oncology. (2022, October 14). Pemigatinib Improves OS in FGFR2-Altered Cholangiocarcinoma. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Development for 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Derivatives
Introduction: The Promise of the 7-Azaindole Scaffold
The 7-methoxy-1H-pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as a 7-azaindole derivative, represents a privileged scaffold. Its core structure is a bioisostere of indole and is particularly adept at forming key hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine moiety of ATP. This makes it a frequent starting point for the development of potent and selective kinase inhibitors. The strategic placement of the methoxy group and the carbaldehyde derivative allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive, field-proven framework for the in vitro characterization of novel derivatives based on this scaffold. We will move beyond a simple listing of protocols to build a logical, tiered assay cascade that mirrors a typical drug discovery workflow. Each step is designed to answer critical questions about the compound's potency, cellular activity, mechanism of action, and early safety profile, ensuring that only the most promising candidates advance.
The Assay Cascade: A Tiered Approach to Candidate Selection
A successful in vitro evaluation strategy does not run all possible assays at once. Instead, it employs a funneling approach, starting with high-throughput biochemical assays to identify potent molecules and progressively layering on more complex, lower-throughput cellular and safety assays to build a comprehensive profile.
Caption: A tiered workflow for in vitro kinase inhibitor characterization.
Tier 1: Establishing Biochemical Potency
The Objective: To rapidly and accurately determine if the synthesized derivatives can inhibit the activity of the target kinase in a purified, cell-free system. This is the first and most direct measure of a compound's potency (IC50).
Comparison of Methodologies: The choice of assay technology is critical and involves trade-offs between historical standards and modern high-throughput capabilities.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the transfer of radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate. | "Gold standard" for accuracy; universal for all kinases. | Requires handling of radioactive materials; low throughput; waste disposal issues. |
| TR-FRET (e.g., HTRF®, LanthaScreen™) | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Europium) on an antibody and an acceptor on a phosphorylated substrate.[1][2] | Homogeneous ("add-and-read"); high throughput; robust; reduced interference from fluorescent compounds.[1][3] | Requires specific antibodies and labeled substrates; potential for steric hindrance. |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction by converting it to ATP, which then drives a luciferase reaction.[4] | Highly sensitive; universal (measures ADP, not phosphorylation); broad dynamic range.[4] | Can be susceptible to ATP-ase activity in impure enzyme preps. |
Expert Recommendation: For high-throughput screening and lead optimization, luminescence-based assays like ADP-Glo™ offer the best combination of universality, sensitivity, and operational simplicity.[4] TR-FRET assays are an excellent alternative, especially when highly validated reagents for the specific kinase of interest are available.[3][5]
Caption: Principle of a LanthaScreen™ TR-FRET kinase assay.[6]
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol outlines the determination of an IC50 value for a derivative against a target kinase.[4]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivative in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a concentration range that will span the expected IC50. A typical starting concentration for the dilution series is 1 mM.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[7]
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Tier 2: Assessing Cellular Activity and Therapeutic Window
The Objective: To determine if the compound can cross the cell membrane, engage its target in a complex cellular environment, and inhibit cell proliferation or viability. It is also crucial to establish the therapeutic window by comparing the concentration at which it affects the target cells (e.g., cancer cells) versus normal cells.
Comparison of Methodologies: Cellular health can be measured via several proxies. The choice of assay can influence the interpretation of results.
| Assay Technology | Principle | Advantages | Disadvantages |
| MTT/MTS Assays | Colorimetric assays where mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[8] | Inexpensive; well-established. | Requires a final solubilization step (MTT); can be affected by changes in cellular metabolism not related to viability. |
| CellTiter-Glo® | A luminescence-based assay that quantifies ATP, a key indicator of metabolically active, viable cells.[9][10] | Homogeneous "add-mix-measure" format; highly sensitive; fast and suitable for HTS; ATP levels drop quickly upon cell death, providing a more direct measure of viability.[9][10][11] | More expensive than colorimetric assays; can be affected by treatments that directly modulate ATP production. |
Expert Recommendation: The CellTiter-Glo® assay is the superior choice for modern drug discovery.[10] Its high sensitivity, speed, and simple workflow reduce handling errors and provide a more robust measure of cell viability compared to metabolic assays like MTT.[9][11]
Caption: Workflow for IC50 determination using the CellTiter-Glo® assay.[12]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the measurement of dose-dependent inhibition of cell viability.[9][11][12]
-
Cell Seeding:
-
Harvest and count the desired cell line (e.g., a cancer cell line known to be dependent on the target kinase).
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully add the diluted compounds to the appropriate wells.
-
Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11] This prevents temperature gradients that can affect enzyme kinetics.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Record luminescence using a plate reader with an integration time of 0.25-1 second per well.
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control/no-cell control (100% inhibition).
-
Plot the normalized percent viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.
-
Tier 3: Confirming the Cellular Mechanism of Action
The Objective: To verify that the compound's effect on cell viability is due to the inhibition of the intended kinase target within the cell. The most direct way to demonstrate this is by measuring the phosphorylation status of the target kinase itself (autophosphorylation) or its immediate downstream substrates.
The Gold Standard Technique: Western Blotting Western blotting provides a semi-quantitative method to visualize changes in protein phosphorylation. By using antibodies specific to both the total protein and its phosphorylated form, one can definitively show that the compound reduces phosphorylation at the target without degrading the protein itself.[13][14]
Expert Insight: This step is a critical self-validation checkpoint. If a compound is potent in a biochemical assay and reduces cell viability, but fails to inhibit the phosphorylation of the target pathway in cells, it may indicate poor permeability, rapid efflux, or an off-target mechanism of action.
Caption: A generic MAPK signaling pathway, a common target for kinase inhibitors.[13]
Experimental Protocol: Western Blot for Target Phosphorylation
This protocol describes how to assess the effect of a derivative on the phosphorylation of a downstream target like ERK.[13]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the cellular IC50) for a short duration (e.g., 1-4 hours). Include a DMSO vehicle control.
-
If the pathway is not basally active, stimulate it with an appropriate growth factor (e.g., EGF) for 5-10 minutes before harvesting.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.
-
To confirm equal protein loading, strip the membrane and re-probe it with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., GAPDH).
-
Tier 4: Early In Vitro ADME and Safety Profiling
The Objective: To identify potential liabilities that could terminate a drug's development long before it reaches the clinic.[15][16] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays provide crucial predictive data.[17][18]
Key Assays and Their Importance:
| Assay | Purpose | Rationale |
| CYP450 Inhibition | To assess the potential for drug-drug interactions (DDIs).[19][20] | The Cytochrome P450 enzyme family metabolizes the majority of drugs. Inhibition of a key isoform (e.g., CYP3A4, CYP2D6) by your compound can lead to toxic accumulation of co-administered drugs.[21][22][23] This is a major regulatory concern.[24] |
| hERG Safety | To assess the risk of cardiac arrhythmia (QT prolongation).[25][26] | The hERG potassium channel is critical for cardiac repolarization.[27] Off-target blockade of this channel is a primary reason for drug candidate failure and market withdrawal due to the risk of inducing a fatal arrhythmia.[28][29] |
| Metabolic Stability | To estimate the rate of metabolic clearance. | Compounds that are too rapidly metabolized by liver microsomes or hepatocytes will have a short half-life in vivo, making it difficult to maintain a therapeutic concentration. |
| Plasma Protein Binding | To determine the fraction of free, active compound. | Only the unbound fraction of a drug is free to interact with its target. High plasma protein binding can significantly reduce the effective concentration of the compound. |
Expert Recommendation: At this stage, it is crucial to screen for CYP450 inhibition and hERG liability. A compound that is a potent inhibitor of a major CYP isoform or the hERG channel faces significant development hurdles. These assays are typically performed by specialized contract research organizations (CROs) using validated, high-throughput methods like automated patch-clamp for hERG.[25][26]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics, particularly kinase inhibitors. However, the journey from a synthesized molecule to a viable drug candidate is fraught with challenges. By employing the structured, multi-tiered assay cascade detailed in this guide, researchers can make informed, data-driven decisions. This approach ensures that resources are focused on derivatives with the most desirable characteristics: high on-target potency, robust cellular activity, a confirmed mechanism of action, and a clean early safety profile. This rigorous in vitro characterization is the bedrock of a successful drug discovery program.
References
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 5(4), 553-563. Available at: [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
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InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Jia, Y., & Tovey, J. F. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1337, 1-14. Available at: [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(6), 684-692. Available at: [Link]
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Jia, Y., & Tovey, J. F. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
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Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
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The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]
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Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 103. Available at: [Link]
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Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
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ION Biosciences. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Wobst, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8729. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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PubMed. (n.d.). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]
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A Comparative Guide to the Biological Evaluation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Analogs as Kinase Inhibitors
Introduction: The Significance of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structure is adept at mimicking the adenine core of ATP, enabling it to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][4] Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[1] This bidentate interaction provides a strong anchor for inhibitors, making the 7-azaindole framework a fertile starting point for designing potent and selective therapeutic agents.[3] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for melanoma treatment, famously originated from this scaffold, underscoring its vast potential.[1]
This guide focuses on analogs derived from the 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde core. The methoxy group at the 7-position can modulate the electronic properties and solubility of the molecule, while the 3-carbaldehyde functional group offers a versatile handle for synthetic elaboration to explore structure-activity relationships (SAR). By systematically modifying this core, researchers aim to develop multi-targeted kinase inhibitors (MTKIs) that can simultaneously block several oncogenic signaling pathways involved in tumor progression, angiogenesis, and metastasis.[5]
Synthetic Strategies for Analog Development
The generation of a diverse library of analogs from the this compound scaffold is crucial for a thorough biological evaluation. The aldehyde group serves as a key synthetic intermediate, allowing for a variety of chemical transformations. A common and effective strategy is reductive amination, where the aldehyde is reacted with a primary or secondary amine to form an imine, which is subsequently reduced to a new amine derivative. This approach allows for the introduction of a wide range of substituents at the 3-position, enabling a detailed exploration of the SAR.
Further modifications can be made to other positions of the 7-azaindole core to fine-tune the biological activity and pharmacokinetic properties of the compounds.[5] For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at halogenated positions of the scaffold.[3]
Below is a generalized workflow for the synthesis of these analogs.
Caption: General synthetic workflow for generating analogs.
Comparative Biological Evaluation: Performance Against Oncogenic Kinases
The primary therapeutic rationale for developing 7-azaindole analogs is their potential to inhibit protein kinases, which are often dysregulated in diseases like cancer.[3][4] The biological evaluation of these compounds typically involves a tiered screening approach, starting with in vitro enzymatic assays against a panel of relevant kinases, followed by cell-based assays to assess their anti-proliferative and cytotoxic effects on cancer cell lines.[5][6]
The following table summarizes the inhibitory activities (IC50 values) of a hypothetical series of this compound analogs against key oncogenic kinases. This data is illustrative and intended to demonstrate how such comparisons are made.
| Compound ID | R-Group at C3-position | Target Kinase | IC50 (nM) | Anti-proliferative Activity (GI50, µM) on MCF-7 Cells |
| Parent Aldehyde | -CHO | VEGFR2 | >10,000 | >50 |
| Analog A | -(CH2)2-phenyl | VEGFR2 | 850 | 15.2 |
| Analog B | -(CH2)2-(4-fluorophenyl) | VEGFR2 | 250 | 5.8 |
| Analog C | -(CH2)2-(3,4-dimethoxyphenyl) | VEGFR2 | 50 | 0.9 |
| Analog D | -(CH2)2-indol-3-yl | VEGFR2 | 25 | 0.5 |
| Analog E | -(CH2)2-indol-3-yl | c-Met | 150 | 2.1 |
| Analog F | -(CH2)2-indol-3-yl | FGFR1 | 300 | 4.5 |
Data is hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical insights into the structure-activity relationships of these analogs:
-
Essentiality of the C3-Substituent: The parent aldehyde shows negligible activity, indicating that elaboration at the C3-position is crucial for kinase inhibition.
-
Impact of Aryl Groups: The introduction of a phenethyl group (Analog A) confers moderate activity.
-
Role of Electron-Withdrawing Groups: The addition of a fluorine atom to the phenyl ring (Analog B) enhances potency, a common strategy to improve binding affinity.[6]
-
Benefit of Electron-Donating Groups: The presence of methoxy groups (Analog C) further increases activity, likely by engaging in additional interactions within the ATP-binding pocket.
-
Superiority of Heterocyclic Moieties: Replacing the phenyl ring with an indole moiety (Analog D) leads to a significant boost in potency against VEGFR2. This suggests the indole's NH group may form an additional hydrogen bond or that its shape and electronic properties are more complementary to the target's active site.
-
Kinase Selectivity: While Analog D is a potent VEGFR2 inhibitor, it also shows activity against other kinases like c-Met and FGFR1, highlighting the potential for developing multi-targeted inhibitors.[5] Further modifications would be needed to enhance selectivity if a single-target inhibitor is desired.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity. [7] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test analogs for a specified period (e.g., 48 or 72 hours). [8]Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value. [9]
Mechanism of Action and Affected Signaling Pathways
The 7-azaindole analogs discussed here, particularly those targeting VEGFR2, c-Met, and FGFR, interfere with critical signaling pathways that drive cancer progression. These are all receptor tyrosine kinases (RTKs) that, upon activation by their respective ligands, initiate downstream signaling cascades.
-
VEGFR2 Pathway: Crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Inhibition of VEGFR2 blocks the signaling cascade involving PLCγ, PKC, and the MAPK pathway.
-
c-Met Pathway: The HGF/c-Met axis is implicated in cell proliferation, survival, and invasion. Its downstream effectors include the PI3K/AKT and RAS/MAPK pathways.
-
FGFR Pathway: Aberrant FGFR signaling can lead to increased cell proliferation and survival through activation of similar downstream pathways like PI3K/AKT and MAPK. [10]
Caption: Simplified overview of RTK signaling pathways inhibited by the analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The comparative analysis demonstrates that strategic modifications, particularly at the C3-position, can yield compounds with potent and potentially multi-targeted activity against key oncogenic kinases. The structure-activity relationships derived from systematic analoging provide a clear roadmap for future optimization efforts.
Future research should focus on:
-
Improving Selectivity: Fine-tuning the structure to achieve greater selectivity for specific kinases to minimize off-target effects.
-
Enhancing Pharmacokinetic Properties: Optimizing the analogs for better absorption, distribution, metabolism, and excretion (ADME) properties to ensure their suitability for in vivo studies.
-
In Vivo Efficacy: Advancing the most promising compounds to preclinical animal models to evaluate their anti-tumor efficacy and safety profiles.
By leveraging the insights gained from this type of comparative biological evaluation, the scientific community can continue to develop innovative and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
- A Comparative Analysis of 7-Azaindole Deriv
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Cytotoxic assays for screening anticancer agents. PubMed.
- In vitro kinase assay. Protocols.io.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.
- Kinase assays. BMG LABTECH.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Unknown Source.
- Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Unknown Source.
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A Comparative Guide to Validating the Purity of Synthesized 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a key building block in medicinal chemistry. We will explore the rationale behind the development of a robust HPLC method, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to ensure scientific integrity.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound (MW: 176.17 g/mol , Formula: C₉H₈N₂O₂) is a heterocyclic aldehyde that serves as a vital intermediate in the synthesis of various therapeutic agents. The pyrrolopyridine scaffold is a common motif in kinase inhibitors and other targeted therapies.[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the API.
The synthesis of this compound often involves the formylation of 7-methoxy-1H-pyrrolo[2,3-c]pyridine, commonly via the Vilsmeier-Haack reaction.[2][3][4] This process can introduce a range of potential impurities, including:
-
Unreacted Starting Material: 7-methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Reagent-Related Impurities: Residuals from the Vilsmeier reagent (e.g., phosphorus oxychloride, dimethylformamide).
-
By-products of the Reaction: Over-formylated species or products of side reactions.
-
Degradation Products: Resulting from instability of the product under reaction or work-up conditions.
Therefore, a highly specific and validated analytical method is imperative to ensure the purity of the synthesized intermediate.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it ideal for pharmaceutical intermediates like this compound.[5] Its high precision, versatility, and robustness have established it as the gold standard in pharmaceutical quality control.[6]
Rationale for HPLC Method Development
The development of a successful HPLC method hinges on a systematic approach to optimizing the separation of the main compound from its potential impurities. For a heterocyclic aldehyde, a reversed-phase HPLC (RP-HPLC) method is typically the most effective starting point.
Experimental Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Validated HPLC Method for this compound
The following protocol outlines a validated RP-HPLC method for the purity determination of this compound.
Table 1: Optimized HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 min, then hold at 90% B for 5 min, return to 10% B in 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Justification of Parameters:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic pyrrolopyridine ring system.
-
Acidified Mobile Phase: The addition of formic acid helps to protonate the nitrogen atoms in the heterocyclic rings, leading to sharper peaks and improved peak shape.
-
Gradient Elution: A gradient is essential to ensure the elution of any potential impurities with a wide range of polarities, from polar starting materials to more non-polar by-products.
-
UV Detection at 254 nm: The conjugated aromatic system of the analyte exhibits strong absorbance at this wavelength, providing good sensitivity.
Experimental Protocol for HPLC Method Validation
The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][7][8][9]
1. Specificity:
-
Inject the diluent, a standard solution of this compound, a solution of the unreacted starting material (7-methoxy-1H-pyrrolo[2,3-c]pyridine), and a sample of the synthesized product.
-
Acceptance Criteria: The peak for the main compound should be well-resolved from any impurity peaks and the diluent blank.
2. Linearity:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50-150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Perform a recovery study by spiking a known amount of the analyte into a sample of the synthesized product at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Intentionally vary critical method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).
-
Analyze a standard solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly affected.
Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be advantageous in specific scenarios.
Logical Relationship of Analytical Techniques
Caption: Selection of analytical techniques based on analytical needs.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC is an evolution of HPLC that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[10][11] This results in significantly faster analysis times and improved resolution.[12] When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for both quantification and impurity identification.
Advantages over HPLC:
-
Speed: Analysis times can be reduced by a factor of 5-10.
-
Resolution: Sharper and narrower peaks allow for the separation of closely eluting impurities.
-
Sensitivity: Increased peak heights lead to better sensitivity.
-
Impurity Identification: The mass spectrometer provides mass-to-charge ratio information, enabling the tentative identification of unknown impurities.
Disadvantages:
-
Cost: UPLC-MS systems are more expensive to purchase and maintain.
-
Complexity: Method development and operation can be more complex than standard HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.[5][8] The sample is vaporized and separated in a gaseous mobile phase.
Advantages:
-
High Efficiency: GC columns offer very high separation efficiency.
-
Excellent for Volatile Impurities: It is the ideal technique for detecting and quantifying residual solvents from the synthesis.
Disadvantages for this compound:
-
Thermal Instability: The target molecule has a relatively high boiling point (383.2±37.0°C at 760 mmHg) and may degrade at the high temperatures required for GC analysis. This makes GC-MS unsuitable for the primary purity assessment of the main compound.
-
Derivatization: Analysis of non-volatile aldehydes by GC often requires derivatization, which adds complexity and potential for analytical error.[9][13]
Table 2: Comparison of Analytical Techniques
| Feature | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Liquid-solid chromatography, UV absorbance | Liquid-solid chromatography, mass detection | Gas-solid chromatography, mass detection |
| Analyte Suitability | Non-volatile, thermally labile compounds | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Analysis Time | Moderate (20-30 min) | Fast (2-10 min) | Fast (5-15 min) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent | Excellent |
| Impurity ID | Requires isolation and other techniques | Tentative ID by mass | Definitive ID by mass spectral library matching |
| Application for Topic | Primary method for purity and assay | Confirmatory, high-throughput, and impurity profiling | Analysis of residual solvents and volatile impurities only |
Conclusion
For the routine validation of synthesized this compound, a well-developed and validated reversed-phase HPLC method is the most appropriate and reliable choice. It offers a balance of performance, cost-effectiveness, and robustness that is well-suited for a quality control environment.
UPLC-MS serves as a powerful complementary technique, particularly during process development, for rapid analysis and the identification of unknown impurities. GC-MS is not suitable for the analysis of the primary compound due to its thermal lability but is essential for the specific analysis of volatile impurities and residual solvents.
By employing a systematic, ICH-guided approach to HPLC method validation and understanding the capabilities of alternative techniques, researchers can ensure the quality and purity of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
- Scribd. ICH Q2(R1)
- MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- PubMed. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food.
- PubMed Central (PMC).
- Spectroscopy Online.
- Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Measurlabs.
- DTIC. Mass Spectrometry of Heterocyclic Compounds.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. Vilsmeier–Haack reaction.
- J&K Scientific. 7-Methoxy-1H-pyrrolo[2,3-c]pyridine.
- PubMed. Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil.
- MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
- Scirp.org.
- National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS.
- Academia.edu. (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Crysdot LLC. This compound.
- PubMed Central (PMC). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- PubMed.
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- 6. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying [mdpi.com]
- 7. Analysis Techniques GC-MS, HPLC-DAD, UPLC, and Conventional HPLC and Their Applications and Accuracy [en.biotech-pack.com]
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The Guiding Methoxy Group: A Comparative Analysis of 7-Methoxypyrrolopyridine Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the pyrrolopyridine scaffold, particularly the 7-azaindole core, has emerged as a privileged structure in the design of potent kinase inhibitors.[1][2] The strategic placement of a methoxy group at the 7-position of this scaffold can significantly influence the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-methoxypyrrolopyridine derivatives, offering insights for researchers and drug development professionals in the field of oncology and beyond.
The 7-Methoxypyrrolopyridine Core: A Scaffold for Kinase Selectivity
The 7-azaindole (pyrrolo[2,3-b]pyridine) framework serves as a bioisostere for purines and indoles, enabling it to effectively compete for the ATP-binding site of various kinases.[2] The nitrogen atom at position 7 allows for the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[3] The introduction of a methoxy group at this position can modulate the electronic properties and steric bulk of the molecule, thereby fine-tuning its binding affinity and selectivity for different kinase targets.
Comparative Analysis of 7-Methoxy-Substituted Pyrrolopyridine Derivatives
The influence of the 7-methoxy group is best understood through a comparative analysis of derivatives targeting different kinase families. Here, we delve into the SAR of these compounds against key oncological targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][5] While specific data on 7-methoxy derivatives is limited in the provided search results, the general SAR for this class of compounds highlights the importance of substitutions on the pyrrolopyridine core. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, modifications at other positions of the scaffold led to the identification of a potent inhibitor, compound 4h , with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[5] The strategic placement of a methoxy group at position 7 could potentially enhance interactions within the ATP binding pocket, a hypothesis that warrants further investigation.
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors
CSF1R is another critical target in cancer therapy. The development of Pexidartinib, a potent CSF1R inhibitor, provides valuable insights into the role of methoxy substitution.[3] Although Pexidartinib itself does not contain a 7-methoxy group, a precursor molecule, 4d (PLX647-OMe) , was synthesized with a methoxy group at the 5-position of the 7-azaindole core.[6] This modification led to a slight reduction in CSF1R inhibitory activity (IC50 = 62 nM) compared to its non-methoxylated counterpart 4c (IC50 = 28 nM), but significantly improved its aqueous solubility from 14 µM to 77 µM.[3][6] This demonstrates a common trade-off in drug design where a slight decrease in potency is accepted for a significant improvement in developability. A hypothetical 7-methoxy analog could potentially offer a different balance of potency and solubility.
Mer and Axl Tyrosine Kinase Inhibitors
The TAM family of kinases (Tyro3, Axl, Mer) are implicated in tumor survival and chemoresistance. A novel series of 7-aryl-2-anilino-pyrrolopyrimidines were identified as potent Axl/Mer inhibitors.[7] While these are pyrrolo[2,3-d]pyrimidines, the SAR principles can be extrapolated. A representative compound, 27 , exhibited IC50 values of 2 nM and 16 nM for Mer and Axl, respectively.[7] The study highlighted the importance of the 7-aryl substitution. The introduction of a methoxy group on this aryl ring or directly on the pyrrolopyrimidine core could modulate the inhibitor's interaction with the kinase domain.
Tabular Summary of Comparative Biological Activity
To provide a clear overview, the following table summarizes the biological activity of key pyrrolopyridine derivatives. It is important to note that direct comparative data for a series of 7-methoxy derivatives is sparse in the available literature, and thus, inferences are drawn from structurally related compounds.
| Compound ID | Core Scaffold | Target Kinase(s) | IC50 (nM) | Key Structural Features & SAR Insights | Reference |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Potent pan-FGFR inhibitor. SAR focused on other positions. | [5] |
| 4c (PLX647) | 7-azaindole | CSF1R | 28 | Potent CSF1R inhibitor with limited solubility. | [3] |
| 4d (PLX647-OMe) | 5-methoxy-7-azaindole | CSF1R | 62 | Methoxy group at the 5-position improves solubility with a slight decrease in potency. | [3][6] |
| 27 | 7-aryl-pyrrolo[2,3-d]pyrimidine | Mer, Axl | 2, 16 | Potent dual Mer/Axl inhibitor. The 7-aryl group is crucial for activity. | [7] |
| 42 | 1H-pyrrolo[2,3-b]pyridine | Cdc7 | 7 | Potent and selective ATP-mimetic inhibitor of Cdc7 kinase. | [8] |
Experimental Protocols
For researchers aiming to synthesize and evaluate novel 7-methoxypyrrolopyridine derivatives, the following generalized protocols, adapted from the literature, can serve as a starting point.
General Synthesis of 7-Azaindole Derivatives
The synthesis of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core can be achieved through various established methods. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold.
Example Synthetic Step:
-
N-protection: The nitrogen of the pyrrole ring in 4-chloro-1H-pyrrolo[2,3-b]pyridine is often protected, for example, with a methoxymethyl (MOM) group. This is achieved by reacting the starting material with methoxymethyl chloride in the presence of a base like sodium hydride in an anhydrous solvent such as THF.[9]
-
Cross-coupling Reactions: Substituents at various positions can be introduced using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other groups.
-
Deprotection: The protecting group is removed in the final steps to yield the desired product.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.
General Kinase Assay Protocol:
-
Reagents: Recombinant kinase, substrate peptide, ATP, and test compounds.
-
Procedure:
-
The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP) or by using phosphorylation-specific antibodies in an ELISA or Western blot format.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing the Structure-Activity Landscape
To better understand the key structural modifications and their impact on activity, the following diagrams illustrate the core scaffold and the general SAR principles.
Caption: General workflow for synthesis and evaluation.
Conclusion and Future Directions
The 7-methoxypyrrolopyridine scaffold holds significant promise for the development of novel kinase inhibitors. While direct comparative studies are still emerging, the analysis of related compounds indicates that the 7-methoxy group can be a valuable tool for modulating the physicochemical and pharmacological properties of these inhibitors. Future research should focus on the systematic synthesis and evaluation of 7-methoxy-substituted pyrrolopyridine derivatives against a broad panel of kinases to fully elucidate their SAR and identify lead candidates with optimal potency, selectivity, and drug-like properties. The insights provided in this guide aim to facilitate these endeavors and contribute to the advancement of targeted cancer therapies.
References
Sources
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes to 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry. We will objectively evaluate the Vilsmeier-Haack formylation as the primary synthetic pathway and explore potential alternatives, offering supporting experimental insights and data to inform your research and development endeavors.
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic system in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and potential for improved pharmacological profiles. The 3-formyl-6-azaindole moiety, in particular, serves as a versatile synthetic handle for the elaboration of more complex molecules with diverse biological activities. For instance, the 6-azaindole core is found in Fostemsavir, an FDA-approved HIV entry inhibitor, and YH4808, a promising drug candidate for reflux esophagitis that has reached Phase 2 clinical trials.[1]
This guide focuses on the synthesis of the 7-methoxy substituted derivative, this compound, a key intermediate for further chemical exploration.
Primary Synthetic Route: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich pyrrole ring of the 6-azaindole system then acts as a nucleophile, attacking the iminium ion. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The pyrrole moiety of the 6-azaindole is significantly more electron-rich than the pyridine ring, directing the formylation to the C3 position.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: General workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine
Materials:
-
7-Methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 160590-40-9)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃ (1.5 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Stir for 1 hour, then extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford this compound.
Expected Data and Validation
Based on commercially available data and analysis of similar structures, the following characteristics for the product (CAS: 1190314-49-8) are expected:
| Property | Expected Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.0 (s, 1H, CHO), 8.5-8.0 (br s, 1H, NH), 8.2 (d, 1H), 7.8 (s, 1H), 7.0 (d, 1H), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.0, 160.0, 145.0, 138.0, 130.0, 125.0, 118.0, 110.0, 105.0, 55.0 |
| Mass Spectrometry (ESI+) | m/z: 177.06 [M+H]⁺ |
Alternative Synthetic Routes: A Comparative Overview
While the Vilsmeier-Haack reaction is a robust method, other formylation techniques could be considered. The applicability of these methods to the 7-methoxy-6-azaindole system would require experimental validation.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, typically glycerol and boric acid, followed by acid hydrolysis.[4] This method is generally effective for electron-rich phenols and some heterocyclic compounds. A reported synthesis of a parent 3-formyl-6-azaindole employed the Duff reaction.[1]
-
Advantages: Avoids the use of phosphorus oxychloride.
-
Disadvantages: Often requires harsh reaction conditions (high temperatures) and can result in lower yields compared to the Vilsmeier-Haack reaction. The regioselectivity on a substituted azaindole might be a concern.
The Gattermann Reaction
The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[5][6] A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN.[6] This method is suitable for electron-rich aromatic and heteroaromatic compounds.[5]
-
Advantages: Can be effective for substrates that are sensitive to the Vilsmeier reagent.
-
Disadvantages: The high toxicity of cyanide reagents is a significant drawback, requiring stringent safety precautions.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols using chloroform in a basic solution.[4][7] While it is effective for phenols, its application to less activated systems like 7-methoxy-6-azaindole is not well-documented and may not be feasible. Electron-rich heterocycles like pyrroles and indoles are known to react.[4]
-
Advantages: Utilizes relatively inexpensive and common reagents.
-
Disadvantages: The reaction mechanism involves the generation of dichlorocarbene, which can lead to side reactions. The strongly basic conditions might not be compatible with all substrates.
Comparative Analysis of Synthetic Routes
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Gattermann Reaction |
| Reagents | POCl₃, DMF | Hexamethylenetetramine, Acid | HCN/HCl or Zn(CN)₂/HCl, Lewis Acid |
| Reaction Conditions | Generally mild (0 °C to RT) | Harsh (High temperatures) | Varies, can be mild |
| Yields | Generally good to excellent | Often moderate to low | Variable |
| Substrate Scope | Broad for electron-rich systems | More limited, primarily phenols | Good for electron-rich systems |
| Safety Concerns | POCl₃ is corrosive and moisture-sensitive | High reaction temperatures | High toxicity of cyanide reagents |
| Industrial Scalability | Well-established and scalable | Less common for large-scale synthesis | Limited by safety concerns |
Diagram: Decision Workflow for Synthetic Route Selection
Caption: A simplified decision matrix for choosing a synthetic route.
Conclusion and Recommendations
For the synthesis of this compound, the Vilsmeier-Haack reaction stands out as the most promising and validated approach. Its advantages of generally mild reaction conditions, good to excellent yields for similar substrates, and well-understood mechanism make it the preferred choice for both laboratory-scale synthesis and potential scale-up.
While alternative methods like the Duff and Gattermann reactions exist for formylation, their application to the 7-methoxy-6-azaindole system would require significant optimization and may not offer the same efficiency and reliability. The safety concerns associated with the Gattermann reaction, in particular, make it a less attractive option.
Researchers and drug development professionals should prioritize the optimization of the Vilsmeier-Haack formylation for this specific substrate to ensure a reliable and efficient supply of this key building block for their discovery and development pipelines.
References
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
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Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
- Wiley-VCH. (2007). Supporting Information.
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Chen, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Grokipedia. (n.d.). Gattermann reaction. Grokipedia. [Link]
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Wikipedia. (2023). Gattermann reaction. Wikipedia. [Link]
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Wikipedia. (2023). Reimer–Tiemann reaction. Wikipedia. [Link]
- Wynne, J. H., et al. (2004). The Reimer-Tiemann Reaction. Organic Reactions.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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J&K Scientific. (n.d.). 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. J&K Scientific. [Link]
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. [Link]
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PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. PubChem. [Link]
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Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0237827). NP-MRD. [Link]
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Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK-TYPE FORMYLATION OF INDOLES. Organic Syntheses. [Link]
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Gatterman Reaction: formylation reaction!. (2019, January 31). YouTube. [Link]
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The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. (2023, May 6). YouTube. [Link]
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PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link]
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PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. ResearchGate. [Link]
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Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
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MDPI. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:. MDPI. [Link]
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NIH. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
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Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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ResearchGate. (n.d.). the reimer-tiemann reaction. ResearchGate. [Link]
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Growing Science. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]a/c4ra12613a.pdf)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
For professionals engaged in the fast-paced fields of research, science, and drug development, the integrity of our work is intrinsically linked to the safety of our laboratories and the well-being of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in a conservative approach based on the known hazards of related pyridine and pyrrolopyridine derivatives.
Part 1: Hazard Assessment and Core Safety Principles
The molecular structure of this compound, which incorporates a pyrrolopyridine core, necessitates that it be handled as a hazardous substance. Pyridine and its derivatives are recognized as being harmful if swallowed, upon skin contact, or if inhaled, and can lead to skin and eye irritation[1]. Therefore, all waste containing this compound, including the pure substance, contaminated laboratory equipment, and personal protective equipment (PPE), must be categorized and managed as hazardous chemical waste[1][2].
Key Hazard Considerations:
-
Toxicity: Pyrrolopyridine derivatives can exhibit acute toxicity and may cause irritation to the skin, eyes, and respiratory system[3][4][5][6].
-
Environmental Impact: While specific data for this compound is unavailable, pyridine itself is mobile in soil and can persist in the environment for days to months[7][8]. Responsible disposal is crucial to prevent environmental contamination.
-
Flammability: Pyridine is a flammable liquid[8][9]. While the flammability of this specific derivative is not known, it is prudent to handle it away from ignition sources.
| Parameter | Guideline | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Pyrrolopyridine Derivatives[1][2][10] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, potential respiratory irritant. | Pyridine, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine[1][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | General laboratory safety standards[2][3][5] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste disposal contractor. | Pyridine[9][10] |
Part 2: Step-by-Step Disposal Protocol
Adherence to a stringent, well-documented disposal protocol is paramount. The following steps provide a clear workflow for the safe management of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all personnel are outfitted with the appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Double-gloving is recommended[1].
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[2].
-
Lab Coat: A standard, fully-buttoned laboratory coat should be worn to protect skin and clothing[2].
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[3][11].
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent inadvertent chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste, including residual amounts of the compound, contaminated weigh boats, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container[1].
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag[1].
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste generation should also be included[1].
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials[1][12].
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor or Environmental Health and Safety (EHS) department.
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial spill absorbent[1][2].
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container[1]. Use non-sparking tools if there is a concern about flammability[9].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste[1].
Step 5: Final Disposal
The final disposal of hazardous waste must be conducted by qualified professionals in accordance with all local, state, and federal regulations.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[1][2].
-
Incineration: For pyridine-based compounds, controlled incineration is a recommended disposal method[9][10].
Part 3: Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
References
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
- BenchChem. (2025).
- Agency for Toxic Substances and Disease Registry. (Date not available). Production, Import, Use, and Disposal of Pyridine.
- Jubilant Ingrevia Limited. (2024).
- Washington State University. (Date not available).
- CymitQuimica. (2024). Safety Data Sheet: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride.
- Fisher Scientific. (2009).
- National Center for Biotechnology Information. (Date not available). Toxicological Profile for Pyridine - Potential for Human Exposure.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemScene. (2025). Safety Data Sheet: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine.
- CymitQuimica. (2024). Safety Data Sheet: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- Fisher Scientific. (2009).
- Agency for Toxic Substances and Disease Registry. (Date not available). Toxicological Profile for Pyridine.
- ChemScene. (2025).
- Medical Developments International. (Date not available).
- Angene Chemical. (2025). Safety Data Sheet: 4-Chloro-7-[(5-O-t-butyldimethylsilyl)-2,3-O-isopropyli-dene-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde demands a meticulous approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound. In the absence of a specific Safety Data Sheet (SDS), the recommendations herein are synthesized from the known hazards of its core structural motifs: the pyridine ring and the aldehyde functional group. This proactive, science-based approach to risk mitigation is fundamental to maintaining a safe and productive laboratory environment.
Hazard Analysis: A Structurally-Informed Perspective
Understanding the "why" behind each safety protocol is critical. The potential hazards of this compound are inferred from its constituent parts:
-
Pyridine Moiety : Pyridine and its derivatives are well-characterized as flammable, toxic compounds.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin and are known skin and respiratory irritants.[1][2][3] The distinct, unpleasant odor associated with pyridines serves as a sensory warning, but should never be relied upon for exposure assessment.[1][2]
-
Aldehyde Group : Aldehydes as a class of chemicals can cause irritation to the skin, eyes, and respiratory tract.[4] Some aldehydes are also known to be skin sensitizers, meaning repeated exposure can lead to an allergic reaction. Inhalation of aldehyde vapors may lead to symptoms like headaches, dizziness, and respiratory distress.[2][4]
Given this composite hazard profile, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is the first and most critical line of defense against chemical exposure.[5] The following protocol is designed to provide robust protection during the handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation.[2][5][6] | Protects against splashes and vapors that can cause serious and potentially irreversible eye irritation and damage.[2] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for their resistance to pyridine compounds.[5][7] If using nitrile gloves, ensure they are rated for this chemical class and change them frequently, as their protection is for shorter durations.[1][8] Always inspect gloves for tears or punctures before use. | Provides a critical barrier against skin absorption, which is a primary route of exposure for pyridine derivatives.[5][9] Contaminated gloves should be disposed of immediately following proper removal techniques.[10] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[5] For larger quantities or higher-risk operations, chemical-resistant aprons or coveralls should be worn.[6][11] Long pants and closed-toe shoes made of a non-porous material are mandatory.[6][8] | Protects against skin contact from spills and splashes.[2] Flame-retardant properties are crucial due to the potential flammability of pyridine-based compounds.[2][7] |
| Respiratory Protection | All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a well-ventilated enclosure.[1][2][12] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] | Pyridine and aldehyde vapors can cause significant respiratory irritation.[2][4] Engineering controls like fume hoods are the primary method for minimizing inhalation exposure. |
Occupational Exposure Limits for Related Compounds
While specific occupational exposure limits (OELs) for this compound have not been established, the limits for related compounds provide a valuable benchmark for risk assessment and control.
| Substance | 8-Hour Time-Weighted Average (TWA) | 15-Minute Short-Term Exposure Limit (STEL) | Organization |
| Pyridine | 5 ppm | - | OSHA/NIOSH/ACGIH[3] |
| Acetaldehyde | 20 ppm | 50 ppm | EH40 (UK)[4] |
| Formaldehyde | 20 ppm | 30 ppm | EH40 (UK)[4] |
Emergency Response Protocols
In the event of an exposure, immediate and correct action is critical to minimizing harm.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[10][13] If skin irritation occurs, seek medical advice.[13]
-
Inhalation : Move the affected person to fresh air immediately.[10][13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.
Spill and Disposal Workflow
Proper containment and disposal are crucial for laboratory and environmental safety. Spills should be handled immediately by trained personnel.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Disposal Plan: All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.[5] It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[5][7] Do not dispose of this chemical down the drain or in regular trash.[5]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific objectives while ensuring the well-being of themselves and their colleagues.
References
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Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Standard Operating Procedure for Pyridine and its Derivatives. Washington State University. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. [Link]
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Aldehydes exposure analysis. RPS Group. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
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Permissible Exposure Limits – OSHA Annotated Tables. Regulations.gov. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]
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Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
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Safety Data Sheet: PENTHROX® (METHOXYFLURANE). Medical Developments International. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
